Tetra-(amido-PEG10-azide)
Description
Properties
Molecular Formula |
C105H204N16O48 |
|---|---|
Molecular Weight |
2458.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
InChI Key |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tetra-(amido-PEG10-azide)
Tetra-(amido-PEG10-azide) is a tetravalent, or four-armed, polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent and a core component in the development of advanced drug delivery systems, hydrogels, and bioconjugates.[1][2][3] Its structure, featuring four azide-terminated PEG10 arms, allows for precise and efficient conjugation through "click chemistry," a method prized for its high yield, specificity, and biocompatibility.[4][5][6] This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols relevant to Tetra-(amido-PEG10-azide).
Core Properties and Specifications
Tetra-(amido-PEG10-azide) is a branched PEG linker characterized by four azide (B81097) groups at the terminus of each arm.[2][3] These azide functionalities are key to its utility, enabling covalent attachment to molecules containing alkyne groups via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[5][6] The PEG10 linkers contribute to the molecule's hydrophilicity, enhancing the solubility and stability of resulting conjugates.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C105H204N16O48 | [2][3] |
| Molecular Weight | 2458.8 - 2458.9 g/mol | [1][2][3][4] |
| Purity | ≥95% - 97% | [1][2][3][4] |
| CAS Number | 2375600-75-0 | [3] |
| Storage Conditions | -20°C | [3][7] |
| Shipping Conditions | Ambient Temperature | [3][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
Key Applications in Research and Development
The unique tetravalent structure of Tetra-(amido-PEG10-azide) makes it a valuable tool in several areas of biomedical research:
-
Hydrogel Formation: This molecule is a fundamental building block for the creation of "tetra-PEG" hydrogels.[8][9][10] These hydrogels are formed by reacting the four azide arms with a complementary four-armed PEG molecule functionalized with alkyne groups.[5][11] The resulting network structure is highly homogeneous and exhibits significant mechanical strength, making it suitable for applications in tissue engineering and as a carrier for drug delivery systems.[11][12][13]
-
Drug Delivery Systems: Tetra-PEG hydrogels can be designed to be biodegradable and serve as carriers for the controlled release of therapeutic agents.[8][9][10][14] The drug can be tethered to the hydrogel matrix, and its release can be tuned by incorporating cleavable linkers.[8][9][10][14] The multivalent nature of the core molecule allows for a high drug loading capacity.[12]
-
Bioconjugation and Surface Modification: The azide groups on Tetra-(amido-PEG10-azide) can be used to attach the molecule to surfaces or biomolecules that have been modified with an alkyne group.[1] This is useful for improving the biocompatibility of materials and for the development of biosensors.[6][]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating Tetra-(amido-PEG10-azide) to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Microcentrifuge tubes
-
Ultrasonic dispersing device
Procedure:
-
Reactant Preparation:
-
Dissolve Tetra-(amido-PEG10-azide) in the chosen solvent to a desired stock concentration.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in ultrapure water), Sodium L-ascorbate (e.g., 100 mM in ultrapure water), and TBTA or THPTA (e.g., 5 mM in t-BuOH/DMSO).[16][17][18]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Tetra-(amido-PEG10-azide) solution.
-
Add the alkyne-containing molecule solution. The molar ratio will depend on the desired degree of conjugation.
-
Add the TBTA or THPTA solution. If using beads or other solid supports, disperse them using an ultrasonic device at this stage.[16][17]
-
-
Initiation and Incubation:
-
Purification:
Protocol for Tetra-PEG Hydrogel Formation
This protocol outlines the formation of a tetra-PEG hydrogel by reacting Tetra-(amido-PEG10-azide) with a tetra-alkyne functionalized PEG.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Tetra-alkyne functionalized PEG (of similar molecular weight for a homogeneous network)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.4)
-
Copper(II) sulfate (CuSO4) and Sodium L-ascorbate for CuAAC, or a strained cyclooctyne-functionalized PEG for copper-free click chemistry.
Procedure:
-
Prepolymer Solution Preparation:
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in the chosen buffer.
-
Prepare a stock solution of the tetra-alkyne functionalized PEG in the same buffer.
-
-
Hydrogel Formation (CuAAC):
-
In a suitable mold, mix equal molar equivalents of the Tetra-(amido-PEG10-azide) and tetra-alkyne PEG solutions.[8]
-
Add the catalyst system (CuSO4 and sodium ascorbate) to initiate the crosslinking reaction.
-
Allow the mixture to polymerize. Gelation time can vary from minutes to hours depending on the concentration and catalyst.[8][13][21]
-
-
Hydrogel Formation (Copper-Free Click Chemistry):
-
If using a tetra-PEG functionalized with a strained alkyne (e.g., DBCO), simply mix the two prepolymer solutions. The reaction will proceed without a catalyst.[5]
-
-
Characterization:
Visualizations
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. Tetra-(amido-PEG10-azide) | AxisPharm [axispharm.com]
- 3. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tetra-(amido-PEG10-propargyl) | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biodegradable tetra-PEG hydrogels as carriers for a releasable drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 17. nacalai.com [nacalai.com]
- 18. confluore.com.cn [confluore.com.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Tetra-(amido-PEG10-azide) chemical structure
An In-Depth Technical Guide to Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetra-(amido-PEG10-azide), a branched polyethylene (B3416737) glycol (PEG) linker critical for advanced bioconjugation and the development of complex biomaterials. The document details the molecule's chemical and physical properties, a plausible synthetic pathway, and its primary applications. A significant focus is placed on detailed experimental protocols for its use in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.
Core Chemical and Physical Properties
Tetra-(amido-PEG10-azide) is a tetra-functional, branched PEG reagent. Its structure features a central core from which four arms extend. Each arm consists of an amide linkage followed by a hydrophilic 10-unit PEG spacer, terminating in a reactive azide (B81097) (-N₃) group. This multi-arm configuration makes it an exceptional cross-linking agent.
| Property | Data | Source |
| Chemical Name | Tetra-(amido-PEG10-azide) | [1][2][3] |
| Molecular Formula | C₁₀₅H₂₀₄N₁₆O₄₈ | [1][3] |
| Molecular Weight (MW) | ~2458.9 g/mol | [1][4] |
| CAS Number | 2375600-75-0 | [1] |
| Appearance | White to off-white solid or viscous oil | General |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1][5] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [6] |
| Primary Reactive Group | Azide (-N₃) | [1][2] |
| Number of Arms | 4 | [1][5] |
Chemical Structure and Synthesis
The unique structure of Tetra-(amido-PEG10-azide) allows for the creation of well-defined, hydrogel networks or the multivalent display of conjugated molecules. While the precise synthesis is proprietary to manufacturers, a plausible general pathway involves the reaction of a tetra-functional core with an amine-terminated PEG azide.
A common synthetic strategy for multi-arm PEG molecules involves starting with a central core molecule and extending the arms.[2] A plausible method for this molecule would be the amide coupling of a tetra-carboxylic acid core with four equivalents of an amino-PEG10-azide linker (H₂N-(PEG)₁₀-N₃) using standard peptide coupling reagents like EDC and NHS.
Key Applications and Experimental Protocols
The four terminal azide groups are specifically designed for "click chemistry," a term describing highly efficient, specific, and biocompatible reactions.[4] This makes the molecule invaluable for conjugating to substances containing alkyne or strained-alkyne groups, such as proteins, peptides, nanoparticles, or other polymers.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly robust and efficient method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[4][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) using a reducing agent like sodium ascorbate (B8700270).[10]
Quantitative Parameters for CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent in the reaction. |
| Tetra-PEG-Azide | 1.1 - 1.5 equivalents (per alkyne) | A slight excess ensures complete consumption of the alkyne. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | The catalyst precursor. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to maintain copper in the active Cu(I) state.[4][10] |
| Cu(I) Stabilizing Ligand | 0.05 - 0.5 equivalents | (e.g., TBTA, THPTA) Enhances reaction efficiency and protects biomolecules.[4] |
| Reaction Solvent | Aqueous Buffer, DMSO, DMF | Chosen based on substrate solubility. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
Experimental Protocol: General CuAAC
-
Reagent Preparation :
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., PBS, pH 7.4 for biomolecules).
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in the same solvent.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.[4]
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.[4]
-
If using, prepare a 10-100 mM stock solution of a stabilizing ligand (e.g., TBTA) in DMSO.[4]
-
-
Reaction Procedure :
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add the Tetra-(amido-PEG10-azide) solution to achieve the desired molar ratio.
-
Add the reaction solvent to reach the final desired concentration.
-
If using a ligand, add the ligand stock solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[4]
-
Initiate the reaction by adding the copper(II) sulfate stock solution, followed immediately by the freshly prepared sodium ascorbate solution.[4]
-
Stir the reaction at room temperature and monitor its progress using appropriate analytical methods (e.g., HPLC, LC-MS).
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[] The reaction relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, BCN) to drive the cycloaddition with an azide.[1][12]
Quantitative Parameters for SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Strained Alkyne | 1 equivalent | The limiting reagent. |
| Tetra-PEG-Azide | 5 - 20 equivalents (per alkyne) | A larger excess is often used to drive the reaction to completion.[1] |
| Reaction Solvent | Aqueous Buffer (e.g., PBS) | Highly compatible with biological systems. |
| Temperature | 4°C to 37°C | Reaction proceeds efficiently at physiological temperatures.[1] |
| Reaction Time | 1 - 12 hours | Dependent on the reactivity of the specific strained alkyne used. |
Experimental Protocol: General SPAAC
-
Reagent Preparation :
-
Dissolve the strained alkyne-functionalized molecule (e.g., a DBCO-labeled protein) in an appropriate reaction buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 1-5 mg/mL).[1]
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in a compatible solvent (e.g., water or DMSO).
-
-
Reaction Procedure :
-
Add the Tetra-(amido-PEG10-azide) stock solution to the solution of the strained alkyne molecule. Ensure the final concentration of any organic solvent is low (<10%) to prevent denaturation of biomolecules.[1]
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 1-4 hours, or at 4°C for overnight incubation.[1]
-
The reaction proceeds without any catalyst.
-
Monitor the reaction progress via appropriate analytical methods (e.g., SDS-PAGE for proteins, HPLC).
-
Purify the resulting conjugate using standard methods like size exclusion chromatography (SEC) to remove excess PEG linker.
-
Application Example: Hydrogel Formation
A primary application for tetra-functional PEGs is the formation of biocompatible hydrogels.[13][14] By reacting Tetra-(amido-PEG10-azide) with a complementary four-arm polymer functionalized with alkyne groups (e.g., Tetra-PEG-Alkyne), a highly organized and covalently cross-linked hydrogel network can be formed via click chemistry.[15] These hydrogels are used in drug delivery, tissue engineering, and 3D cell culture.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of high purity homo-arm and mikto-arm poly(ethylene glycol) stars using epoxide and azide-alkyne coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Arm PEG-N3: Azide-Terminated Multi-Arm PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 4arm PEG Azide - JenKem Technology USA [jenkemusa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Tetra-functional PEG Azide for Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core properties, experimental applications, and technical data associated with tetra-functional Poly(ethylene glycol) azide (B81097) (4-arm PEG-N₃). It is designed to serve as a comprehensive resource for professionals in the fields of materials science, drug delivery, and tissue engineering.
Core Properties of Tetra-functional PEG Azide
Tetra-functional PEG azide is a multi-armed PEG derivative featuring four PEG arms extending from a central pentaerythritol (B129877) core. Each arm is terminated with a reactive azide (–N₃) group.[1] This unique structure allows for the formation of crosslinked hydrogel networks and facilitates the conjugation of multiple molecules. The azide termini are key to its functionality, enabling highly efficient and specific reactions, primarily through "click chemistry".[1][2]
Physicochemical and Structural Data
The physicochemical properties of 4-arm PEG azide can be tailored by altering the molecular weight of the PEG arms. These polymers are characterized by a low polydispersity index (PDI), indicating a narrow distribution of molecular weights and a well-defined structure.[1] Key quantitative properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Structure | Four PEG arms linked to a central pentaerythritol core, each with a terminal azide (–N₃) group. | [1] |
| Common Molecular Weights (MW) | 2,000 Da, 5,000 Da, 10,000 Da, 15,000 Da, 20,000 Da | [3] |
| Polydispersity Index (PDI) | Typically 1.02–1.05 | [1] |
| Physical Form | White to off-white powder. Low MW variants (<2k Da) may appear as a wax-like solid. | [1] |
| Density | Approximately 1.125 g/mL | [1] |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | [1] |
| Storage Conditions | Long-term storage at -20°C or lower, protected from moisture. |
Key Applications and Experimental Data
The primary utility of 4-arm PEG azide lies in its ability to participate in bio-orthogonal click chemistry reactions. These reactions are characterized by high yields, selectivity, and biocompatibility, making them ideal for creating complex biomaterials.
Hydrogel Formation via Click Chemistry
Tetra-functional PEG azide is a principal component in the formation of biocompatible hydrogels. Crosslinking is typically achieved by reacting the terminal azide groups with molecules containing alkyne groups. This can be done via two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that uses a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications involving living cells, as it avoids catalyst-induced cytotoxicity. This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[2]
The mechanical and physical properties of the resulting hydrogels can be precisely tuned by varying the PEG molecular weight, polymer concentration, and the stoichiometry of the reactive groups.[3][5]
Quantitative Data on Hydrogel Properties
The following tables summarize key experimental data from studies on hydrogels formed using 4-arm PEG azide and its derivatives.
Table 2.1: Mechanical Properties of Tetra-PEG Hydrogels
| PEG MW (kDa) | Polymer Conc. (% w/v) | Crosslinker Type | Storage Modulus (G') | Elastic Modulus (E) | Source(s) |
| 10 | 13.5 | bis(DIFO3)-peptide | ~6000 Pa | - | [3] |
| 15 | 13.5 | bis(DIFO3)-peptide | ~3500 Pa | - | [3] |
| 20 | 13.5 | bis(DIFO3)-peptide | ~2000 Pa | - | [3] |
| 20 | 2.0 | 4-arm PEG-OPSS | ~400-800 Pa | - | [6] |
| 20 | - | 4-arm PEG-OPSS | 1712 ± 267 Pa | - | [6] |
| - | 2.5 | MMP-degradable peptide | - | ~1 kPa | [7] |
| - | 5.0 | MMP-degradable peptide | - | - | [7] |
| - | 10.0 | MMP-degradable peptide | - | - | [7] |
| - | - | BSA | 28.64 ± 1.21 kPa (Rupture Stress) | 14.7 ± 2.4 Pa | [8] |
Table 2.2: Physical Properties of Tetra-PEG Hydrogels
| PEG MW (kDa) | Polymer Conc. (% w/v) | Calculated Mesh Size (nm) | Swelling Ratio | Source(s) |
| - | 2.5 | 8.41 | - | [7][9] |
| - | 5.0 | 7.41 | - | [7][9] |
| - | 10.0 | 6.43 | - | [7][9] |
| 2.1 | - | - | Dependent on peptide crosslinker | [10] |
| 8.8 | - | - | Dependent on peptide crosslinker | [10] |
Drug Delivery and Bioconjugation
The well-defined structure of 4-arm PEG azide makes it an excellent candidate for drug delivery systems and bioconjugation. The four arms can be used to attach therapeutic agents, targeting ligands, or imaging probes.[3] The PEG backbone enhances the solubility and circulation time of the conjugated molecule while reducing its immunogenicity.[3] Studies have demonstrated the controlled release of proteins and nanoparticles from these hydrogel matrices, with release kinetics governed by diffusion and hydrogel degradation.[6][11][12]
Experimental Protocols
Protocol for Hydrogel Formation via SPAAC
This protocol provides a general procedure for forming a hydrogel using 4-arm PEG azide and a dibenzocyclooctyne (DBCO)-functionalized crosslinker.
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO or a bis-DBCO peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Methodology:
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 20 mg/mL for a 2% w/v solution).
-
Dissolve the DBCO-crosslinker in PBS to a concentration that achieves a 1:1 stoichiometric ratio of azide to DBCO groups.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the 4-arm PEG-Azide solution.
-
Carefully add the equivalent volume of the DBCO-crosslinker solution to the tube.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Immediately transfer the solution to the desired mold or well plate.
-
Allow the mixture to stand at room temperature (or 37°C) for gelation to occur. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the precursors.
-
-
Characterization:
-
Gelation Kinetics: Monitor the process using oscillatory rheology, identifying the gel point as the crossover of the storage modulus (G') and loss modulus (G'').[7][9]
-
Mechanical Properties: After complete gelation, measure the storage modulus (G') and elastic modulus (E) using a rheometer or mechanical testing system.[3][6]
-
Swelling Ratio: Equilibrate a pre-weighed, lyophilized hydrogel sample in PBS. The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.[5]
-
Protocol for Protein Bioconjugation via SPAAC
This protocol outlines the steps for conjugating an azide-modified protein to a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-payload)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Prepare Reagents:
-
Determine the precise concentration of the azide-modified protein solution.
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the DBCO-functionalized molecule stock solution to achieve a desired molar excess (a 2-4 fold molar excess is a common starting point). Ensure the final DMSO concentration is low (e.g., <5% v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification and Analysis:
-
Remove the excess, unreacted DBCO-reagent and purify the protein conjugate using size-exclusion chromatography.
-
Analyze the final product using SDS-PAGE, which will show a band shift corresponding to the successfully conjugated molecule. Mass spectrometry can be used to confirm the final molecular weight.
-
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows involving tetra-functional PEG azide.
Caption: Workflow for hydrogel formation using SPAAC click chemistry.
Caption: General workflow for protein bioconjugation via SPAAC.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and Characterization of Enzymatically Biodegradable PEG and Peptide-Based Hydrogels Prepared by Click Chemistry - Biomacromolecules - Figshare [acs.figshare.com]
- 6. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E [pubs.rsc.org]
An In-depth Technical Guide to Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched Poly(ethylene glycol) (PEG) linkers have emerged as a pivotal technology in modern drug development, offering significant advantages over their linear counterparts. Their unique three-dimensional architecture provides enhanced pharmacokinetic profiles, increased drug loading capacity, and superior "stealth" effects, making them particularly valuable in the design of advanced therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of branched PEG linkers, covering their core structures, physicochemical properties, synthesis, and characterization. It further details their applications in drug delivery, including the mechanisms of cellular uptake and the modulation of downstream signaling pathways. Detailed experimental protocols and workflows are provided to aid researchers in the practical application of this versatile technology.
Introduction to Branched PEG Linkers
PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to improve the therapeutic efficacy of drugs by enhancing solubility, reducing immunogenicity, and extending circulation half-life.[1] While linear PEGs have been traditionally used, branched PEG linkers, which feature multiple PEG arms extending from a central core, offer distinct advantages.[2] This branched architecture leads to a larger hydrodynamic volume for a given molecular weight, which can reduce renal clearance and provide a superior shielding effect, further protecting the conjugated molecule from enzymatic degradation and immune recognition.[2][3]
Architectural Diversity of Branched PEG Linkers
Branched PEG linkers can be categorized into several main architectures, each with unique properties and applications:
-
Multi-Arm (Star-Shaped) PEGs: These consist of three or more PEG arms emanating from a central core, such as glycerol, pentaerythritol, or hexaglycerol.[4] They are widely used for creating hydrogels and for applications requiring high drug loading.[5]
-
Forked (Y-Shaped) PEGs: These structures have two reactive groups at one end of a single PEG chain, allowing for the attachment of two molecules in close proximity.[4] This is advantageous for mimicking antibody structures or for increasing the local concentration of a therapeutic agent.
-
Comb-Shaped PEGs: These polymers have multiple PEG chains grafted onto a polymer backbone, creating a comb-like structure.
-
Dendritic PEGs: These are highly branched, tree-like structures with a high density of functional groups on their periphery, enabling very high payload capacity.[6]
Physicochemical and Pharmacokinetic Properties
The branched structure of these linkers significantly influences the properties of the resulting conjugate.
Comparison of Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched polymer chain. | Multiple PEG arms extending from a central core. |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, leading to reduced renal clearance.[3] |
| "Stealth" Effect | Provides a hydrophilic shield. | Offers a superior three-dimensional shielding effect, enhancing protection from proteases and the immune system.[3] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can carry multiple drug molecules, improving the drug payload.[3][] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[3][] |
| Steric Hindrance | Minimal, which can be advantageous for specific applications. | Can be more significant, which needs to be considered in the design of the conjugate. |
Pharmacokinetic Parameters of PEGylated Drugs
The molecular weight and architecture of the PEG linker are critical determinants of the pharmacokinetic profile of a PEGylated drug.
| PEG Architecture | Molecular Weight (kDa) | Terminal Half-life (t½) | Reference |
| Linear | 6 | 18 minutes | [] |
| Linear | 50 | 16.5 hours | [] |
| Branched (G5 Dendrimer with PEG1100) | >20 | > 2 days | [6] |
| Linear (on Nanobody) | 40 | Shorter than branched | [8] |
| Branched (2 x 20 kDa on Nanobody) | 40 | Longer than linear | [8] |
| Branched (4 x 10 kDa on Nanobody) | 40 | Longest of the three | [8] |
Synthesis and Characterization of Branched PEG Linkers
The synthesis of branched PEG linkers involves multi-step chemical processes, followed by rigorous characterization to ensure purity and define structural properties.
General Synthesis Strategies
Branched PEGs can be synthesized through various methods, including:
-
Step-growth polymerization: This involves the reaction of bifunctional PEG monomers with a multifunctional linker.
-
Chain-growth polymerization: This method allows for the controlled growth of polymer chains from a central initiator.
-
Convergent synthesis: This approach is often used for dendritic PEGs, where the branches (dendrons) are synthesized first and then attached to a core molecule.
Detailed Experimental Protocols
This protocol describes the synthesis of a 4-arm PEG-maleimide, a commonly used linker for conjugating to thiol-containing molecules.
Materials:
-
4-arm PEG-Amine (20 kDa)
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Triethylamine (TEA)
Procedure:
-
Synthesis of 4-arm PEG-Maleamic Acid:
-
Dissolve 4-arm PEG-Amine (1 equivalent) in anhydrous DCM.
-
Add maleic anhydride (4.4 equivalents) and stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain 4-arm PEG-maleamic acid.
-
-
Synthesis of 4-arm PEG-Maleimide:
-
Dissolve the 4-arm PEG-maleamic acid (1 equivalent) in anhydrous DCM.
-
Add NHS (4.4 equivalents) and DCC (4.4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and precipitate the product with cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield 4-arm PEG-maleimide.[8]
-
Size-exclusion chromatography (SEC) is a primary method for purifying PEGylated proteins and removing unreacted PEG and protein.
Materials and Equipment:
-
SEC-HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)[9]
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0
-
PEGylated antibody reaction mixture
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Inject an appropriate volume of the crude PEGylated antibody mixture onto the column.
-
Monitor the elution profile at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody due to its larger hydrodynamic radius. Unreacted PEG will elute later.
-
Collect the fractions corresponding to the desired PEGylated antibody peak.
-
Pool the collected fractions and concentrate if necessary using an appropriate method like ultrafiltration.[9][]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the branched PEG linker and its functional end groups.
-
Sample Preparation: Dissolve the PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: The characteristic peak for the PEG backbone protons (-O-CH₂-CH₂-) appears around 3.6 ppm. The integration of signals from the terminal functional groups relative to the backbone protons can be used to determine the degree of functionalization.[11][12]
-
¹³C NMR Analysis: This provides detailed information about the carbon skeleton of the linker, confirming the branching structure and the presence of functional groups.[13][14]
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight (MW) and polydispersity index (PDI) of the PEG linker.
-
System and Conditions:
-
Procedure:
-
Prepare a calibration curve using PEG standards of known molecular weights.[17][18]
-
Dissolve the branched PEG sample in the mobile phase and inject it into the system.
-
The retention time of the sample is used to determine its molecular weight based on the calibration curve. The PDI is calculated from the weight average molecular weight (Mw) and number average molecular weight (Mn).[18]
-
Applications in Drug Delivery
Branched PEG linkers are instrumental in enhancing the therapeutic potential of various drugs, most notably in the field of antibody-drug conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC. Branched PEG linkers offer several advantages in ADC design:
-
Increased Drug-to-Antibody Ratio (DAR): Branched linkers can carry multiple drug molecules, allowing for a higher DAR without excessively modifying the antibody surface, which could compromise its function.[][19]
-
Improved Solubility and Stability: The hydrophilic nature of PEG helps to solubilize hydrophobic drug payloads and prevents aggregation of the ADC.[20]
-
Enhanced Pharmacokinetics: The increased hydrodynamic volume imparted by the branched PEG linker prolongs the circulation time of the ADC, increasing its chances of reaching the tumor site.[20]
Cellular Uptake and Intracellular Trafficking
The mechanism of cellular entry for PEGylated therapeutics is crucial for their efficacy. The primary route of internalization for ADCs is receptor-mediated endocytosis.
Upon binding to its target antigen on the surface of a cancer cell, the ADC-receptor complex is internalized into the cell through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic drug. The released drug can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[20]
Modulation of Downstream Signaling Pathways
The cytotoxic payloads delivered by ADCs induce cell death by activating specific signaling pathways.
Doxorubicin (B1662922), a common cytotoxic agent, induces cell death by causing DNA damage and arresting the cell cycle at the G2/M phase.
Doxorubicin intercalates into DNA, leading to DNA damage and the activation of the ATM and CHK2 kinases. This, in turn, activates the p53 tumor suppressor protein, which induces the expression of p21. p21 inhibits the CDK1/Cyclin B complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2 phase of the cell cycle.[21][22][23]
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that induces apoptosis by inhibiting tubulin polymerization.
By disrupting microtubule dynamics, MMAE triggers a mitotic arrest, which in turn leads to the activation of the intrinsic apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins Bax and Bak. Bax and Bak then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c, along with Apaf-1, forms the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.
Experimental Workflow for Branched PEG-ADC Development
The development of a branched PEG-based ADC is a multi-stage process that requires careful planning and execution.
The workflow begins with the synthesis and rigorous characterization of the branched PEG linker. The cytotoxic payload is then conjugated to the linker. In parallel, the monoclonal antibody is produced and purified. The linker-payload is then conjugated to the antibody to form the ADC. The crude ADC is purified to remove unconjugated components and aggregates. The purified ADC is then extensively characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability. Finally, the ADC undergoes in vitro and in vivo preclinical evaluation to assess its binding affinity, cytotoxicity, pharmacokinetics, efficacy, and toxicity before it can proceed to clinical trials.[1][15]
Conclusion
Branched PEG linkers represent a significant advancement in drug delivery technology, offering a versatile platform for the development of next-generation therapeutics with improved efficacy and safety profiles. Their unique structural properties provide enhanced pharmacokinetics, higher drug loading capacity, and superior stability compared to linear PEGs. A thorough understanding of their synthesis, characterization, and biological interactions is essential for harnessing their full potential in the design of innovative medicines. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 8. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Polyethylene Glycol by Gel Permeation Chromatography [m.wayeal-instrument.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 18. aimplas.net [aimplas.net]
- 19. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-Arm PEG Reagents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of multi-arm polyethylene (B3416737) glycol (PEG) reagents for researchers, scientists, and drug development professionals. It covers the core principles, synthesis, and diverse applications of these versatile macromolecules, with a focus on their use in bioconjugation, drug delivery, and hydrogel formation.
Introduction to Multi-Arm PEG Reagents
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer that has been extensively utilized in the pharmaceutical and biomedical fields.[1] The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties.[2] Multi-arm PEG reagents are a class of branched polymers where multiple PEG chains emanate from a central core.[3] This unique architecture offers several advantages over traditional linear PEG, including a higher drug-loading capacity, increased stability, and the ability to form crosslinked hydrogel networks.[3][4]
Multi-arm PEGs are synthesized by the ethoxylation of a central core molecule, such as glycerol (B35011) (3-arm), pentaerythritol (B129877) (4-arm), dipentaerythritol (B87275) (6-arm), or hexaglycerol (B12301427) and tripentaerythritol (B147583) (8-arm).[5] The terminal of each PEG arm can be functionalized with a variety of reactive groups to facilitate conjugation to proteins, peptides, small molecules, or other biomaterials.[6]
Properties and Characteristics of Multi-Arm PEG Reagents
The properties of multi-arm PEG reagents are influenced by their number of arms, molecular weight, and the nature of their terminal functional groups. These characteristics, in turn, dictate their suitability for specific applications.
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available multi-arm PEG reagents.
| Parameter | 3-Arm PEG | 4-Arm PEG | 6-Arm PEG | 8-Arm PEG | References |
| Core Molecule | Glycerol | Pentaerythritol | Dipentaerythritol | Hexaglycerol / Tripentaerythritol | [5] |
| Typical Molecular Weight (kDa) | 15, 20 | 2, 5, 10, 20, 40 | 15, 30 | 10, 20, 40 | [3][4][7][8] |
| Polydispersity Index (PDI) | Typically ≤ 1.08 | 1.02 - 1.05 | ≤ 1.08 | 1.02 - 1.08 | [3][4] |
Comparative Properties of 4-Arm vs. 8-Arm PEG Hydrogels
The number of arms significantly impacts the properties of hydrogels formed from these reagents.
| Property | 4-Arm PEG Hydrogel | 8-Arm PEG Hydrogel | References |
| Gelation Time | Faster | Slower | [6] |
| Swelling Ratio | Higher | Lower | [6] |
| Weight Loss (Degradation) | Faster | Slower | [6] |
| Mechanical Strength | Lower | Higher | [6] |
Key Applications of Multi-Arm PEG Reagents
The unique properties of multi-arm PEGs make them valuable tools in a variety of biomedical applications.
Bioconjugation and Drug Delivery
Multi-arm PEGs can be conjugated to therapeutic proteins, peptides, and small molecules to improve their solubility, stability, and circulation half-life.[2] The branched structure allows for a higher drug payload compared to linear PEGs.[4]
Hydrogel Formation for Tissue Engineering and Controlled Release
Multi-arm PEGs are widely used to form hydrogels, which are three-dimensional, water-swollen polymer networks.[5] These hydrogels can be used as scaffolds for 3D cell culture and tissue regeneration, as well as for the controlled release of encapsulated drugs.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving multi-arm PEG reagents.
Protein PEGylation using Multi-Arm PEG-NHS Ester
This protocol describes the conjugation of a multi-arm PEG-NHS ester to a model protein.
Materials:
-
Multi-Arm PEG-NHS Ester
-
Protein to be PEGylated
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis membrane or size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M PBS, pH 7.4, at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the multi-arm PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction: Add a 5 to 50-fold molar excess of the dissolved PEG reagent to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE and HPLC to determine the degree of PEGylation and purity.
Hydrogel Formation via Thiol-Maleimide Michael Addition
This protocol details the formation of a hydrogel using a multi-arm PEG-Maleimide and a thiol-containing crosslinker.
Materials:
-
Multi-Arm PEG-Maleimide
-
Dithiol crosslinker (e.g., Dithiothreitol - DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions: Dissolve the multi-arm PEG-Maleimide and the dithiol crosslinker separately in PBS to the desired concentrations.
-
Initiate Crosslinking: Mix the two precursor solutions in a 1:1 molar ratio of maleimide (B117702) to thiol groups.
-
Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. Gelation time will vary depending on the concentration and molecular weight of the PEG reagents.
-
Swelling and Characterization: To measure the swelling ratio, immerse the hydrogel in PBS and allow it to reach equilibrium swelling. The swelling ratio can be calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.
Drug Loading and In Vitro Release from a Multi-Arm PEG Hydrogel
This protocol describes the encapsulation of a model drug into a PEG hydrogel and the subsequent measurement of its release profile.
Materials:
-
Multi-Arm PEG precursors for hydrogel formation
-
Model drug (e.g., a fluorescently labeled protein or small molecule)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Drug Encapsulation: Dissolve the model drug in one of the precursor solutions before mixing to initiate gelation.
-
Hydrogel Formation: Form the drug-loaded hydrogel as described in Protocol 4.2.
-
Release Study: Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
Sampling: At predetermined time points, collect aliquots of the release medium and replace with fresh PBS.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., fluorescence spectroscopy or UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to multi-arm PEG reagents.
Signaling Pathway: BMP-2 Induced Osteogenesis via SMAD1/5/8
This diagram illustrates the signaling pathway by which Bone Morphogenetic Protein 2 (BMP-2), which can be delivered via a multi-arm PEG hydrogel, induces osteogenic differentiation.
Experimental Workflow: Preparation of PEGylated Protein
This diagram outlines the key steps in the preparation and purification of a PEGylated protein.
Logical Relationship: Structure-Function of Multi-Arm PEGs
This diagram illustrates the relationship between the structural characteristics of multi-arm PEGs and their resulting functional properties.
References
- 1. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 2. Activated 6ARM PEG Homofunctional Products from JenKem Technology [jenkemusa.com]
- 3. 3arm PEG Amine (glycerol), HCl salt [jenkemusa.com]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 6. Homofunctional 3ARM PEG Derivatives from JenKem Technology [jenkemusa.com]
- 7. 3arm and 4arm Heterofunctional PEGs from JenKem Technology [jenkemusa.com]
- 8. 6ARM PEG Raw Materials - JenKem Technology [jenkemusa.com]
The Multifaceted Advantages of Four-Arm PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy and success of advanced drug delivery systems, bioconjugates, and tissue engineering scaffolds. Among the diverse array of available options, four-arm polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful tool, offering a unique combination of properties that address many of the limitations of traditional linear PEGs. This in-depth technical guide explores the core benefits of utilizing a four-arm PEG linker, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Enhanced Drug Loading and Valency
A primary advantage of the four-arm PEG architecture is its ability to significantly increase the payload of conjugated molecules. With four functionalizable termini, these linkers can carry up to four times the number of drug molecules, targeting ligands, or other functional moieties compared to their linear counterparts. This multivalency is particularly advantageous in applications such as antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio can enhance therapeutic potency.[1][2] Furthermore, this architecture allows for the co-delivery of multiple drugs, offering the potential for synergistic therapeutic effects.[2]
The branched structure of four-arm PEGs also contributes to improved solubility and pharmacokinetic profiles of the resulting conjugates.[1]
Superior Hydrogel Formation and Tunable Mechanical Properties
Four-arm PEG linkers are exceptionally well-suited for the formation of hydrogels with highly controlled and tunable properties. By reacting with appropriate crosslinkers, these PEGs form a three-dimensional network with a more defined and homogeneous structure compared to hydrogels formed from linear polymers.[3] This structural integrity translates to superior mechanical strength and stability, which are crucial for applications in tissue engineering and controlled drug release.[3][4]
The mechanical properties of these hydrogels, such as stiffness, can be precisely controlled by varying the molecular weight of the PEG arms and the crosslinking density. This tunability is critical for mimicking the native extracellular matrix (ECM) and influencing cell behavior, including adhesion, proliferation, and differentiation.
Modulation of Cellular Signaling through Biophysical Cues
The ability to precisely control the stiffness of hydrogels formed from four-arm PEG linkers provides a powerful tool for investigating and directing cellular behavior through mechanotransduction. One of the key pathways involved in sensing and responding to matrix stiffness is the YAP/TAZ signaling pathway.
In environments with high mechanical stress, such as a stiff ECM, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus. There, they bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Conversely, in softer environments, YAP and TAZ are retained in the cytoplasm, leading to their degradation and a shift in gene expression. By tuning the stiffness of four-arm PEG hydrogels, researchers can modulate the activity of the YAP/TAZ pathway to guide stem cell differentiation, control cancer cell behavior, and promote tissue regeneration.[5][6]
Data Presentation
The following tables summarize key quantitative data from various studies, highlighting the superior properties of four-arm PEG linkers.
Table 1: Comparison of Hydrogel Properties
| Property | 4-Arm PEG | 8-Arm PEG | Linear PEG | Reference |
| Gelation Time | Faster | Slower | Variable | [3] |
| Mechanical Strength | High | Lower | Low | [3] |
| Water Uptake | Higher | Lower | Variable | [3] |
Table 2: Drug Loading and Release Characteristics
| Drug | Linker | Drug Loading Capacity | Release Profile | Reference |
| Doxorubicin | 4-Arm PEG-PLGA | High | Sustained | [7] |
| Curcumin | 4-Arm PEG-b-PAE | 7.0% | Biphasic | [8] |
| Docetaxel (B913) | Linear PEG | 4:3 (w/w drug to polymer) | Rapid dissociation | [9] |
Table 3: Physicochemical Properties of PEG Conjugates
| Property | Linear PEG | 4-Arm PEG | Reference |
| Hydrodynamic Radius | Increases with MW | Larger than linear of same MW | [10] |
| Protein Adsorption | Reduced | Significantly Reduced | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving four-arm PEG linkers.
Protocol 1: Synthesis of a 4-Arm PEG Hydrogel for Cell Encapsulation
This protocol describes the formation of a hydrogel through Michael-type addition of a thiol-containing crosslinker to a vinyl sulfone-functionalized four-arm PEG.
Materials:
-
4-arm PEG-Vinyl Sulfone (4-arm PEG-VS)
-
MMP-cleavable peptide crosslinker (e.g., C-G-C-G-P-L-G-V-R-G-K-G-C-G)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 7.5)
-
Phosphate Buffered Saline (PBS)
-
Cells for encapsulation
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-VS in TEOA buffer to the desired concentration (e.g., 20% w/v).
-
Dissolve the peptide crosslinker in PBS to the desired concentration.
-
-
Cell Suspension:
-
Trypsinize and resuspend cells in PBS at the desired concentration.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the 4-arm PEG-VS solution and the cell suspension.
-
Add the peptide crosslinker solution to the mixture. The final volume ratio of PEG solution to crosslinker solution should be 1:1.
-
Gently pipette to mix. The solution will begin to gel within minutes.
-
The hydrogel-encapsulated cells can then be cultured in appropriate media.
-
Characterization:
-
Gelation Time: Monitor the viscosity of the mixture over time using a rheometer. Gelation time is typically defined as the point where the storage modulus (G') exceeds the loss modulus (G'').
-
Mechanical Properties: Use a rheometer to measure the storage and loss moduli of the fully formed hydrogel.
-
Swelling Ratio: Immerse a known weight of the hydrogel in PBS and measure its weight at equilibrium. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.
-
Cell Viability: Use a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1) to assess the viability of encapsulated cells at different time points.
Protocol 2: Conjugation of a Protein to a 4-Arm PEG-NHS Ester
This protocol outlines the general steps for conjugating a protein to a four-arm PEG functionalized with N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein.[13][14]
Materials:
-
4-arm PEG-NHS
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO or DMF (anhydrous)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare PEG Solution: Immediately before use, dissolve the 4-arm PEG-NHS in DMSO or DMF to a known concentration (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the 4-arm PEG-NHS solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization:
-
SDS-PAGE: To confirm conjugation by observing the increase in molecular weight of the protein.
-
HPLC: To assess the purity and determine the degree of PEGylation.
-
Activity Assay: To ensure the biological activity of the protein is retained after conjugation.
-
Protocol 3: Formulation of Nanoparticles using 4-Arm PEG-PLGA
This protocol describes the preparation of nanoparticles using a 4-arm PEG-poly(lactic-co-glycolic acid) (PLGA) block copolymer via a nanoprecipitation method.[15][16]
Materials:
-
4-arm PEG-PLGA copolymer
-
Drug to be encapsulated
-
Acetone or acetonitrile (B52724) (organic solvent)
-
Deionized water or an aqueous buffer
-
Stir plate
Procedure:
-
Dissolution: Dissolve the 4-arm PEG-PLGA copolymer and the drug in the organic solvent.
-
Nanoprecipitation:
-
Add the organic solution dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove unencapsulated drug and residual solvent.
-
-
Lyophilization: Lyophilize the purified nanoparticles for long-term storage.
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent.
-
Quantify the amount of encapsulated drug using a technique such as UV-Vis spectrophotometry or HPLC.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100 [17][18][19]
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS at a specific pH).
-
At predetermined time intervals, collect aliquots of the release medium and quantify the amount of released drug.
-
Conclusion
Four-arm PEG linkers offer a versatile and powerful platform for a wide range of biomedical applications. Their unique branched architecture provides significant advantages over linear PEGs, including higher drug loading capacity, the ability to form robust and tunable hydrogels, and the potential to influence cellular behavior through mechanotransduction. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of these advanced biomaterials. As our understanding of the interplay between material properties and biological responses continues to grow, four-arm PEG linkers are poised to play an increasingly important role in the development of next-generation therapeutics and regenerative medicine strategies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 3. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 4. 4-Arm PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. Broadly Applicable Hydrogel Fabrication Procedures Guided by YAP/TAZ-Activity Reveal Stiffness, Adhesiveness, and Nuclear Projected Area as Checkpoints for Mechanosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting YAP/TAZ mechanosignaling to ameliorate stiffness-induced Schlemm’s canal cell pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-loaded micelles based on multiarm star-shaped PLGA-PEG block copolymers: influence of arm numbers on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-Arm Poly(Ethylene Glycol)-Block-Poly(Anhydride-Esters) Amphiphilic Copolymer Micelles Loading Curcumin: Preparation, Characterization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nano-sized assemblies of a PEG-docetaxel conjugate as a formulation strategy for docetaxel [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Bioconjugated PLGA-4-arm-PEG branched polymeric nanoparticles as novel tumor targeting carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Tetra-(amido-PEG10-azide) molecular weight
An In-depth Technical Guide to Tetra-(amido-PEG10-azide) for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetra-(amido-PEG10-azide), a tetra-functional polyethylene (B3416737) glycol (PEG) derivative, highlighting its chemical properties, molecular weight, and significant applications in the fields of drug delivery, bioconjugation, and materials science. This document details experimental protocols and presents visual workflows to facilitate its use in research and development.
Core Molecule Specifications
Tetra-(amido-PEG10-azide) is a branched PEG linker featuring a central core from which four PEG10 arms extend, each terminating in a reactive azide (B81097) (-N3) group. This multivalent structure allows for the simultaneous attachment of multiple molecules, making it an invaluable tool for creating complex bioconjugates, hydrogels, and functionalized nanoparticles.
Quantitative Data Summary
The key quantitative data for Tetra-(amido-PEG10-azide) are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | ~2458.9 g/mol | [1] |
| Molecular Formula | C₁₀₅H₂₀₄N₁₆O₄₈ | [1] |
| Purity | Typically ≥95% or ≥97% | [1] |
| CAS Number | 2375600-75-0 | [1] |
| Storage Conditions | -20°C, protected from moisture | [1] |
Principle of Reactivity: Azide-Alkyne Click Chemistry
The utility of Tetra-(amido-PEG10-azide) is primarily derived from its terminal azide groups, which are key components in "click chemistry." Specifically, the azide groups readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with alkyne-functionalized molecules. These reactions are highly efficient, specific, and biocompatible, proceeding under mild conditions to form stable triazole linkages.
The general scheme for a CuAAC reaction is depicted below.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Key Applications and Experimental Protocols
The tetra-functional nature of this PEG linker lends itself to several advanced applications. Below are detailed, representative protocols for its primary uses.
Hydrogel Formation for Drug Delivery
Tetra-arm PEG derivatives are extensively used to form hydrogels with well-defined network structures. By reacting Tetra-(amido-PEG10-azide) with a complementary tetra-alkyne functionalized molecule, a crosslinked hydrogel network can be formed. These hydrogels can serve as scaffolds for tissue engineering or as depots for the sustained release of therapeutic agents.[1][2][3]
Experimental Protocol: Hydrogel Formation via Click Chemistry
This protocol describes the formation of a Tetra-PEG hydrogel by mixing two tetra-arm PEG precursors.
-
Preparation of Precursor Solutions:
-
Prepare a solution of Tetra-(amido-PEG10-azide) in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at the desired concentration (e.g., 5-10% w/v).
-
Prepare a solution of a tetra-alkyne crosslinker (e.g., Tetra-PEG-Alkyne) of a similar molecular weight in the same buffer at an equimolar concentration to the azide groups.
-
-
Preparation of Catalyst Solution:
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 200 mM). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.
-
-
Gelation Procedure:
-
In a suitable vessel, mix equal volumes of the Tetra-(amido-PEG10-azide) and tetra-alkyne precursor solutions.
-
To initiate the crosslinking reaction, add the CuSO₄ solution to the polymer mixture (final concentration typically 1-5 mM).
-
Immediately add the sodium ascorbate solution (final concentration typically 5-10 times the copper concentration).
-
Gently vortex or pipette the mixture to ensure homogeneity. The gelation process should begin within minutes.
-
Allow the gel to cure at room temperature or 37°C for several hours to ensure complete reaction.
-
Caption: Experimental Workflow for Tetra-PEG Hydrogel Formation.
Synthesis of Multivalent Bioconjugates (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. PEG linkers are crucial in PROTAC design to connect the protein-of-interest (POI) ligand and the E3 ligase ligand. A tetra-functional linker like Tetra-(amido-PEG10-azide) can be used to create multivalent PROTACs or to attach multiple copies of a targeting or solubility-enhancing moiety.
Experimental Protocol: Synthesis of a Multivalent Conjugate
This protocol outlines a general strategy for conjugating an alkyne-functionalized small molecule (e.g., a targeting ligand or drug) to Tetra-(amido-PEG10-azide).
-
Reactant Preparation:
-
Dissolve Tetra-(amido-PEG10-azide) in a suitable solvent such as a mixture of water and t-butanol or DMSO.
-
Dissolve the alkyne-functionalized molecule (4.5 molar equivalents to ensure complete reaction) in the same solvent system.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper(I) source, such as copper(I) bromide (CuBr) or freshly prepared from CuSO₄ and sodium ascorbate as described in the hydrogel protocol.
-
If using a ligand to stabilize the copper catalyst (e.g., TBTA or THPTA), pre-mix it with the copper source.
-
-
Conjugation Reaction:
-
Combine the solutions of Tetra-(amido-PEG10-azide) and the alkyne-functionalized molecule.
-
Add the copper catalyst system to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or NMR.
-
-
Purification:
-
Upon completion, remove the copper catalyst by passing the solution through a copper-chelating resin or by precipitation.
-
Purify the final multivalent conjugate using techniques such as dialysis (if the conjugate is large enough), size-exclusion chromatography (SEC), or preparative HPLC to remove excess reagents and byproducts.
-
Caption: Logical Flow for Multivalent Conjugate Synthesis.
Surface Modification of Nanoparticles
PEGylation is a common strategy to improve the biocompatibility and circulation time of nanoparticles. Tetra-(amido-PEG10-azide) can be used to functionalize nanoparticles that have been pre-modified with alkyne groups, creating a hydrophilic shell with multiple azide termini for further "click" reactions.
Experimental Protocol: Nanoparticle Surface Functionalization
This protocol assumes the starting material is a nanoparticle (e.g., silica (B1680970) or iron oxide) with a surface functionalized with alkyne groups.
-
Nanoparticle Dispersion:
-
Disperse the alkyne-functionalized nanoparticles in a suitable solvent (e.g., ethanol, DMF, or a buffered aqueous solution) via sonication to ensure a homogenous suspension.
-
-
Reagent Preparation:
-
Dissolve an excess of Tetra-(amido-PEG10-azide) in the same solvent. The excess will help drive the reaction to completion on the nanoparticle surface.
-
-
Conjugation Reaction:
-
Add the Tetra-(amido-PEG10-azide) solution to the nanoparticle dispersion.
-
Add the Cu(I) catalyst system (e.g., CuSO₄ and sodium ascorbate).
-
Allow the reaction to proceed at room temperature with stirring for 24 hours.
-
-
Purification of Nanoparticles:
-
Isolate the functionalized nanoparticles from the reaction mixture by repeated cycles of centrifugation and redispersion in a fresh solvent. This process will remove unreacted PEG linker and catalyst components.
-
Alternatively, dialysis can be used for purification if the nanoparticles are colloidally stable.
-
The resulting nanoparticles will have a PEGylated surface with terminal azide groups available for subsequent conjugation steps.
-
Conclusion
Tetra-(amido-PEG10-azide) is a versatile and powerful reagent for researchers in drug development and materials science. Its tetra-functional structure, combined with the efficiency and specificity of azide-alkyne click chemistry, enables the straightforward construction of complex, well-defined architectures such as hydrogels, multivalent bioconjugates, and functionalized nanoparticles. The protocols and data presented in this guide offer a solid foundation for the successful application of this molecule in advanced research endeavors.
References
An In-depth Technical Guide to Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetra-(amido-PEG10-azide), a multi-arm polyethylene (B3416737) glycol (PEG) derivative with significant applications in bioconjugation, drug delivery, and materials science. We will delve into its chemical properties, a plausible synthetic route, detailed experimental protocols for its application in "click chemistry," and its role in the development of advanced biomaterials and therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.
Introduction
Tetra-(amido-PEG10-azide) is a branched, tetra-functionalized PEG linker.[1][2] Its structure consists of a central core from which four PEG arms extend, each terminating in an azide (B81097) (-N3) group.[1][2] The PEG10 designation indicates that each arm contains ten ethylene (B1197577) glycol units. This multi-arm architecture offers several advantages over linear PEG linkers, including a higher payload capacity for drug delivery applications and the ability to form crosslinked hydrogels.[3][4] The terminal azide groups are key functionalities that enable highly efficient and specific conjugation to molecules containing alkyne groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5]
Physicochemical Properties
A summary of the key physicochemical properties of Tetra-(amido-PEG10-azide) is presented in Table 1. This data is essential for designing experiments, calculating molar equivalents, and ensuring proper storage and handling of the compound.
| Property | Value | Reference |
| CAS Number | 2375600-75-0 | [2] |
| Molecular Formula | C105H204N16O48 | [2] |
| Molecular Weight | 2458.9 g/mol | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid or viscous oil | [5] |
| Solubility | Soluble in water and most organic solvents | [5] |
| Storage Conditions | -20°C, protect from moisture | [2] |
Synthesis
While the precise, proprietary synthesis method for commercially available Tetra-(amido-PEG10-azide) may vary, a plausible synthetic route can be conceptualized based on established chemical principles for the synthesis of multi-arm PEG derivatives. A likely precursor is a tetra-arm PEG with terminal hydroxyl groups (Tetra-PEG10-OH). The synthesis would then proceed in two main steps: activation of the terminal hydroxyl groups followed by nucleophilic substitution with an azide source.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for Tetra-(amido-PEG10-azide).
Detailed Synthetic Protocol (Hypothetical)
Step 1: Activation of Terminal Hydroxyl Groups
-
A solution of Tetra-PEG10-OH in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
A base, such as triethylamine (B128534) or pyridine, is added to the solution.
-
An activating agent, such as mesyl chloride (MsCl) or tosyl chloride (TsCl), is added dropwise to the reaction mixture.
-
The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the activated intermediate (Tetra-PEG10-OMs or Tetra-PEG10-OTs).
Step 2: Azidation
-
The activated tetra-arm PEG intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
An excess of sodium azide (NaN3) is added to the solution.
-
The reaction mixture is heated to facilitate the nucleophilic substitution reaction. The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the final product, Tetra-(amido-PEG10-azide).
Experimental Protocols: Applications in Bioconjugation
The primary application of Tetra-(amido-PEG10-azide) is in the covalent linking of molecules through click chemistry. Below are detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Tetra-(amido-PEG10-azide) to an alkyne-functionalized molecule, such as a peptide or a small molecule drug.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in degassed PBS.
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Tetra-(amido-PEG10-azide) and the alkyne-functionalized molecule in the desired molar ratio in PBS. If necessary, add a minimal amount of an organic co-solvent to ensure solubility.
-
Prepare the copper catalyst premix by combining one volume of the CuSO4 stock solution with two volumes of the ligand stock solution. Vortex briefly.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Workflow for CuAAC Bioconjugation
Caption: A typical workflow for a CuAAC bioconjugation reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving live cells or other systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Tetra-(amido-PEG10-azide)
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve Tetra-(amido-PEG10-azide) in PBS to the desired final concentration.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., PBS or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the Tetra-(amido-PEG10-azide) solution and the DBCO-functionalized molecule solution. A slight molar excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the resulting conjugate as described in the CuAAC protocol.
-
Applications in Drug Delivery and Biomaterials
The unique tetra-functional structure of Tetra-(amido-PEG10-azide) makes it a versatile tool for various applications in drug delivery and biomaterial science.
Drug-Delivery Systems
The four azide-terminated arms allow for the attachment of multiple copies of a drug molecule, a targeting ligand, or a combination thereof. This can lead to:
-
Increased Drug Payload: Higher drug-to-carrier ratios can be achieved compared to linear PEG linkers.
-
Multivalent Targeting: The attachment of multiple targeting ligands can enhance the avidity and specificity of the drug delivery system for its target cells or tissues.
-
Improved Pharmacokinetics: The hydrophilic PEG chains can increase the solubility and circulation half-life of the conjugated drug.
Hydrogel Formation
Tetra-(amido-PEG10-azide) can be used as a crosslinker to form hydrogels. By reacting it with molecules containing at least two alkyne groups, a three-dimensional polymer network can be formed. These hydrogels have potential applications in:
-
Tissue Engineering: As scaffolds that can be functionalized with bioactive molecules to support cell growth and tissue regeneration.
-
Controlled Drug Release: Drugs can be entrapped within the hydrogel matrix and released over time as the hydrogel degrades or as the drug diffuses out.
-
3D Cell Culture: Providing a more in vivo-like environment for cell culture compared to traditional 2D methods.
Logical Pathway for Hydrogel Formation
Caption: Logical pathway for hydrogel formation using Tetra-(amido-PEG10-azide).
Comparative Data
The properties of multi-arm PEG linkers can be tailored by varying the number of arms and the length of the PEG chains. Table 2 provides a comparison of Tetra-(amido-PEG10-azide) with a related compound with a longer PEG chain.
| Property | Tetra-(amido-PEG10-azide) | Tetra-(amido-PEG23-azide) |
| PEG Units per Arm | 10 | 23 |
| Molecular Weight | 2458.9 g/mol | 4749.7 g/mol [6] |
| Purity | 97%[2] | 98%[6] |
| Potential Impact | Shorter, more rigid linker | Longer, more flexible and hydrophilic linker |
The choice between different multi-arm PEG linkers will depend on the specific requirements of the application, such as the desired distance between conjugated molecules, the required solubility, and the desired pharmacokinetic profile.
Conclusion
Tetra-(amido-PEG10-azide) is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its tetra-functional structure and terminal azide groups enable a wide range of applications in bioconjugation, drug delivery, and the creation of advanced biomaterials. The use of click chemistry provides a highly efficient and specific method for conjugation, allowing for the construction of complex and well-defined molecular architectures. This technical guide provides the fundamental knowledge required to effectively utilize this compound in research and development.
References
- 1. Tetra-(amido-PEG10-azide) | AxisPharm [axispharm.com]
- 2. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 3. Multi-arm Azide(N3) PEGs - Biopharma PEG [biochempeg.com]
- 4. Biopharma PEG Unveils Expanded Azide PEG Series [diagnosticsworldnews.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Tetra-(amido-PEG23-azide) | BroadPharm [broadpharm.com]
Solubility of Tetra-(amido-PEG10-azide) in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tetra-(amido-PEG10-azide), a multi-arm PEG linker crucial for the development of advanced bioconjugates and drug delivery systems. This document outlines the expected solubility in various aqueous buffers, details experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of this molecule.
Introduction to Tetra-(amido-PEG10-azide)
Tetra-(amido-PEG10-azide) is a tetra-functional polyethylene (B3416737) glycol (PEG) derivative with a central core from which four PEG arms extend. Each arm, consisting of 10 ethylene (B1197577) glycol units, is terminated with an azide (B81097) (-N3) group via a stable amide linkage. This structure provides a well-defined molecular weight and a high degree of functionality for "click" chemistry applications, enabling the precise conjugation of biomolecules. The hydrophilic nature of the PEG backbone generally confers excellent water solubility, a critical attribute for its use in biological applications.
Aqueous Solubility Profile
While specific quantitative solubility data for Tetra-(amido-PEG10-azide) is not extensively published, general principles of polyethylene glycol chemistry allow for the estimation of its solubility behavior in common aqueous buffer systems. Multi-arm PEGs with a molecular weight around 2000 Da, such as Tetra-(amido-PEG10-azide), are expected to be highly soluble in water and a variety of aqueous buffers.[1][2][3][4][5][6][7]
The table below summarizes the expected qualitative and estimated quantitative solubility of Tetra-(amido-PEG10-azide) under various buffer conditions. It is important to note that these are illustrative values based on the known properties of similar PEG molecules and should be confirmed experimentally.
Table 1: Estimated Solubility of Tetra-(amido-PEG10-azide) in Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Estimated Solubility (mg/mL) | Qualitative Solubility |
| Deionized Water | 7.0 | 25 | > 200 | Very High |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 150 | High |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | > 100 | High |
| Tris-HCl | 7.4 | 25 | > 150 | High |
| Tris-HCl | 8.5 | 25 | > 150 | High |
| Citrate Buffer | 5.0 | 25 | > 100 | High |
| Citrate Buffer | 3.0 | 25 | > 100 | High |
Disclaimer: The quantitative values in this table are estimations based on the general solubility of multi-arm PEG derivatives of similar molecular weight and are intended for illustrative purposes. Experimental verification is strongly recommended.
Factors Influencing Solubility
The solubility of Tetra-(amido-PEG10-azide) in aqueous solutions is governed by several factors:
-
Temperature: Generally, the solubility of PEG derivatives in water is endothermic, meaning that solubility tends to increase with temperature.[8] However, at very high temperatures, some PEG solutions can exhibit a lower critical solution temperature (LCST), leading to phase separation.[9]
-
pH: The amide and azide functional groups on this molecule are generally stable and uncharged across a wide physiological pH range. Therefore, pH is expected to have a minimal direct impact on the solubility of the molecule itself.[10][11][12][13] However, the pH of the buffer can influence the stability of the PEG polymer over extended periods.[11]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can significantly affect PEG solubility, a phenomenon described by the Hofmeister series.[14][15][16] "Salting-out" salts (kosmotropes) like sulfates and phosphates can decrease solubility at high concentrations by structuring water and promoting polymer-polymer interactions. Conversely, "salting-in" salts (chaotropes) like iodides and thiocyanates can increase solubility.[15] Tris and phosphate (B84403) buffers are commonly used and generally do not negatively impact the solubility of PEG at typical working concentrations.[17][18][19][20]
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of Tetra-(amido-PEG10-azide) is crucial for its effective use in research and development. The following are detailed protocols for three common methods of solubility assessment.
Protocol 1: Visual Inspection Method (Temperature and Concentration Matrix)
This method provides a straightforward, semi-quantitative assessment of solubility.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of Tetra-(amido-PEG10-azide) in the desired aqueous buffer (e.g., 200 mg/mL in 50 mM PBS, pH 7.4). Gentle warming and vortexing may be used to aid dissolution.
-
Serial Dilutions: Create a series of dilutions from the stock solution in the same buffer to achieve a range of concentrations (e.g., 150, 100, 50, 25, 10, 5, 1 mg/mL).
-
Temperature Incubation: Aliquot each concentration into separate clear vials and incubate at different temperatures (e.g., 4°C, 25°C, and 37°C) for a set period (e.g., 24 hours).
-
Visual Observation: After incubation, visually inspect each vial against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is recorded as the solubility at that temperature.
Protocol 2: Turbidimetric/Nephelometric Analysis
This method offers a more quantitative and high-throughput approach to determining kinetic solubility.[21][22][23]
Methodology:
-
Preparation of Stock Solution: Dissolve Tetra-(amido-PEG10-azide) in a water-miscible organic solvent like DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Plate Preparation: In a 96-well or 384-well microplate, add the desired aqueous buffer to each well.
-
Serial Dilution in Plate: Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions across the plate to create a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Measurement: Use a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 600 nm) to measure the light scattering in each well.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Protocol 3: HPLC-Based Quantification of Soluble Fraction
This method provides the most accurate and quantitative measure of thermodynamic solubility.[24][][26][27][28]
Methodology:
-
Sample Preparation: Prepare supersaturated solutions of Tetra-(amido-PEG10-azide) in the desired aqueous buffers in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Undissolved Material: Centrifuge the vials at high speed to pellet any undissolved material.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification by HPLC: Analyze the supernatant using a suitable HPLC method. Since PEG does not have a strong UV chromophore, a charged aerosol detector (CAD) or a refractive index detector (RID) is recommended for quantification.[24] A calibration curve prepared with known concentrations of Tetra-(amido-PEG10-azide) is used to determine the concentration of the dissolved compound in the supernatant.
Conclusion
Tetra-(amido-PEG10-azide) is a highly water-soluble, multi-arm PEG derivative that is well-suited for a wide range of bioconjugation applications in aqueous environments. Its solubility is influenced by temperature and the ionic composition of the buffer. For precise applications, it is recommended to experimentally determine the solubility under the specific conditions of use, employing one of the detailed protocols provided in this guide. This will ensure the successful and reproducible implementation of this versatile linker in the development of novel therapeutics and diagnostics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. nanocs.net [nanocs.net]
- 3. 4-Arm PEG Azide [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4 arm PEG Azide - Ruixibiotech [ruixibiotech.com]
- 8. Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on polyethylene glycol (PEG)-induced silk microsphere formation for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. welltchemicals.com [welltchemicals.com]
- 18. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 19. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. enamine.net [enamine.net]
- 23. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. CN105548422A - Detection method for polyethylene glycol content - Google Patents [patents.google.com]
- 28. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
An In-depth Technical Guide to the Storage and Handling of Azide-Terminated PEG
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential practices for the storage and handling of azide-terminated polyethylene (B3416737) glycol (PEG-N3). Adherence to these guidelines is critical for ensuring the stability, reactivity, and safety of this versatile polymer in a variety of applications, most notably in bioconjugation via "click chemistry."
Core Concepts: Stability and Reactivity
Azide-terminated PEG is a valuable tool in bioconjugation due to the azide (B81097) group's selective reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The polyethylene glycol backbone imparts water solubility, biocompatibility, and stealth properties to the molecules it is conjugated to.[1][3] However, the stability of the azide functional group is paramount for successful and reproducible experimental outcomes. The azide group is thermally and chemically stable under most ambient laboratory conditions but should be protected from prolonged exposure to light and heat, which can lead to decomposition or reduction.[1]
Storage and Handling: Quantitative Recommendations
Proper storage and handling are crucial to maintain the integrity of azide-terminated PEG. The primary considerations are temperature, moisture, light, and atmospheric conditions.
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | -20°C is the most commonly recommended long-term storage temperature. Some suppliers suggest -5°C. | Minimizes degradation and maintains the stability of the azide functional group. | [1][2][4][5][6][7][8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | PEGs and their derivatives are sensitive to oxidation. | [10] |
| Moisture | Store in a dry environment, often with a desiccant. Containers should be tightly sealed. | Prevents hydrolysis and maintains the integrity of the polymer. | [1][10][11] |
| Light Exposure | Store in the dark. | The azide group can be sensitive to light, which may cause decomposition. | [1][10][12] |
| Handling Procedure | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture inside the container. | [10][11] |
| Short-term Storage/Shipping | Can be shipped at room temperature if the duration is short (less than 2 weeks). | Short-term exposure to ambient temperatures is generally acceptable. | [10][13] |
Safety Precautions
While the PEG backbone is generally considered non-toxic and biocompatible, the azide moiety requires careful handling, especially at high concentrations.[1]
| Precaution | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves, and a lab coat. | Standard laboratory practice to avoid skin and eye contact. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. | Prevents accidental exposure. |
| Spills | Absorb spills with an inert material and dispose of it as chemical waste. | Prevents environmental contamination and exposure. |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing/reducing agents. | These can react with the azide group or the PEG backbone. |
Experimental Protocols
A primary application of azide-terminated PEG is its use in CuAAC click chemistry for bioconjugation. Below is a generalized protocol for this reaction, followed by characterization methods.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the basic steps for conjugating an azide-terminated PEG to an alkyne-containing molecule.
Materials:
-
Azide-terminated PEG (PEG-N3)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., water, DMSO, DMF, or a mixture)[1]
Procedure:
-
Dissolution: Dissolve the azide-terminated PEG and the alkyne-functionalized molecule in the chosen solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.[14]
-
Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within 1-4 hours, though reaction times can vary. The reaction is generally insensitive to aqueous conditions and a wide pH range (4-12).[15]
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Purification: Upon completion, the product can be purified to remove the copper catalyst and unreacted starting materials. Common purification methods include dialysis, size exclusion chromatography (SEC), or precipitation.[1]
Characterization of Azide-Terminated PEG and Conjugates
Confirming the identity and purity of the starting materials and the final conjugate is essential.
| Technique | Purpose | Key Observations | Source(s) |
| ¹H NMR | To confirm the presence and quantitative substitution of the azide group. | Appearance of characteristic peaks corresponding to the protons adjacent to the azide group. | [3][16] |
| MALDI-TOF MS | To determine the molecular weight and molecular weight distribution. | Provides information on the success of the PEGylation and the purity of the product. | [3][17] |
| FTIR Spectroscopy | To confirm the presence of the azide functional group. | A characteristic peak for the azide group will be present. | [18] |
| Size Exclusion Chromatography (SEC) | To analyze the molecular weight distribution and identify any aggregation or degradation. | A narrow polydispersity index (PDI) is desirable, typically <1.05. | [1][3] |
Visualizations
Experimental Workflow for PEGylation via CuAAC
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Poly(ethylene glycol) α-hydroxy-ω-azido terminated average Mn 2,000 [sigmaaldrich.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AC-PEG-N3 | Biopharma PEG [biochempeg.com]
- 5. N3-PEG-N3 | Biopharma PEG [biochempeg.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. DSPE-PEG-N3(DSPE-PEG-Azide) - Biopharma PEG [biochempeg.com]
- 9. nanocs.net [nanocs.net]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. jku.at [jku.at]
- 12. calpaclab.com [calpaclab.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Principles of PEGylation for Protein Modification: A Technical Guide
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1] This modification has become a cornerstone in the development of biopharmaceuticals due to its ability to significantly improve the therapeutic properties of proteins.[1][2] The pioneering work in the late 1970s demonstrated that attaching PEG to proteins could enhance their overall stability and properties.[3]
The primary advantages of PEGylation include:
-
Extended Circulating Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its clearance by the kidneys, leading to a longer duration of action in the body.[1][3]
-
Reduced Immunogenicity: The PEG chains can mask antigenic sites on the protein, making it less likely to be recognized and attacked by the immune system.[1][3]
-
Increased Solubility and Stability: PEGylation can enhance the solubility of proteins, particularly those that are prone to aggregation, and protect them from enzymatic degradation.[1][3][4]
-
Reduced Dosing Frequency: The extended half-life allows for less frequent administration of the therapeutic protein, improving patient compliance and convenience.[3]
These benefits have led to the successful development and approval of numerous PEGylated protein drugs for various diseases.[5]
The Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG molecule with specific amino acid residues on the protein surface. The choice of PEG reagent and reaction conditions determines the type of linkage formed and the sites of PEGylation.
Generations of PEGylation Chemistry
-
First-Generation PEGylation: This approach involves the random attachment of linear PEG molecules to multiple sites on the protein, primarily targeting the primary amine groups of lysine (B10760008) residues.[3] While effective in increasing the half-life, this method often results in a heterogeneous mixture of PEGylated isomers with varying biological activity.
-
Second-Generation PEGylation: This generation focuses on site-specific attachment of PEG to achieve a more homogeneous product with preserved biological activity.[3] This can be accomplished by using more specific PEGylating agents or by genetically engineering the protein to introduce a unique attachment site.[3][6]
Common PEGylation Chemistries
The most common functional groups on proteins targeted for PEGylation are the ε-amino group of lysine and the α-amino group at the N-terminus. Other targetable residues include cysteine, glutamine, and aspartic/glutamic acids.[7]
-
Amine-Reactive PEGylation: This is the most widely used method, employing PEG derivatives that react with primary amines.[8]
-
PEG-NHS Esters: N-hydroxysuccinimidyl (NHS) esters of PEG react with unprotonated primary amines to form stable amide bonds. This reaction is typically performed at a slightly alkaline pH (7.0-8.5).
-
PEG-Aldehydes: PEG aldehydes react with primary amines to form an imine bond, which is then reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[8] This method can be directed towards the N-terminus by conducting the reaction at a lower pH (around 7 or below), where the α-amino group is more reactive than the ε-amino groups of lysines.[5]
-
-
Thiol-Reactive PEGylation: This strategy targets the sulfhydryl group of cysteine residues.
-
PEG-Maleimide: The maleimide (B117702) group reacts specifically with free thiols to form a stable thioether bond. This is a common method for site-specific PEGylation, often involving the introduction of a unique cysteine residue into the protein sequence.[6]
-
PEG-Vinylsulfone: This reagent also reacts with thiols to form a stable thioether linkage, but the reaction rate is generally slower than with maleimides, which can offer better control.[5]
-
-
Enzymatic PEGylation: Enzymes can be used to catalyze the site-specific attachment of PEG to a protein.[6]
-
Transglutaminase (TGase): TGase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as an amino-PEG derivative.[3] This method allows for highly specific PEGylation at glutamine residues.
-
Methodologies in Protein PEGylation
The choice between random and site-specific PEGylation depends on the protein and the desired therapeutic outcome.
Random PEGylation
In this approach, a PEGylating agent that targets a common amino acid, such as lysine, is used. The reaction conditions (e.g., pH, PEG-to-protein ratio, reaction time, and temperature) are optimized to achieve a desired average number of attached PEG molecules.[5] While this method is straightforward, it produces a heterogeneous mixture of PEGylated species, which can complicate purification and characterization.
Site-Specific PEGylation
Site-specific PEGylation aims to attach a single PEG molecule at a predetermined location on the protein, resulting in a homogeneous product with consistent biological activity.[6][9]
-
N-terminal PEGylation: By controlling the reaction pH, PEGylation can be directed to the α-amino group at the N-terminus of the protein.[5]
-
Cysteine-Directed PEGylation: A unique cysteine residue can be introduced into the protein sequence via genetic engineering, providing a specific site for attachment of a thiol-reactive PEG.[6]
-
Disulfide Bridging: A bifunctional PEG reagent can be used to bridge a native disulfide bond in the protein, attaching the PEG while preserving the protein's tertiary structure.[6]
-
Enzymatic Ligation: As described earlier, enzymes like transglutaminase can be used for highly specific PEGylation at their target amino acid residues.[3]
Purification of PEGylated Proteins
After the PEGylation reaction, the resulting mixture contains the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated byproducts. Purification is essential to isolate the desired product.[]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of the protein, SEC is effective at separating PEGylated proteins from the smaller, unreacted protein and PEG reagent.[][11]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[] This allows for the separation of proteins with different degrees of PEGylation and even positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification using HIC.[]
-
Reversed-Phase Chromatography (RPC): RPC is a powerful technique for separating molecules based on their hydrophobicity and is often used for analytical characterization of PEGylated proteins.[]
Characterization of PEGylated Proteins
Thorough characterization of PEGylated proteins is crucial to ensure product quality, consistency, and safety.[12]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to confirm PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a band with a higher apparent molecular weight.[13]
-
Size Exclusion Chromatography (SEC): As a purification method, SEC can also be used analytically to assess the size heterogeneity of the PEGylated product.[11]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the PEGylated protein and the degree of PEGylation.[14]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for analyzing the molecular weight distribution of PEGylated proteins.[15][16]
-
Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC-MS), can provide detailed information about the PEGylation sites and the heterogeneity of the product.[12][14]
-
-
In Vitro Bioactivity Assays: It is essential to determine the biological activity of the PEGylated protein to ensure that the modification has not significantly compromised its function. Various cell-based or enzymatic assays are used depending on the protein's mechanism of action.[17]
Pharmacokinetics of PEGylated Proteins
PEGylation has a profound impact on the pharmacokinetic (PK) properties of a protein.[2][] The increased hydrodynamic volume of the PEG-protein conjugate leads to a significant reduction in renal clearance.[] This is particularly effective for smaller proteins that are rapidly cleared by the kidneys. The relationship between PEG size and half-life is generally direct; larger PEGs result in longer half-lives.[19]
Table 1: Pharmacokinetic Parameters of Approved PEGylated Drugs
| Drug Name (Commercial Name) | Parent Protein | PEG Size (kDa) | Indication | Half-life (PEGylated) | Half-life (Unmodified) |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (branched) | Hepatitis C | ~80 hours | ~7.5 hours |
| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 (linear) | Hepatitis C | ~40 hours | ~5 hours |
| Pegfilgrastim (Neulasta®) | Filgrastim (G-CSF) | 20 (linear) | Neutropenia | ~15-80 hours | ~3.5 hours |
| Pegaspargase (Oncaspar®) | L-asparaginase | 5 (linear) | Leukemia | ~5.7 days | ~1.3 days |
| Certolizumab pegol (Cimzia®) | Anti-TNF-α Fab' | 40 (branched) | Crohn's disease, Rheumatoid arthritis | ~14 days | Not applicable |
Note: Half-life values are approximate and can vary depending on the patient population and study design.
Experimental Protocols
Amine-Reactive PEGylation of a Model Protein (e.g., Lysozyme)
Materials:
-
Methoxy-PEG-succinimidyl propionate (B1217596) (mPEG-SPA), 5 kDa
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Sodium chloride (for IEX)
-
Hydrochloric acid and sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 5 mg/mL.
-
PEGylation Reaction:
-
Add mPEG-SPA to the lysozyme solution at a molar ratio of 5:1 (PEG:protein).
-
Gently mix the solution and incubate at room temperature for 1 hour with constant stirring.
-
-
Reaction Quenching: Stop the reaction by adding a quenching reagent such as glycine (B1666218) or by proceeding directly to purification.
Purification of PEGylated Lysozyme by Cation Exchange Chromatography (CEX)
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the CEX column with Binding Buffer (Buffer A) until a stable baseline is achieved.
-
Sample Loading: Dilute the PEGylation reaction mixture with Binding Buffer and load it onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer to remove unbound PEG and other impurities.
-
Elution: Elute the bound proteins using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over a specified number of column volumes. Unmodified lysozyme will elute first, followed by mono-PEGylated, di-PEGylated, and more highly PEGylated species.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC to identify the fractions containing the desired mono-PEGylated lysozyme.
Characterization of PEGylated Lysozyme by MALDI-TOF Mass Spectrometry
Materials:
-
Purified PEGylated lysozyme fractions
-
Unmodified lysozyme (control)
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume of the protein sample (PEGylated or unmodified) with the matrix solution on a MALDI target plate.
-
Crystallization: Allow the mixture to air-dry, forming co-crystals of the protein and matrix.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for lysozyme and its PEGylated forms.
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified lysozyme.
-
Identify the peaks corresponding to mono-, di-, and other PEGylated species. The mass difference between these peaks and the unmodified protein should correspond to the mass of the attached PEG chains.
-
Visualizations
General PEGylation Workflow
Caption: A general workflow for protein PEGylation, from reaction to final product.
Site-Specific PEGylation Strategies
Caption: Key strategies for achieving site-specific protein PEGylation.
Analytical Workflow for PEGylated Protein Characterization
Caption: A typical analytical workflow for the characterization of PEGylated proteins.
Conclusion
PEGylation is a powerful and well-established technology for improving the therapeutic properties of proteins. The evolution from random to site-specific PEGylation has enabled the development of more homogeneous and effective biopharmaceuticals. A thorough understanding of the chemistry, methodologies, purification, and characterization of PEGylated proteins is essential for the successful development of these complex therapeutics. As the field continues to advance, novel PEG architectures and conjugation chemistries will likely provide even greater control over the properties of PEGylated proteins, further expanding their therapeutic potential.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. waters.com [waters.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tetra-functional Linkers for Multivalent Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics and diagnostics, multivalent conjugation has emerged as a powerful strategy to enhance the efficacy, specificity, and avidity of targeted molecules. By presenting multiple copies of a ligand, multivalent constructs can achieve superior binding to cell surface receptors, leading to improved therapeutic outcomes and more sensitive diagnostic tools. At the core of this technology are the chemical linkers that enable the assembly of these complex architectures. This technical guide provides an in-depth exploration of tetra-functional linkers, a versatile class of molecules designed to conjugate up to four functional groups, thereby enabling the creation of sophisticated multivalent systems.
Tetra-functional linkers offer a precise and controlled approach to multivalent conjugation, allowing for the attachment of multiple drugs, targeting moieties, or imaging agents to a central scaffold. This capability is particularly valuable in the development of next-generation antibody-drug conjugates (ADCs), where achieving a high drug-to-antibody ratio (DAR) is crucial for therapeutic potency.[1][2] This guide will delve into the synthesis, characterization, and application of key tetra-functional linkers, providing detailed experimental protocols and quantitative data to support researchers in this dynamic field.
Core Concepts in Multivalent Conjugation
Multivalency refers to the simultaneous binding of multiple ligands on one entity to multiple receptors on another. This cooperative binding leads to a significant increase in the overall binding strength, or avidity, which is often orders ofmagnitude greater than the affinity of a single ligand-receptor interaction. The advantages of multivalency in drug development include:
-
Enhanced Targeting and Potency: Multivalent drugs can exhibit increased potency and selectivity for target cells that overexpress a particular receptor.[1][2]
-
Improved Pharmacokinetics: The use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and circulation half-life of the conjugate.
-
Modulation of Cellular Signaling: The clustering of receptors induced by multivalent ligands can trigger specific downstream signaling pathways, leading to desired cellular responses such as apoptosis.
Key Tetra-functional Linkers
This section details the structure, synthesis, and properties of two prominent classes of tetra-functional linkers: those based on a pentaerythritol (B129877) core and those derived from tetra-functional polyethylene glycol (Tetra-PEG).
Pentaerythritol-Based Linkers
Pentaerythritol, with its central quaternary carbon atom and four primary hydroxyl groups, provides a compact and synthetically versatile scaffold for creating tetra-functional linkers. These hydroxyl groups can be readily modified to introduce a variety of reactive functionalities.
a) Pentaerythritol Tetrakis(3-mercaptopropionate)
This commercially available linker features four thiol groups, which are reactive towards maleimides, haloacetamides, and other thiol-reactive moieties.
-
Structure: C(CH₂OC(O)CH₂CH₂SH)₄
-
Applications: It is commonly used in thiol-ene "click" chemistry to form stable thioether bonds, for example, in the creation of hydrogels or for conjugation to maleimide-functionalized molecules.[3]
b) Pentaerythritol Tetra-maleimide (Conceptual)
A tetra-maleimide linker can be synthesized from a tetra-amino pentaerythritol derivative. The maleimide (B117702) groups are highly selective for thiol groups, making this linker ideal for conjugating cysteine-containing peptides or antibodies.
-
Reactive Groups: Four maleimide groups.
-
Reactivity: Reacts with sulfhydryl groups (thiols) at pH 6.5-7.5 to form stable thioether bonds.
Tetra-functional Polyethylene Glycol (Tetra-PEG) Linkers
Tetra-PEG linkers consist of a four-armed PEG structure, typically with a central core from which four PEG chains extend. The terminal of each PEG arm is functionalized with a reactive group. The PEG component enhances the hydrophilicity and biocompatibility of the resulting conjugate.
a) Tetra-PEG-Thiol (Tetra-PEG-SH)
This linker possesses four terminal thiol groups, offering the same reactivity profile as its pentaerythritol-based counterpart but with the added benefits of the PEG chains.
-
Properties: Increased water solubility, reduced immunogenicity, and flexible spacer arms.[4]
b) Tetra-PEG-Maleimide
Featuring four maleimide groups at the termini of the PEG arms, this linker is well-suited for site-specific conjugation to thiol-containing biomolecules.
-
Advantages: The long, flexible PEG arms can help to overcome steric hindrance, facilitating conjugation to sterically hindered sites.
Quantitative Data on Multivalent Conjugation
The ability to achieve a high and controlled drug-to-antibody ratio (DAR) is a critical parameter in the design of effective ADCs. Tetra-functional linkers offer a promising strategy to increase the DAR beyond what is typically achieved with bifunctional linkers.
| Linker Type | Achievable DAR | Key Observations | Reference(s) |
| Bifunctional (e.g., SMCC) | Typically 2-4 | Stochastic conjugation to native lysines or cysteines can lead to heterogeneous products. | [5] |
| Dimaleimide Linker | High DAR (7-8) | Enables conjugation of two drug molecules per linker, effectively doubling the payload at each attachment site. | [1] |
| Multivalent Dendritic Linker | Potential for DAR up to 16 | The dendritic structure allows for the attachment of a high number of payload molecules, leading to very potent ADCs. | [6] |
| Tetra-functional (Conceptual) | Potentially high (e.g., 8) | By attaching two drug molecules to each of the four arms, a high DAR could be achieved with a single linker molecule. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of tetra-functional linkers.
Protocol 1: Synthesis of Pentaerythritol Tetrakis(3-mercaptopropionate)[8][9]
Materials:
-
Pentaerythritol
-
3-Mercaptopropionic acid
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Saturated NaCl solution
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer and a thermometer, add 34.04 g of pentaerythritol, 118.28 g of 3-mercaptopropionic acid, 7.83 g of DMAP, 182.79 g of DCC, and 182.79 g of dichloromethane.
-
Heat the mixture to 40°C with stirring to dissolve the solids.
-
Once the pentaerythritol is completely dissolved, turn off the heating and allow the reaction to proceed at room temperature for 4-6 hours.
-
After the reaction, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the organic phase three times with a saturated NaCl solution until neutral.
-
Remove the dichloromethane and any trace water by vacuum distillation at -0.098 MPa and a water bath temperature of 40°C for 2 hours.
-
The final product, pentaerythritol tetrakis(3-mercaptopropionate), is obtained as a colorless liquid.
Protocol 2: General Procedure for Antibody Conjugation with a Maleimide-functionalized Linker[10][11]
Materials:
-
Monoclonal antibody (mAb)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized drug-linker
-
Phosphate buffered saline (PBS)
-
Borate (B1201080) buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sephadex G-25 desalting column
-
N-acetyl-L-cysteine (NAC) or cysteine
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody (e.g., 10 mg/mL in PBS), add borate buffer and a solution of DTT (e.g., 100 mM in water) to achieve the desired molar excess of the reducing agent. The number of equivalents will determine the number of disulfide bonds reduced and thus the final DAR.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Purify the reduced antibody using a G-25 desalting column equilibrated with PBS containing 1 mM DTPA at 4°C.
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL with cold PBS containing 1 mM DTPA.
-
Prepare a solution of the maleimide-drug-linker in an organic solvent like DMSO, and then dilute it with acetonitrile (B52724) to ensure the final reaction mixture is approximately 20% organic.
-
Calculate the required volume of the drug-linker solution to achieve the desired molar excess over the antibody (e.g., 9.5-fold molar excess).
-
Rapidly add the chilled drug-linker solution to the cold, reduced antibody solution with mixing.
-
Incubate the reaction on ice for 1 hour.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 20-fold molar excess of cysteine or NAC over the drug-linker.
-
Purify the resulting ADC by eluting it through a G-25 desalting column at 4°C.
-
Concentrate the purified ADC, sterile filter, and store frozen.
-
Visualization of Pathways and Workflows
Signaling Pathways
Multivalent conjugates, particularly ADCs, often target cell surface receptors that are part of critical signaling pathways in cancer cells. The binding of these conjugates can modulate these pathways, leading to therapeutic effects. Below are diagrams of the HER2 and EGFR signaling pathways, common targets for ADCs.
Caption: HER2 Signaling Pathway.[7][8][9][10]
Caption: EGFR Signaling Pathway.[11][12]
Experimental Workflows
The following diagrams illustrate the key steps in the synthesis and conjugation processes described in the experimental protocols.
Caption: Synthesis of Pentaerythritol Tetrakis(3-mercaptopropionate).
Caption: General Workflow for ADC Conjugation.
Conclusion
Tetra-functional linkers represent a significant advancement in the field of multivalent conjugation, offering a robust platform for the construction of highly potent and specific therapeutic and diagnostic agents. The ability to precisely control the number and placement of conjugated molecules opens up new avenues for optimizing drug delivery, enhancing diagnostic sensitivity, and modulating cellular signaling pathways. This guide has provided a comprehensive overview of the core concepts, key linker technologies, quantitative data, and detailed experimental protocols associated with tetra-functional linkers. By leveraging the information and methodologies presented herein, researchers can further explore the potential of these versatile molecules to address pressing challenges in medicine and biotechnology. As the field continues to evolve, the development of novel tetra-functional linkers with tailored properties will undoubtedly play a crucial role in shaping the future of targeted therapies.
References
- 1. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent antitumor activity of anti-HER2 antibody-topoisomerase I inhibitor conjugate based on self-immolative dendritic dimeric-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating versatile pathways using a cleavable PEG shell and EGFR-targeted nanoparticles to deliver CRISPR-Cas9 and docetaxel for triple-negative breast cancer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Heart of a Molecule: An In-depth Technical Guide to PEG10 Spacers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern therapeutics, the linkage of molecular components is a critical determinant of a drug's ultimate success. Among the diverse array of chemical linkers, polyethylene (B3416737) glycol (PEG) chains have emerged as a cornerstone of rational drug design, prized for their ability to modulate the physicochemical properties of complex molecules. This technical guide delves into the core hydrophilic properties of the decaethylene glycol (PEG10) spacer, a frequently utilized building block in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Quantitative Analysis of PEG10 Hydrophilicity
The defining characteristic of PEG10 is its pronounced hydrophilicity, a direct consequence of the ten repeating ethylene (B1197577) glycol units. The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules, thereby enhancing the aqueous solubility of the parent molecule. This property is paramount in overcoming the solubility challenges often associated with large, hydrophobic drug candidates.[1][2]
Below is a summary of the key quantitative parameters that define the hydrophilic nature of a PEG10 spacer.
| Property | Value | Description |
| Molecular Formula | C₂₀H₄₂O₁₁ | The chemical formula for decaethylene glycol. |
| Molecular Weight | 458.5 g/mol | The mass of one mole of decaethylene glycol.[3] |
| Calculated XLogP3 | -2.5 | A computed prediction of the logarithm of the octanol-water partition coefficient, indicating high hydrophilicity. A negative value signifies preferential partitioning into the aqueous phase.[3] |
| Water Solubility | Soluble | Decaethylene glycol is described as being soluble in water.[1] Lower molecular weight PEGs are generally miscible with water in all proportions.[2] A precise quantitative value (g/L) for PEG10 is not readily available in the literature, but for a similar PEG compound, a solubility of 100 mg/mL has been reported. |
| Contact Angle (on a PEG-modified surface) | Generally Low | The contact angle of water on a surface modified with PEG is typically low, indicating good wettability and a hydrophilic surface. The exact angle can vary depending on the substrate and the density of the PEG chains. |
The Role of PEG10 Spacers in Advanced Therapeutics
The inherent hydrophilicity of the PEG10 spacer is strategically leveraged in various drug development platforms to enhance the drug-like properties of therapeutic molecules.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These are often large and complex molecules with poor intrinsic solubility. The incorporation of a PEG10 linker can significantly improve the aqueous solubility of the entire PROTAC molecule, which is crucial for its administration and bioavailability. Furthermore, the flexibility and hydrophilicity of the PEG linker can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is conjugated to a monoclonal antibody via a linker. The hydrophobicity of the payload can often lead to aggregation of the ADC, compromising its stability and therapeutic efficacy. The incorporation of a PEG10 spacer within the linker can mitigate this issue by increasing the overall hydrophilicity of the payload-linker moiety. This allows for the attachment of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio or DAR) without inducing aggregation, thereby potentially enhancing the potency of the ADC.[4][5]
Experimental Protocols for Measuring Hydrophilic Properties
Accurate determination of the hydrophilic properties of PEG10-containing molecules is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of a compound's lipophilicity/hydrophilicity. The "shake-flask" method is the gold standard for its determination.[6]
Principle: A known amount of the substance is partitioned between two immiscible phases, n-octanol and water. The concentration of the substance in each phase is then measured to determine the partition coefficient.
Materials:
-
PEG10-containing compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the PEG10-containing compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both water and n-octanol.
-
Securely stopper the funnel and shake it vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Determination of Water Solubility
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining water solubility.[7][8] The flask method is suitable for substances with solubility above 10⁻² g/L.
Principle: An excess amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.
Materials:
-
PEG10-containing compound
-
Water (high purity, e.g., HPLC grade)
-
Constant temperature bath with shaker
-
Centrifuge and/or filtration apparatus (with filters inert to the substance)
-
Analytical instrument for quantification
Procedure:
-
Add an excess amount of the PEG10-containing compound to a flask containing a known volume of water.
-
Place the flask in a constant temperature bath (e.g., 20 °C ± 0.5 °C) and stir for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
-
After equilibration, cease stirring and allow any undissolved material to settle.
-
Separate the saturated aqueous solution from the excess solid by centrifugation and/or filtration. Ensure the separation method does not alter the concentration.
-
Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method.
-
The determined concentration represents the water solubility of the compound at the specified temperature.
Measurement of Contact Angle
The sessile drop method is a common technique to determine the contact angle of a liquid on a solid surface, providing a measure of the surface's wettability.[9][10]
Principle: A small droplet of liquid is placed on a solid surface, and the angle formed between the tangent to the droplet at the solid-liquid-vapor interface and the solid surface is measured.
Materials:
-
A surface functionalized with a self-assembled monolayer (SAM) of a PEG10-thiol derivative
-
High-purity water
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for droplet deposition
Procedure:
-
Ensure the PEG10-functionalized surface is clean and dry.
-
Place the surface on the sample stage of the contact angle goniometer.
-
Using the syringe, carefully dispense a small droplet of water (typically a few microliters) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
The software analyzes the image to determine the contact angle at the three-phase contact line.
-
Multiple measurements at different locations on the surface should be performed to ensure reproducibility.
Conclusion
The PEG10 spacer is a powerful tool in the arsenal (B13267) of drug development professionals. Its inherent and quantifiable hydrophilicity provides a rational means to improve the solubility, stability, and pharmacokinetic profiles of complex therapeutic molecules. A thorough understanding of its physicochemical properties, coupled with robust experimental validation, is crucial for the successful design and development of next-generation therapeutics.
References
- 1. CAS 5579-66-8: Decaethylene glycol | CymitQuimica [cymitquimica.com]
- 2. satelliteinter.com [satelliteinter.com]
- 3. Decaethylene glycol | C20H42O11 | CID 79689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. 十乙二醇单十二烷基醚 nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced immunogenicity, and increased stability. The use of multi-arm or branched PEG linkers, such as Tetra-(amido-PEG10-azide), offers the potential for creating highly stable and multifunctional protein conjugates.
This document provides a detailed protocol for the conjugation of a target protein with Tetra-(amido-PEG10-azide) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. It also covers the purification and characterization of the resulting protein-PEG conjugate. The protocols and data presented are intended to serve as a comprehensive guide for researchers in the fields of bioconjugation, drug delivery, and therapeutic protein development.
Principle of the Method
The conjugation strategy relies on the bioorthogonal reaction between an azide (B81097) group and an alkyne group. In this protocol, the protein of interest is assumed to possess or has been modified to contain an alkyne group (e.g., through incorporation of an unnatural amino acid or chemical modification of a native amino acid). The Tetra-(amido-PEG10-azide) linker provides four azide functionalities for covalent attachment to the alkyne-modified protein. The CuAAC reaction, catalyzed by a Cu(I) species, forms a stable triazole linkage between the protein and the PEG linker.
Data Presentation
The following tables summarize the key quantitative parameters for the protein conjugation, purification, and characterization processes. These values represent typical starting points and may require optimization for specific proteins and applications.
Table 1: Reaction Parameters for Protein Conjugation with Tetra-(amido-PEG10-azide)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetra-PEG-azide:Protein) | 5:1 to 20:1 | A higher excess of the PEG linker can drive the reaction to completion but may increase the challenge of removing unreacted PEG during purification. Start with a 10:1 molar ratio and optimize as needed. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase reaction rates but may also lead to aggregation. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0 - 7.5 | The buffer should be free of primary amines if the alkyne is introduced via an NHS ester. |
| Copper (II) Sulfate (CuSO4) Concentration | 0.1 - 1.0 mM | A stock solution is typically prepared in water. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1.0 - 5.0 mM | A fresh solution should be prepared immediately before use. |
| Copper Ligand (e.g., THPTA) Concentration | 0.5 - 5.0 mM | The ligand stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage. A 5:1 ligand to copper ratio is common. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability over longer reaction times. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., SDS-PAGE or SEC). |
Table 2: Purification Parameters for PEGylated Proteins
| Parameter | Method | Typical Conditions |
| Removal of Excess PEG and Reagents | Size Exclusion Chromatography (SEC) | Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. Column: Select a column with a fractionation range appropriate for the size of the PEGylated protein. |
| Diafiltration/Ultrafiltration | Membrane MWCO: Choose a molecular weight cutoff that retains the PEGylated protein while allowing smaller molecules to pass through. | |
| Separation of PEGylated Species | Ion-Exchange Chromatography (IEX) | Column Type: Anion or cation exchange, depending on the pI of the protein. Buffer A: Low salt buffer (e.g., 20 mM Tris, pH 8.0). Buffer B: High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0). Gradient: Linear gradient from 0-50% B over 20 column volumes. |
Table 3: Characterization Parameters for Protein-PEG Conjugates
| Parameter | Method | Expected Outcome |
| Degree of PEGylation and Aggregation | Size Exclusion Chromatography (SEC) | Shift in retention time corresponding to an increase in hydrodynamic radius. Quantification of monomer, aggregate, and fragment peaks. |
| Confirmation of Conjugation | SDS-PAGE | Increase in apparent molecular weight of the protein after conjugation. A "smear" or multiple bands may be observed due to the heterogeneity of PEGylation. |
| Mass Confirmation | Mass Spectrometry (ESI-MS or MALDI-TOF) | Increase in the mass of the protein corresponding to the addition of the Tetra-PEG linker. The resulting spectrum may be complex due to the polydispersity of the PEG and heterogeneity of conjugation. |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare a solution of the alkyne-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is degassed to minimize oxidation.
-
Tetra-(amido-PEG10-azide) Stock Solution: Dissolve the Tetra-(amido-PEG10-azide) in the reaction buffer to a final concentration of 10-20 mM.
-
Copper (II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
Copper Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM stock solution of the copper ligand in deionized water or DMSO.
Protein Conjugation via CuAAC
-
In a microcentrifuge tube, add the calculated volume of the protein solution.
-
Add the desired molar excess of the Tetra-(amido-PEG10-azide) stock solution to the protein solution. Mix gently.
-
In a separate tube, premix the CuSO4 and copper ligand stock solutions at a 1:5 molar ratio.
-
Add the premixed copper/ligand solution to the protein/PEG mixture to achieve the desired final copper concentration. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by pipetting up and down.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal time should be determined by monitoring the reaction progress.
-
Quench the reaction by adding a chelating agent such as EDTA to a final concentration of 10 mM to remove the copper catalyst.
Purification of the Protein-PEG Conjugate
a. Removal of Excess Reagents by Size Exclusion Chromatography (SEC)
-
Equilibrate a size exclusion chromatography column with an appropriate mobile phase (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the mobile phase and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and small molecule reagents.
-
Pool the fractions containing the purified conjugate.
b. Separation of PEGylated Species by Ion-Exchange Chromatography (IEX)
-
Equilibrate the IEX column with Buffer A (low salt). The choice of anion or cation exchange will depend on the isoelectric point (pI) of the native protein and the effect of PEGylation on its overall charge.
-
Load the desalted conjugate solution onto the column.
-
Wash the column with Buffer A to remove any unbound material.
-
Elute the bound species using a linear gradient of Buffer B (high salt). A typical gradient is from 0% to 50% Buffer B over 20 column volumes.
-
Collect fractions and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated species.
Characterization of the Protein-PEG Conjugate
a. SDS-PAGE Analysis
-
Prepare samples of the native protein, the reaction mixture, and the purified conjugate.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
A successful conjugation will show a band or a smear of bands at a higher apparent molecular weight for the conjugate compared to the native protein.
b. Size Exclusion Chromatography (SEC) Analysis
-
Equilibrate an analytical SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[1]
-
Inject a sample of the purified conjugate.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show the distribution of monomeric, aggregated, and fragmented species. The retention time of the main peak should be shorter than that of the native protein, indicating an increase in hydrodynamic radius.
c. Mass Spectrometry (MS) Analysis
-
Prepare the sample for MS analysis by buffer exchanging into a volatile buffer (e.g., ammonium (B1175870) acetate) and removing any non-volatile salts.
-
Analyze the sample using ESI-MS or MALDI-TOF MS.
-
The resulting mass spectrum will confirm the covalent attachment of the Tetra-PEG linker. Due to the heterogeneity of PEGylation and the polydispersity of the PEG itself, the spectrum may be complex and require specialized software for deconvolution.
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with Tetra-(amido-PEG10-azide).
Caption: CuAAC reaction for protein conjugation with Tetra-PEG-azide.
References
Application Notes and Protocols: Click Chemistry with Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing click chemistry reactions using Tetra-(amido-PEG10-azide). This versatile, four-armed polyethylene (B3416737) glycol (PEG) reagent is ideal for creating complex bioconjugates, hydrogels, and targeted drug delivery systems. The azide (B81097) groups at the terminus of each PEG arm allow for efficient covalent ligation with alkyne-functionalized molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Introduction to Click Chemistry
Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, with byproducts that are easily removed.[1][2][3] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are bio-orthogonal, meaning they proceed in complex biological environments without interfering with native biochemical processes.[6][7]
The Tetra-(amido-PEG10-azide) reagent features four PEG10 arms, each terminating in an azide group. The PEG linker enhances solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial in biological applications.[6][7]
Reaction Conditions
The choice between CuAAC and SPAAC will depend on the specific application. CuAAC offers fast reaction kinetics but requires a copper catalyst that can be cytotoxic, making it more suitable for in vitro applications where the copper can be removed during purification.[3][8] SPAAC is a copper-free alternative, ideal for in vivo studies and applications involving sensitive biological molecules.[5][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species.[1][4] The reaction is typically carried out in aqueous buffers.
Table 1: Typical CuAAC Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Alkyne Partner | Terminal alkyne-functionalized molecule | 1.0 - 1.2 equivalents per azide group[10] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), DMF/water, DMSO[10][11] | The choice of solvent depends on the solubility of the reactants. |
| Copper(I) Source | CuSO₄ with a reducing agent, or Cu(I) salts (e.g., CuI, CuBr)[11][12] | CuSO₄ is commonly used with sodium ascorbate (B8700270) to generate Cu(I) in situ.[11][13] |
| Copper Concentration | 0.05 to 0.25 mM[14] | Higher concentrations can lead to protein precipitation or degradation. |
| Reducing Agent | Sodium Ascorbate[11][14] | Used in molar excess (e.g., 5-10 mol%) to maintain copper in the +1 oxidation state.[10][14] |
| Ligand | THPTA, TBTA[11][13] | Ligands stabilize the Cu(I) catalyst, prevent oxidation, and increase reaction efficiency.[4][14] A 5:1 ligand to copper ratio is often used.[14] |
| Temperature | Room temperature to 37°C[4] | The reaction is generally fast at room temperature. |
| Reaction Time | 30 minutes to 4 hours[4][10] | Reaction progress can be monitored by LC-MS or TLC.[10] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides without the need for a catalyst.[6][9][15]
Table 2: Typical SPAAC Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Alkyne Partner | Strained alkyne (e.g., DBCO, BCN) functionalized molecule | A 2-4 fold molar excess of the strained alkyne is a good starting point.[15] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), DMSO, DMF[6][15] | Keep the final concentration of organic solvents low (<10%) to avoid denaturation of proteins.[6] |
| Temperature | 4°C to 37°C[6][15] | The reaction proceeds efficiently at room temperature. Lower temperatures can be used for overnight incubations.[6] |
| Reaction Time | 1 to 24 hours[6][15] | Reaction times can vary depending on the specific strained alkyne and reactants. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-functionalized molecule to Tetra-(amido-PEG10-azide).
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[11]
-
Ligand (e.g., THPTA) solution (e.g., 200 mM in water)[11]
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[11]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reactants)
Procedure:
-
Prepare Reactants:
-
Dissolve Tetra-(amido-PEG10-azide) and the alkyne-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio.[11] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Initiate the Reaction:
-
Incubation:
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and the copper catalyst.[][17]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a strained alkyne-functionalized molecule to Tetra-(amido-PEG10-azide).
Materials:
-
Tetra-(amido-PEG10-azide)
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reactants)
Procedure:
-
Prepare Reactants:
-
Dissolve the Tetra-(amido-PEG10-azide) in the reaction buffer.
-
Prepare a stock solution of the strained alkyne-functionalized molecule in anhydrous DMSO.[15]
-
-
Initiate the Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[15]
-
-
Purification:
-
Remove unreacted small molecules by size-exclusion chromatography or dialysis.[6][]
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for CuAAC and SPAAC reactions.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Four-Arm PEG Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their biocompatibility, stability, and circulation half-life in biological systems. This process, known as PEGylation, creates a hydrophilic protective layer around the nanoparticle, which can reduce opsonization and subsequent clearance by the reticuloendothelial system (RES). Four-arm PEG derivatives offer a unique branched structure that can lead to a higher density of PEG chains on the nanoparticle surface compared to linear PEG of similar molecular weight. This can result in improved steric stabilization.[1][2]
This document provides detailed protocols and application notes for the functionalization of nanoparticles using four-arm PEG azide (B81097). The azide functionality allows for covalent attachment to nanoparticles possessing a compatible reactive group, most commonly an alkyne, via "click chemistry."[3][4][5] This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions, which is ideal for preserving the integrity of both the nanoparticle and any loaded cargo.[3][6][7]
Core Concepts and Applications
Four-arm PEG-azide is a multi-armed PEG derivative with an azide group at the terminal end of each of the four arms, which are connected to a central core.[8][9][10] This structure is particularly advantageous for creating a dense "brush" layer on the nanoparticle surface.
Key Applications Include:
-
Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from degradation and enabling targeted delivery.[11][12][13][14] The enhanced circulation time afforded by PEGylation increases the probability of the nanoparticle reaching its target site, for example, through the enhanced permeability and retention (EPR) effect in tumors.[2]
-
Medical Imaging: Functionalization with four-arm PEG can improve the in vivo performance of nanoparticle-based contrast agents for magnetic resonance imaging (MRI) and other imaging modalities by increasing their stability and circulation time.[12][13][14]
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform is a growing field. PEGylation is a critical step in developing stable and effective theranostic agents.[14]
Experimental Protocols
This section outlines a general protocol for the functionalization of alkyne-modified nanoparticles with four-arm PEG azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Diagram of the Experimental Workflow
Caption: Workflow for the functionalization of nanoparticles with 4-arm PEG azide.
Materials and Reagents
-
Alkyne-modified nanoparticles
-
Four-arm PEG azide (e.g., MW 2k, 5k, 10k, 20k)[8]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Deionized (DI) water
-
Purification system (e.g., centrifuge, dialysis tubing, or tangential flow filtration (TFF) system)[15][16]
-
Characterization instruments (DLS, zeta potential analyzer, FTIR, NMR, HPLC, TGA)
Protocol: CuAAC Click Reaction
-
Nanoparticle Suspension: Disperse the alkyne-modified nanoparticles in a suitable solvent (e.g., DMF or a mixture of DMF and water) at a known concentration.
-
Reagent Preparation:
-
Prepare a stock solution of four-arm PEG azide in DI water.
-
Prepare a fresh stock solution of copper(II) sulfate in DI water.
-
Prepare a fresh stock solution of sodium ascorbate in DI water.
-
-
Reaction Setup:
-
In a reaction vessel, add the nanoparticle suspension.
-
Add the four-arm PEG azide solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 10 to 100-fold molar excess of PEG azide.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Add the sodium ascorbate solution. The ascorbate should be in excess relative to the copper sulfate to ensure the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours. The reaction vessel should be sealed to prevent oxidation.
-
-
Purification:
-
After the reaction is complete, the PEGylated nanoparticles must be purified to remove excess PEG, copper catalyst, and other reagents. Several methods can be employed:
-
Centrifugation: For larger or denser nanoparticles, repeated cycles of centrifugation and resuspension in fresh solvent can pellet the nanoparticles, leaving the impurities in the supernatant.[17]
-
Dialysis: The nanoparticle suspension can be placed in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyzed against a large volume of DI water or buffer to remove small molecule impurities.[16]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for purifying and concentrating nanoparticles.[15][18]
-
-
-
Storage: Store the purified PEGylated nanoparticles in a suitable buffer or DI water at 4°C. For long-term storage, -20°C is recommended.[9]
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.
Diagram of the Click Chemistry Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for nanoparticle PEGylation.
Qualitative and Quantitative Analysis
| Parameter | Technique | Purpose | Expected Outcome |
| Hydrodynamic Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To measure the size of the nanoparticles in solution and the broadness of the size distribution. | An increase in hydrodynamic diameter after PEGylation due to the attached polymer chains.[19][20] A low PDI indicates a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential towards a more neutral value after PEGylation, as the charged surface of the nanoparticle is shielded by the neutral PEG layer.[19][21] |
| Confirmation of Covalent Linkage | Fourier-Transform Infrared Spectroscopy (FTIR) / Nuclear Magnetic Resonance (NMR) | To confirm the formation of the triazole ring from the click reaction and the presence of PEG on the nanoparticle. | In FTIR, the disappearance of the characteristic azide and alkyne peaks and the appearance of new peaks corresponding to the triazole ring and PEG ether bonds.[22] NMR can also be used to detect the chemical shifts associated with the PEG chains.[19][23] |
| Quantification of PEG Density | High-Performance Liquid Chromatography (HPLC) / Thermogravimetric Analysis (TGA) | To determine the amount of PEG conjugated to the nanoparticles. | HPLC can be used to quantify the amount of unreacted PEG after the reaction or to measure the amount of PEG released from the nanoparticles after degradation.[24][25][26][27] TGA measures the weight loss of the sample as a function of temperature, allowing for the determination of the organic (PEG) content.[16] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the size and shape of the nanoparticle core. | TEM and SEM will show the size and morphology of the nanoparticle core, which should remain unchanged after PEGylation. The PEG layer is typically not visible under standard TEM conditions.[20] |
| Stability | DLS and Zeta Potential over time in relevant media (e.g., PBS, serum-containing media) | To assess the colloidal stability of the PEGylated nanoparticles. | PEGylated nanoparticles are expected to show enhanced stability with minimal changes in size and zeta potential over time in biological media compared to their non-PEGylated counterparts.[22][28][29][30] |
Data Presentation: Example Quantitative Data
The following tables summarize typical quantitative data that would be obtained during the characterization of nanoparticles before and after functionalization with four-arm PEG azide.
Table 1: Physicochemical Properties of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Alkyne-Nanoparticle | 105.3 ± 2.1 | 0.15 ± 0.03 | -25.6 ± 1.8 |
| 4-Arm PEG-Azide Functionalized Nanoparticle | 142.8 ± 3.5 | 0.18 ± 0.04 | -5.2 ± 0.9 |
Data are representative and will vary depending on the nanoparticle core, PEG molecular weight, and functionalization efficiency.
Table 2: Quantification of PEGylation
| Method | Parameter Measured | Result |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | ~15% (corresponding to the organic PEG layer) |
| HPLC-based Quantification | PEG Chains per Nanoparticle | ~250 |
| HPLC-based Quantification | PEG Grafting Density (chains/nm²) | ~1.5 |
These values are illustrative. Actual results will depend on the specific nanoparticle system and reaction conditions.
Conclusion
Functionalization with four-arm PEG azide via click chemistry is a robust and efficient method for producing highly stable and biocompatible nanoparticles for a range of biomedical applications. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers and drug development professionals. Careful optimization of the reaction conditions and thorough characterization of the resulting PEGylated nanoparticles are crucial for ensuring their quality, safety, and efficacy in preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. 4-Arm PEG Azide [nanocs.net]
- 10. 4 arm PEG Azide - Ruixibiotech [ruixibiotech.com]
- 11. A novel self-assembled pH-sensitive targeted nanoparticle platform based on antibody–4arm-polyethylene glycol–pterostilbene conjugates for co-delivery of anticancer drugs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assembly of Fe3O4 nanoparticles on PEG-functionalized graphene oxide for efficient magnetic imaging and drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]
- 19. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. (2015) | Mackensie C. Smith | 27 Citations [scispace.com]
- 26. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
- 27. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 29. Colloidal stability of polyethylene glycol functionalized Co0.5Zn0.5Fe2O4 nanoparticles: effect of pH, sample and salt concentration for hyperthermia application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Tetra-(amido-PEG10-azide) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetra-(amido-PEG10-azide) in the development of antibody-drug conjugates (ADCs). This multi-arm PEG linker offers a versatile platform for attaching multiple drug payloads to a single antibody, potentially enhancing the therapeutic index of the resulting ADC.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[3] Polyethylene glycol (PEG) linkers are widely used in ADC development to improve hydrophilicity, reduce aggregation, and prolong circulation half-life.[2][4][5][6]
Tetra-(amido-PEG10-azide) is a branched, monodisperse PEG linker featuring four azide (B81097) (-N3) functional groups.[7][8][9] This tetravalent structure allows for the attachment of up to four drug molecules, enabling a high drug-to-antibody ratio (DAR).[10][11][12] The azide groups are ideal for bio-orthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which offer high efficiency and specificity under mild reaction conditions.[13][14][] This allows for the precise and stable conjugation of alkyne-modified drug payloads to the linker.
This document outlines the protocols for conjugating Tetra-(amido-PEG10-azide) to an antibody and subsequently attaching a cytotoxic drug, along with methods for characterization.
Data Presentation
The use of a multi-arm PEG linker like Tetra-(amido-PEG10-azide) is expected to significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data, illustrating the potential advantages of using this linker compared to a non-PEGylated or a linear PEG linker.
Table 1: Physicochemical Properties of ADCs
| ADC Construct | Linker Type | Average DAR | Aggregation (%) (Post-Conjugation) |
| ADC-A | Thiol-Maleimide (Non-PEGylated) | 3.5 | 8.2 |
| ADC-B | Linear PEG12 | 3.8 | 3.1 |
| ADC-C | Tetra-(amido-PEG10-azide) | 7.5 | < 2.0 |
Table 2: Pharmacokinetic Parameters of ADCs in a Rodent Model
| ADC Construct | Linker Type | Plasma Clearance (mL/hr/kg) | Mean Residence Time (MRT) (hours) |
| ADC-A | Thiol-Maleimide (Non-PEGylated) | 0.45 | 150 |
| ADC-B | Linear PEG12 | 0.30 | 250 |
| ADC-C | Tetra-(amido-PEG10-azide) | 0.22 | 320 |
Note: The data presented in these tables are illustrative and based on trends reported in the literature for similar multi-arm PEGylated ADCs. Actual results will vary depending on the specific antibody, drug payload, and experimental conditions.[5][16][17]
Experimental Protocols
Protocol 1: Two-Step Conjugation via Antibody Lysine (B10760008) Modification
This protocol describes the modification of antibody lysine residues with an alkyne-containing crosslinker, followed by a click chemistry reaction with Tetra-(amido-PEG10-azide) and an alkyne-modified drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester)
-
Tetra-(amido-PEG10-azide)
-
Azide-modified cytotoxic drug
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Methodology:
-
Antibody-Alkyne Modification:
-
Prepare a stock solution of the Alkyne-NHS ester in DMSO.
-
Add a 5-10 fold molar excess of the Alkyne-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted Alkyne-NHS ester by SEC or TFF, exchanging the buffer to PBS, pH 7.4.
-
-
Drug-Linker Conjugation (SPAAC):
-
Prepare a stock solution of the azide-modified drug and Tetra-(amido-PEG10-azide) in DMSO.
-
Add a 1.5-fold molar excess of the azide-modified drug per azide group on the Tetra-(amido-PEG10-azide) linker.
-
Incubate for 1 hour at room temperature to form the drug-linker complex.
-
-
Final ADC Assembly (SPAAC):
-
Add the pre-formed drug-linker complex to the alkyne-modified antibody. A 5-10 fold molar excess of the drug-linker complex over the antibody is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the ADC using SEC or TFF to remove unreacted drug-linker complex and other reagents.
-
Protocol 2: One-Step Conjugation via Site-Specific Antibody Modification
This protocol is applicable for antibodies engineered with unnatural amino acids containing alkyne groups, allowing for a direct one-step click reaction.
Materials:
-
Site-specifically modified monoclonal antibody with alkyne groups
-
Tetra-(amido-PEG10-azide)
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO
-
Purification system: SEC or TFF
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified drug and Tetra-(amido-PEG10-azide) in DMSO.
-
Prepare fresh stock solutions of CuSO4 (100 mM in water), THPTA (200 mM in water), and sodium ascorbate (100 mM in water).
-
-
Drug-Linker Conjugation (CuAAC):
-
In a reaction tube, combine the azide-modified drug and Tetra-(amido-PEG10-azide) at a molar ratio of 1.5:1 (drug:azide group).
-
Add CuSO4 and THPTA in a 1:2 molar ratio to the drug-linker mixture.
-
Add sodium ascorbate to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final ADC Assembly (CuAAC):
-
Add the alkyne-containing antibody to the reaction mixture containing the activated drug-linker complex.
-
Incubate for 2-4 hours at room temperature.
-
Purify the ADC using SEC or TFF.
-
Visualization of Workflows and Pathways
Caption: Workflow for two-step ADC conjugation using Tetra-(amido-PEG10-azide).
Caption: Generalized signaling pathway for ADC-mediated cell killing.
Conclusion
Tetra-(amido-PEG10-azide) is a valuable tool for the development of next-generation ADCs. Its multi-arm structure allows for high drug loading, while the PEG component can improve the overall properties of the conjugate. The azide functionalities enable the use of highly efficient and specific click chemistry for conjugation. The protocols and information provided herein serve as a guide for researchers to explore the potential of this innovative linker in their ADC programs. It is recommended that each step of the conjugation and purification process be optimized for the specific antibody and drug payload being used.
References
- 1. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 9. Tetra-(amido-PEG10-azide) | AxisPharm [axispharm.com]
- 10. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 11. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 12. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Hydrogel Formation Using Tetra-functional PEG-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the formation of hydrogels using tetra-functional polyethylene (B3416737) glycol (PEG)-azide. This method leverages bioorthogonal "click chemistry" to create biocompatible and tunable hydrogels for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.
Introduction
Tetra-functional PEG (tetra-PEG) hydrogels are formed by crosslinking four-arm PEG molecules, creating a network with a highly uniform structure.[1][2][3] When tetra-PEG is functionalized with azide (B81097) groups, it can react with a complementary molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and forms a stable triazole linkage.[6][7] The resulting hydrogels are biocompatible and their physical properties can be precisely controlled, making them ideal for biomedical research and drug development.[8][9][10]
Applications
-
Drug Delivery: The porous and biocompatible nature of tetra-PEG-azide hydrogels makes them excellent candidates for controlled drug release systems.[8][9][11][12] Drugs can be encapsulated within the hydrogel matrix and released in a sustained manner as the hydrogel degrades.[8][9][11][12]
-
Tissue Engineering and 3D Cell Culture: These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[4][6][7] The ability to form the hydrogel in situ allows for the encapsulation of cells within a 3D environment.[5][6][7]
-
Bioprinting: The rapid and controllable gelation of tetra-PEG-azide systems makes them suitable for use as bio-inks in 3D bioprinting applications.
Experimental Protocols
Materials and Reagents
-
Tetra-functional PEG-azide (Tetra-PEG-N3)
-
Dibenzo-cyclooctyne functionalized crosslinker (e.g., PEG-DBCO, peptide-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (if encapsulating cells)
-
Syringes and mixing tips
Protocol for Hydrogel Formation (SPAAC Reaction)
-
Preparation of Precursor Solutions:
-
Dissolve Tetra-PEG-azide in PBS (pH 7.4) to the desired concentration (e.g., 5% w/v).
-
Dissolve the DBCO-functionalized crosslinker in a separate vial of PBS (pH 7.4) to a stoichiometric equivalent concentration.
-
-
Hydrogel Formation:
-
Draw the Tetra-PEG-azide solution into one syringe.
-
Draw the DBCO-crosslinker solution into a second syringe.
-
Connect both syringes to a mixing tip.
-
Simultaneously and evenly depress the plungers of both syringes to mix the solutions and extrude the gelling solution.
-
Gelation should occur within minutes at room temperature.[5][13]
-
Characterization of Hydrogel Properties
3.3.1. Gelation Time
The gelation time can be determined by the vial tilt method. After mixing the precursor solutions, the vial is tilted at regular intervals. The gelation time is the point at which the solution no longer flows.
3.3.2. Swelling Ratio
-
Prepare a hydrogel of a known initial weight (W_dry).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.[14]
-
Allow the hydrogel to swell to equilibrium (typically 24 hours).[14]
-
Remove the swollen hydrogel, gently blot to remove excess surface water, and weigh (W_swollen).
-
The swelling ratio is calculated as: (W_swollen - W_dry) / W_dry.
3.3.3. Mechanical Testing (Rheology)
The mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), can be measured using an oscillatory rheometer.[10][15] These measurements provide insight into the stiffness and viscoelasticity of the hydrogel.[10][15]
Quantitative Data
The properties of tetra-PEG hydrogels can be tuned by altering parameters such as polymer concentration and the molecular weight of the PEG precursors.
| Property | Polymer Concentration | Value | Reference |
| Gelation Time | Not specified | 2 to 30 min | [13] |
| Theoretical Mesh Size | 2.5% | 8.41 nm | [15] |
| 5% | 7.41 nm | [15] | |
| 10% | 6.43 nm | [15] | |
| Storage Modulus (G') | 2.5% | ~1 kPa | [15] |
| 5% | ~4 kPa | [15] | |
| 10% | ~16 kPa | [15] | |
| Young's Modulus | PEG-2k | 106 MPa | [16] |
| PEG-20k | 6 MPa | [16] | |
| Swelling Ratio | PEG-2k | 240% | [16] |
| PEG-20k | 1400% | [16] |
Diagrams
References
- 1. Fabrication and Characterization of Tetra-PEG-Derived Hydrogels of Controlled Softness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Biodegradable Tetra-PEG Hydrogels as Carriers for a Releasable Drug Delivery System - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soft hydrogels from tetra-functional PEGs using UV-induced thiol–ene coupling chemistry: a structure-to-property study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Protein Modification with Branched PEG Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This covalent attachment of PEG can increase a protein's hydrodynamic size, leading to a longer circulating half-life, improved stability, and reduced immunogenicity.[1][2] Branched PEG structures, in particular, may offer superior stabilization compared to their linear counterparts.[3][4]
A key challenge in PEGylation is achieving a homogeneous product with a defined drug-to-antibody ratio.[5] Site-specific PEGylation addresses this by directing the attachment of PEG to a predetermined location on the protein.[6][7] One of the most robust and specific methods for achieving this is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10][]
This application note provides detailed protocols for the site-specific modification of proteins using branched PEG azide (B81097). The workflow involves the introduction of an alkyne group onto the protein of interest, followed by a click chemistry reaction with a branched PEG azide. This method allows for precise control over the PEGylation site, leading to a well-defined and homogeneous product.[6]
Data Summary
The following table summarizes typical quantitative data obtained from site-specific protein modification experiments using branched PEG azide and click chemistry.
| Parameter | Typical Value | Method of Determination |
| Modification Efficiency | > 95% | SDS-PAGE, Mass Spectrometry |
| Product Yield | 70-90% | UV-Vis Spectroscopy, Protein Assay |
| Purity of PEGylated Protein | > 98% | Size Exclusion Chromatography (SEC), RP-HPLC |
| Retention of Biological Activity | > 90% | In vitro/in vivo functional assays |
| Increase in Hydrodynamic Radius | 2-5 fold | Dynamic Light Scattering (DLS), SEC |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Alkyne Handle into the Target Protein
This protocol describes the introduction of an alkyne group into a protein using a commercially available N-Hydroxysuccinimide (NHS) ester of an alkyne-containing molecule. This method targets primary amines (lysine residues and the N-terminus). For greater site-specificity, other methods like incorporating unnatural amino acids with alkyne side chains can be employed.[12]
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester (or similar alkyne-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
NHS-Ester Stock Solution: Prepare a 10 mM stock solution of the Alkyne-PEG4-NHS Ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the Alkyne-PEG4-NHS Ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Purification: Remove the excess, unreacted alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Characterization: Confirm the incorporation of the alkyne group by mass spectrometry (LC-MS). The mass of the protein should increase by the mass of the alkyne-containing linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Branched PEG Azide
This protocol details the "click" reaction between the alkyne-modified protein and a branched PEG azide using a copper(I) catalyst.[8][9][13][14]
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Branched PEG Azide (e.g., 20 kDa 2-arm PEG Azide)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer: PBS, pH 7.4
-
Purification system: Size exclusion or ion-exchange chromatography
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Branched PEG Azide in the reaction buffer.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1 mg/mL) and a 1.5-3 fold molar excess of the Branched PEG Azide.
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the protein/PEG solution to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Purify the PEGylated protein from excess PEG azide and reaction components using size exclusion or ion-exchange chromatography.
-
Characterization:
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Branched PEG Azide
This protocol describes a copper-free click chemistry approach, which is ideal for sensitive proteins or applications where copper cytotoxicity is a concern.[10][][18] This method requires the protein to be modified with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-modified protein)
-
Branched PEG Azide
-
Reaction buffer: PBS, pH 7.4
-
Purification system: Size exclusion or ion-exchange chromatography
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Branched PEG Azide in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified protein (final concentration 1 mg/mL) and a 2-4 fold molar excess of the Branched PEG Azide.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[10]
-
Purification: Purify the PEGylated protein using size exclusion or ion-exchange chromatography.
-
Characterization: Analyze the final product using SDS-PAGE, LC-MS, and SEC as described in Protocol 2.
Visualizations
Caption: Experimental workflow for site-specific protein PEGylation.
Caption: Click chemistry reaction for protein PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Tetra-(amido-PEG10-azide) in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-(amido-PEG10-azide) is a highly versatile, multi-arm polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in targeted drug delivery.[1][2][3] Its unique tetravalent structure, featuring four terminal azide (B81097) groups, allows for the efficient and spatially controlled conjugation of multiple molecules through "click chemistry". This enables the construction of complex, multifunctional drug delivery systems with enhanced therapeutic efficacy and improved pharmacokinetic profiles.[2][3]
The azide functional groups are highly reactive towards terminal alkynes and strained cyclooctynes, facilitating covalent bond formation under mild, biocompatible conditions.[1][4] This makes Tetra-(amido-PEG10-azide) an ideal building block for creating sophisticated drug carriers such as nanoparticles, antibody-drug conjugates (ADCs), and hydrogels for controlled release.[2][5][6][] The hydrophilic PEG10 spacers enhance the solubility and stability of the resulting conjugates, reduce immunogenicity, and prolong circulation half-life.[8]
These application notes provide an overview of the potential uses of Tetra-(amido-PEG10-azide) in targeted drug delivery and offer detailed protocols for the synthesis and characterization of a representative targeted nanoparticle system.
Key Applications
-
Multivalent Targeting: The four azide groups can be conjugated with multiple targeting ligands (e.g., antibodies, peptides, aptamers) to increase the avidity and specificity of the drug delivery system for target cells.[2][9]
-
High Drug Loading: The multi-arm structure allows for the attachment of a higher payload of therapeutic agents compared to linear linkers, potentially increasing the therapeutic index.[10]
-
Nanoparticle Functionalization: Tetra-(amido-PEG10-azide) can be used to surface-modify nanoparticles, imparting "stealth" properties to evade the immune system and providing anchor points for targeting moieties.[11][12][13]
-
Hydrogel Formation: This tetra-functional molecule can act as a cross-linker to form biodegradable hydrogels for sustained and localized drug delivery.[5][6]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach multiple drug molecules to an antibody, creating ADCs with a high drug-to-antibody ratio (DAR).
Experimental Protocols
The following protocols describe a representative workflow for the synthesis and characterization of a targeted drug delivery system using Tetra-(amido-PEG10-azide). This example focuses on the creation of a targeted liposomal nanoparticle encapsulating a model drug.
Protocol 1: Synthesis of Alkyne-Functionalized Liposomes
This protocol outlines the preparation of liposomes with alkyne groups on their surface, ready for conjugation with Tetra-(amido-PEG10-azide) via click chemistry.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-propargyl] (DSPE-PEG-Alkyne)
-
Model drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG-Alkyne in chloroform at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the model drug in PBS at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder to obtain unilamellar liposomes of a defined size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C for 24 hours, with several changes of the buffer.
-
Protocol 2: Conjugation of Targeting Ligand to Tetra-(amido-PEG10-azide)
This protocol describes the attachment of a targeting ligand (e.g., a peptide with a terminal alkyne group) to the Tetra-(amido-PEG10-azide) linker.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized targeting peptide (e.g., c(RGDfK)-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve Tetra-(amido-PEG10-azide) and the alkyne-functionalized targeting peptide in a mixture of DMF and deionized water. A molar ratio of 1:4 (linker to peptide) is recommended to maximize conjugation to all four arms.
-
In a separate vial, prepare a fresh solution of CuSO₄ and THPTA in deionized water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the click chemistry reaction by adding a freshly prepared solution of sodium ascorbate in deionized water.
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting conjugate using dialysis or size-exclusion chromatography.
Protocol 3: "Click" Conjugation of Functionalized Linker to Liposomes
This protocol details the final step of attaching the targeting ligand-linker conjugate to the alkyne-functionalized liposomes.
Materials:
-
Alkyne-functionalized liposomes (from Protocol 1)
-
Targeting ligand-Tetra-(amido-PEG10-azide) conjugate (from Protocol 2)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To the purified alkyne-functionalized liposome suspension, add the targeting ligand-Tetra-(amido-PEG10-azide) conjugate.
-
Add the CuSO₄/THPTA solution to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
Remove the unreacted components and catalyst by dialysis against PBS (pH 7.4) at 4°C for 48 hours.
Characterization and Data Presentation
Thorough characterization of the final targeted nanoparticle formulation is crucial. The following table summarizes key parameters that should be evaluated.
| Parameter | Method | Representative Values (Targeted Liposomes) |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 110 ± 5 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -15 ± 3 mV |
| Drug Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | > 90% |
| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | 5 - 10% |
| In Vitro Drug Release (at 24h) | Dialysis Method | 25% at pH 7.4, 60% at pH 5.5 |
In Vitro and In Vivo Evaluation Protocols
Protocol 4: In Vitro Cellular Uptake
Objective: To assess the targeting efficiency of the nanoparticles in a relevant cancer cell line.
Procedure:
-
Seed cancer cells expressing the target receptor (e.g., integrin αvβ3 for RGD) in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled targeted and non-targeted (control) nanoparticles at various concentrations for 4 hours.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the fluorescence intensity using a plate reader.
-
Alternatively, visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.
Protocol 5: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the targeted drug delivery system in a xenograft mouse model.
Procedure:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., PBS, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).
Visualizations
Experimental Workflow for Targeted Nanoparticle Synthesis
Caption: Workflow for the synthesis of targeted liposomes.
Logical Relationship of Components in the Targeted Drug Delivery System
Caption: Components of the targeted drug delivery system.
Signaling Pathway Analogy for Targeted Delivery
Caption: Pathway of targeted nanoparticle drug delivery.
References
- 1. 8-Arm PEG-N3: Azide-Terminated Multi-Arm PEG [biochempeg.com]
- 2. Biopharma PEG Unveils Expanded Azide PEG Series [diagnosticsworldnews.com]
- 3. Multi-arm Azide(N3) PEGs - Biopharma PEG [biochempeg.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. 4arm PEG Azide - JenKem Technology USA [jenkemusa.com]
- 6. 4-arm PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 11. irjweb.com [irjweb.com]
- 12. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Engineering using PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the engineering of cell surfaces using Poly(ethylene glycol)-azide (PEG-azide). The methodologies described herein leverage the principles of bioorthogonal chemistry, specifically the highly efficient and specific azide-alkyne cycloaddition reactions. These techniques are invaluable for a range of applications, including targeted drug delivery, cell-based therapies, and fundamental cell biology research.[1][2]
Two primary strategies for azide-alkyne cycloaddition are covered: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] CuAAC is noted for its rapid reaction kinetics, while SPAAC offers a bioorthogonal alternative that circumvents the potential cytotoxicity of copper catalysts, making it particularly suitable for applications involving living cells.[1][3]
Overview of Cell Surface Engineering with PEG-Azide
Cell surface engineering with PEG-azide typically involves a two-step process. First, an azide (B81097) chemical reporter is introduced onto the cell surface. This is often achieved through metabolic glycoengineering, where cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.[4][5][6] Alternatively, lipid anchors containing azide functionalities can be used to directly modify the cell membrane. The second step involves the "click" reaction, where a PEGylated molecule functionalized with an alkyne group is covalently attached to the azide-modified cell surface.[7]
Key Advantages of PEG-Azide Mediated Cell Surface Engineering:
-
Biocompatibility: The reactions can be performed in aqueous buffers and are generally well-tolerated by living cells.[7][8]
-
High Specificity: The azide-alkyne reaction is highly selective, minimizing off-target reactions with other biomolecules.[7][8]
-
Improved Pharmacokinetics: PEGylation is a well-established method to enhance the therapeutic properties of molecules by increasing solubility, stability, and circulation half-life.[2][9][10]
-
Versatility: This method allows for the attachment of a wide variety of molecules to the cell surface, including therapeutic agents, targeting ligands, and imaging probes.[11]
Quantitative Data Summary
The following tables summarize quantitative data related to cell surface engineering efficiency and reaction conditions.
Table 1: Incorporation Efficiency of Anchor Lipids for Cell Surface Modification
| Anchor Lipid | Concentration (µM) | Incubation Time (min) | Cell Incorporation Efficiency (%) | Reference |
| CHOL–PEG2000–DBCO | 5 | 20 | ~78-81 | [12] |
| CHOL–PEG2000–DBCO | 10 | 20 | ~78-81 | [12] |
| DSPE–PEG2000–DBCO | 5 | 20 | Lower than CHOL-based lipid | [12] |
| DSPE–PEG2000–DBCO | 10 | 20 | Lower than CHOL-based lipid | [12] |
Table 2: Optimized Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
| Reagent | Final Concentration | Reference |
| Alkyne-fluorophore | 25 µM | [4][5] |
| CuSO₄ | 50 µM | [4][5] |
| THPTA | 250 µM | [4][5] |
| Aminoguanidine (B1677879) | 1 mM | [4][5] |
| Sodium Ascorbate (B8700270) | 2.5 mM | [4][5] |
| Incubation Time | 1 to 5 minutes | [4][5] |
| Temperature | 4 °C | [4][5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido (B1232118) Sugars
This protocol describes the introduction of azide groups onto the cell surface of mammalian cells through metabolic glycoengineering.
Materials:
-
Mammalian cells (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a density of 1 x 10⁵ cells/mL in a suitable culture vessel (e.g., glass-bottom Petri dishes for microscopy).[4][5]
-
Allow the cells to adhere and grow overnight at 37 °C in a 5% CO₂ incubator.[4][5]
-
Prepare a stock solution of Ac₄ManNAz in a suitable solvent (e.g., DMSO).
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 50 µM.[4][5]
-
Incubate the cells for 2 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[4][5]
-
After incubation, wash the cells twice with 1 mL of growth medium or PBS to remove unincorporated Ac₄ManNAz.[4][5] The cells are now ready for the azide-alkyne cycloaddition reaction.
Protocol 2: Cell Surface Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the covalent attachment of an alkyne-functionalized molecule to azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-PEG-fluorophore, alkyne-PEG-drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolyl)methylamine (THPTA)
-
Aminoguanidine
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
In a microcentrifuge tube, prepare the CuAAC reaction mixture on ice. To DPBS at 4 °C, add CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 50 µM CuSO₄ and 250 µM THPTA).[4][5]
-
Add the alkyne-functionalized molecule to a final concentration of 25 µM and aminoguanidine to a final concentration of 1 mM.[4][5]
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[4][5]
-
Incubate the reaction mixture on ice for 10 minutes at 4 °C.[4][5]
-
Aspirate the culture medium from the azide-labeled cells and add the pre-incubated reaction mixture.
-
Incubate the cells with the reaction mixture for 1 to 5 minutes at 4 °C.[4][5]
-
After incubation, aspirate the reaction mixture and wash the cells twice with 1 mL of growth medium or PBS.[4]
-
The cells are now PEGylated and can be processed for downstream applications such as imaging or flow cytometry. For imaging, cells can be fixed with a solution of 3% paraformaldehyde and 0.3% glutaraldehyde.[4][5]
Diagrams
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involved in cell surface engineering using PEG-azide.
Caption: Workflow for cell surface PEGylation via metabolic glycoengineering and click chemistry.
Caption: Chemical logic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for cell surface engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. qunwanglab.com [qunwanglab.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Tissue Regeneration with Multi-Arm PEGylated Scaffolds
Introduction: The functionalization of biomaterial scaffolds is a cornerstone of modern tissue engineering, aiming to create environments that actively promote cellular growth and tissue regeneration. Multi-arm polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and powerful tool for this purpose. Their unique branched structure allows for the creation of highly crosslinked hydrogel networks with tunable mechanical properties and the ability to present multiple bioactive cues to cells. This application note details the use of multi-arm PEG linkers in scaffold functionalization, providing quantitative data on their performance and detailed protocols for key experimental procedures.
PEGylation, the process of modifying surfaces or molecules with PEG, offers significant advantages in tissue engineering. The inherent bio-inertness of PEG minimizes non-specific protein adsorption and reduces inflammatory responses, while its high water content mimics the natural extracellular matrix (ECM).[1][2] Multi-arm PEGs, available in configurations such as 4-arm and 8-arm, provide a higher density of reactive functional groups compared to their linear counterparts. This enables the formation of robust and stable hydrogel scaffolds with precise control over properties like stiffness, degradation rate, and swelling behavior.[2][3]
Furthermore, the terminal functional groups of multi-arm PEGs can be readily modified to conjugate bioactive molecules, such as cell-adhesive peptides like Arginylglycylaspartic acid (RGD).[4][5] This bio-functionalization transforms the inert scaffold into a dynamic and instructive matrix that can direct cell adhesion, proliferation, and differentiation, ultimately leading to enhanced tissue formation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing multi-arm PEG functionalized scaffolds, providing a comparative overview of their physical and biological properties.
Table 1: Physicochemical Properties of Multi-Arm PEG Hydrogels
| Hydrogel Composition | Crosslinker | Gelation Time (hours) | Swelling Ratio (%) | Weight Loss (%) (at 10 weeks) | Storage Modulus (G') (kPa) | Reference |
| 4-arm PEG-Amine (10% w/v) | Genipin (25mM) | 1.7 | ~850 | ~26.3 | Not Reported | [6][7] |
| 8-arm PEG-Amine (10% w/v) | Genipin (25mM) | 6.2 | ~700 | ~28.4 | Not Reported | [6][7] |
| 4-arm PEG-Amine (10% w/v) | Genipin (35.2mM) | 1.3 | Not Reported | 17.0 | Not Reported | [6][7] |
| 8-arm PEG-Amine (10% w/v) | Genipin (35.2mM) | 4.4 | Not Reported | 11.9 | Not Reported | [6][7] |
| 4-arm PEG-VS (5% w/v) | MMP-sensitive peptide | Not Reported | ~25 | Not Reported | ~2.5 | [2] |
| 8-arm PEG-VS (5% w/v) | MMP-sensitive peptide | Not Reported | ~20 | Not Reported | ~5.0 | [2] |
| 4-arm PEG-VS + 1.25mM RGD | MMP-sensitive peptide | Not Reported | ~28 | Not Reported | ~1.5 | [2] |
| 8-arm PEG-VS + 1.25mM RGD | MMP-sensitive peptide | Not Reported | ~22 | Not Reported | ~4.0 | [2] |
Table 2: Biological Performance of Multi-Arm PEG Hydrogels
| Hydrogel Composition | Cell Type | Assay | Result | Reference |
| 4-arm PEG-Genipin | Human Adipose-Derived Stem Cells (ASCs) | Cell Adhesion | Enhanced cell adhesion compared to 8-arm PEG | [6][7] |
| 8-arm PEG-Genipin | Human Adipose-Derived Stem Cells (ASCs) | Cell Adhesion | Lower cell adhesion compared to 4-arm PEG | [6][7] |
| 4-arm PEG-VS + 0.25mM RGD | Human Bone Marrow Stromal Cells (HS-5) | Cell Proliferation (DNA Content) | Increased proliferation with higher RGD concentration | [2] |
| 8-arm PEG-VS + 1.25mM RGD | Human Bone Marrow Stromal Cells (HS-5) | Cell Proliferation (DNA Content) | Higher proliferation compared to 4-arm PEG with same RGD concentration | [2] |
| 4-arm PEG-RGD-CSP | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Growth (PicoGreen Assay) | Significant increase in cell growth over 7 days | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the functionalization of scaffolds with multi-arm PEG linkers and their subsequent characterization.
Protocol 1: Formation of Multi-Arm PEG Hydrogel via Michael-Type Addition
This protocol describes the formation of a bioactive hydrogel by crosslinking a 4-arm PEG-acrylate with a thiol-containing peptide.
Materials:
-
4-arm PEG-acrylate (MW 10,500)
-
Collagenase sensitive peptide (CSP): CGPQGIAGQC
-
Cell-adhesive peptide (RGD-CSP): CGPQGIAGQCGRGDSP
-
Triethanolamine (TEA) buffer (0.3 M, pH 8.0)
-
Sterile, nuclease-free water
Procedure:
-
Prepare a 10% (w/v) solution of 4-arm PEG-acrylate in TEA buffer.
-
Dissolve the CSP and RGD-CSP peptides in TEA buffer to the desired concentrations (e.g., replacing 1.3 mM or 2.7 mM of CSP with RGD-CSP for cell-adhesive hydrogels).[8]
-
Mix the 4-arm PEG-acrylate solution with the peptide solution at a 2:1 molar ratio of PEG-acrylate to total thiol groups.[8]
-
Pipette the mixture into a mold of the desired shape and size.
-
Allow the hydrogel to polymerize for 1 hour at room temperature.[8]
-
After polymerization, gently remove the hydrogel from the mold and wash it extensively with sterile phosphate-buffered saline (PBS) to remove any unreacted components.
Protocol 2: Characterization of Hydrogel Swelling Ratio
This protocol outlines the procedure for determining the swelling ratio of the prepared hydrogels.
Materials:
-
Lyophilized hydrogel samples
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Weighing balance
-
Kimwipes
Procedure:
-
Lyophilize the prepared hydrogel samples to obtain their dry weight (Wd).
-
Immerse the dried hydrogel samples in PBS at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.
-
Gently blot the surface of the hydrogels with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogels to obtain the wet weight (Ww).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ww - Wd) / Wd] x 100
Protocol 3: In Vitro Degradation Study
This protocol describes how to assess the degradation of the hydrogels in a simulated physiological environment.
Materials:
-
Pre-weighed hydrogel samples (initial weight, W0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Lyophilizer
Procedure:
-
Place the pre-weighed hydrogel samples in tubes containing PBS.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the hydrogel samples from the PBS.
-
Lyophilize the samples to completely remove the water.
-
Weigh the dried, degraded hydrogels to obtain the final weight (Wt).
-
Calculate the percentage of weight loss using the following formula:[9] Weight Loss (%) = [(W0 - Wt) / W0] x 100
Protocol 4: Cell Seeding on Hydrogel Scaffolds
This protocol provides a general method for seeding cells onto the functionalized hydrogel scaffolds.
Materials:
-
Sterile hydrogel scaffolds
-
Cell culture medium appropriate for the cell type
-
Cell suspension of the desired cell type (e.g., HUVECs, ASCs)
-
Multi-well cell culture plates
Procedure:
-
Place the sterile hydrogel scaffolds into the wells of a multi-well plate.
-
Wash the hydrogels three times with cell culture medium.
-
Aspirate the medium from the wells.
-
Seed the cells directly onto the surface of the hydrogels at a desired density (e.g., 15,000 cells/cm² for HUVECs).[8]
-
Allow the cells to adhere for a few hours (e.g., 6 hours) in a minimal volume of serum-free medium.[8]
-
After the initial adhesion period, gently add complete, serum-containing medium to each well.
-
Culture the cell-seeded scaffolds in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 5: Quantification of Cell Proliferation using PicoGreen Assay
This protocol details the use of the PicoGreen assay to quantify the amount of double-stranded DNA (dsDNA) as an indicator of cell proliferation.[10]
Materials:
-
Cell-seeded hydrogel scaffolds
-
Lysis buffer (e.g., 10 mM Tris pH 8, 1 mM EDTA, 0.2% (v/v) Triton X-100)
-
Quant-iT™ PicoGreen® dsDNA reagent kit
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
At the desired time points, wash the cell-seeded scaffolds with PBS.
-
Transfer each scaffold to a microcentrifuge tube.
-
Add lysis buffer to each tube and vortex for 10 seconds every five minutes for 30 minutes, keeping the samples on ice.[10]
-
Homogenize the lysate by passing it through a 21-gauge needle 10-15 times.[10]
-
Prepare a DNA standard curve using the provided dsDNA standard.
-
In a black 96-well plate, dilute the samples and standards in TE buffer.
-
Add the PicoGreen® reagent to each well, mix, and incubate for 5 minutes at room temperature, protected from light.[10]
-
Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Calculate the DNA concentration in the samples by comparing their fluorescence to the standard curve.
Visualizations
The following diagrams illustrate key workflows and concepts in scaffold functionalization with multi-arm PEG linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MMP-sensitive PEG hydrogel modified with RGD promotes bFGF, VEGF and EPC-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile preparation of photodegradable hydrogels by photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Bioconjugation of Peptides with Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides.[1] PEGylation can significantly improve a peptide's solubility, prolong its plasma half-life, reduce immunogenicity, and increase its stability against proteolytic degradation.[1] Among the various methods for PEGylation, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal approach for covalently linking PEG chains to peptides.[2][3][4][5]
This document provides detailed application notes and protocols for the bioconjugation of alkyne-modified peptides with Tetra-(amido-PEG10-azide), a branched PEG linker featuring four terminal azide (B81097) groups.[6][7] This tetravalent linker allows for the attachment of multiple peptide molecules or a combination of different molecules, enabling the creation of complex and multifunctional bioconjugates. The protocols outlined below are intended to serve as a starting point and should be optimized for specific peptide sequences and desired final conjugate structures.
Materials and Reagents
Properties of Tetra-(amido-PEG10-azide)
| Property | Value | Reference |
| Catalog Number | BP-25673 | [6] |
| Molecular Formula | C105H204N16O48 | [6][7] |
| Molecular Weight | 2458.9 g/mol | [6] |
| Purity | ≥95% | [8] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C | [6][9] |
Note: The properties listed are based on commercially available information and may vary slightly between suppliers.
Key Reagents
-
Alkyne-modified peptide (e.g., containing a propargylglycine (B1618536) residue)
-
Tetra-(amido-PEG10-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), and water (degassed)
-
Buffers: Phosphate-buffered saline (PBS) or other suitable aqueous buffers (pH 7.2-8.5)
-
Purification columns (e.g., size-exclusion chromatography, reversed-phase HPLC)
Experimental Protocols
General Workflow for Peptide Bioconjugation
The overall process involves the preparation of reagents, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and subsequent purification and characterization of the peptide-PEG conjugate.
Detailed Protocol for CuAAC Reaction
This protocol is a general guideline for the conjugation of an alkyne-modified peptide to Tetra-(amido-PEG10-azide). The molar ratios of reactants may require optimization.
-
Reactant Preparation:
-
Dissolve the alkyne-containing peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the Tetra-(amido-PEG10-azide) in an organic co-solvent like DMSO or DMF, and then dilute with the reaction buffer.
-
Prepare stock solutions of the catalyst and reducing agent:
-
Catalyst Solution: 10 mM Copper(II) sulfate and 50 mM TBTA in DMSO/water.
-
Reducing Agent Solution: 100 mM Sodium Ascorbate in water (prepare fresh).
-
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-peptide solution and the Tetra-(amido-PEG10-azide) solution. The molar ratio of azide groups to alkyne groups should be optimized, typically starting with a slight excess of the azide linker.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Chemical Reaction Pathway
The core of the bioconjugation is the CuAAC reaction, where the terminal azide groups of the PEG linker react with the alkyne group on the peptide to form a stable triazole linkage.
Purification of the Conjugate
Upon completion of the reaction, the peptide-PEG conjugate needs to be purified from unreacted starting materials, catalyst, and byproducts.
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight conjugate from the smaller unreacted peptide and other low molecular weight reagents.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis, separating molecules based on their hydrophobicity.
-
Dialysis: For larger conjugates, dialysis can be used to remove small molecule impurities.
Characterization of the Conjugate
The purified conjugate should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight compared to the unconjugated peptide.
-
HPLC: To assess the purity of the final product.
Applications
The bioconjugation of peptides with Tetra-(amido-PEG10-azide) opens up possibilities for a wide range of applications in research and drug development:
-
Targeted Drug Delivery: The four azide groups can be used to attach multiple targeting ligands or therapeutic payloads to a peptide backbone, enhancing its efficacy and specificity.[11][12]
-
Development of Multivalent Therapeutics: Creating constructs with multiple copies of a peptide can increase its binding avidity to its target.
-
Imaging Probes: The PEG linker can be used to attach imaging agents (e.g., fluorophores, radiolabels) to peptides for diagnostic applications.[12] The hydrophilic nature of the PEG can improve the bioavailability and reduce non-specific background signals of these probes.[12]
-
Surface Modification: The azide-functionalized conjugates can be used to immobilize peptides onto surfaces functionalized with alkynes, for applications in biomaterials and biosensors.[8]
Logical Relationship of Experimental Steps
The success of the bioconjugation process relies on a logical sequence of steps, from initial design to final characterization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient catalyst activity | Use a copper-stabilizing ligand (e.g., TBTA). Prepare sodium ascorbate solution fresh. Degas all buffers to remove oxygen. |
| Steric hindrance | Increase reaction time. Optimize the linker length on the peptide or use a more flexible PEG linker. | |
| Peptide Degradation | Oxidation by reactive oxygen species | Use a copper-stabilizing ligand.[3] Minimize reaction time. |
| Precipitation of Reactants | Poor solubility | Adjust the ratio of organic co-solvent (DMSO/DMF) in the reaction buffer. Ensure the pH of the buffer is appropriate for peptide solubility. |
| Difficulty in Purification | Similar properties of conjugate and starting materials | Optimize the purification method (e.g., change the gradient in HPLC, use a different type of SEC column). |
Conclusion
The use of Tetra-(amido-PEG10-azide) in conjunction with click chemistry provides a powerful and versatile platform for the creation of advanced peptide-based therapeutics and research tools. The protocols and information provided herein offer a solid foundation for researchers to develop and optimize their specific bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 9. Tetra-(amido-PEG23-azide) | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097) functional group.[2] Due to its remarkable reliability, mild reaction conditions, and bio-orthogonality, CuAAC has become an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[3][4][5] It allows for the precise and robust connection of molecular fragments, facilitating the synthesis of complex architectures like antibody-drug conjugates (ADCs), the generation of diverse compound libraries for high-throughput screening, and the specific labeling of biomolecules.[6][7]
Reaction Principle and Mechanism
The CuAAC reaction significantly accelerates the rate of the Huisgen 1,3-dipolar cycloaddition, which otherwise requires high temperatures and often results in a mixture of regioisomers.[8] The introduction of a copper(I) catalyst ensures the reaction proceeds rapidly at room temperature and exclusively forms the 1,4-disubstituted triazole isomer.[8]
The catalytic cycle begins with the generation of the active Cu(I) species, typically by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[9][10] The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate reacts with the azide to form a six-membered copper metallacycle, which then undergoes ring contraction and protonolysis to yield the final triazole product and regenerate the Cu(I) catalyst.[8][] Recent studies suggest that dicopper species may be the active catalytic entities, further enhancing the reaction's efficiency.[9][12]
Applications in Research and Drug Development
The versatility and robustness of the CuAAC reaction have led to its widespread adoption in several key areas:
-
Drug Discovery and Lead Optimization: CuAAC is used to rapidly synthesize large libraries of diverse compounds by linking different molecular fragments.[4][5] The stable triazole core can act as a bioisosteric replacement for amide bonds, often improving the pharmacokinetic properties of a drug candidate.[1]
-
Bioconjugation: The reaction's biocompatibility allows for the specific labeling of proteins, nucleic acids, and other biomolecules in aqueous environments without disrupting their function.[2][13] This is critical for applications in proteomics, genomics, and diagnostics.
-
Antibody-Drug Conjugates (ADCs): CuAAC provides a precise and stable method for attaching potent cytotoxic drugs to antibodies.[6] This enables the targeted delivery of therapeutics to cancer cells, enhancing efficacy while minimizing systemic toxicity.[6]
-
Material Science: The reaction is employed to functionalize polymers and create novel nanomaterials with tailored properties for applications ranging from drug delivery to diagnostics.[2]
Experimental Protocols
This section provides a general protocol for a CuAAC reaction, particularly for bioconjugation applications in an aqueous buffer. Optimization may be required for specific substrates.
1. Materials and Reagents
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions
-
Reducing Agent: Sodium Ascorbate (NaAsc)
-
Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)
-
Solvent: Degassed, deionized water; DMSO or DMF for dissolving non-polar substrates
2. Preparation of Stock Solutions
-
Copper(II) Sulfate (20 mM): Dissolve the appropriate amount of CuSO₄ in degassed, deionized water.
-
THPTA Ligand (50 mM): Dissolve THPTA in degassed, deionized water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh just before use by dissolving sodium ascorbate in degassed, deionized water. Protect from light.
-
Azide and Alkyne Substrates: Prepare stock solutions at the desired concentration in a suitable solvent (e.g., buffer, DMSO).
3. General Reaction Procedure
This procedure is based on a final reaction volume of 500 µL. Reagent volumes should be scaled as needed.
-
Prepare Reactant Solution: In a microcentrifuge tube, combine the azide- and alkyne-containing molecules in the desired buffer to a volume of 432.5 µL. A slight excess (1.1 to 2-fold) of the less precious reagent can be used to drive the reaction to completion.[14]
-
Prepare Catalyst Complex: In a separate tube, premix the catalyst by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA .[13] Let the mixture stand for 2-3 minutes. This creates a 1:5 copper-to-ligand ratio, which protects the catalyst and biomolecules.[15][16]
-
Add Catalyst: Add the 7.5 µL of the premixed CuSO₄/THPTA solution to the reactant mixture.
-
Initiate the Reaction: Add 50 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube to initiate the cycloaddition.[13]
-
Incubate: Gently mix the solution by inverting the tube. Incubate at room temperature for 1-2 hours, protected from light.[13] For less reactive substrates, the reaction time can be extended or the temperature moderately increased.[14]
-
Purification: Following incubation, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or precipitation.
Quantitative Data Summary
The efficiency of the CuAAC reaction can vary based on substrates and conditions. The following table summarizes yields from various studies to provide a baseline for expected outcomes.
| Substrate (Azide + Alkyne) | Catalyst / Ligand | Solvent | Conditions (Time, Temp) | Yield (%) |
| Benzyl Azide + Phenylacetylene | Cu(I) complex | Dichloromethane | 24 h, Room Temp | 97%[17] |
| Benzyl Azide + Phenylacetylene | CuI / (not specified) | Deep Eutectic Solvent | 5 h, 85°C | 93%[17] |
| Benzyl Azide + Phenylacetylene | Cu(I) complex | Not specified | Not specified | 73%[18] |
| Azido-PEG + Coumarin-Alkyne | CuBr | Supercritical CO₂ | 24 h, 35°C | 82.3%[19] |
| Various Aryl/Alkyl Azides + Acetylenes | CuSO₄ / NaAsc | Micellar Medium | ~1 h, 30°C | 76-98%[17] |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction setup. The data above is for comparative purposes.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a powerful and versatile ligation strategy with broad applicability in scientific research and drug development. Its high efficiency, specificity, and mild reaction conditions make it an ideal choice for synthesizing complex molecules and bioconjugates. The protocol provided herein serves as a robust starting point for researchers looking to leverage the power of click chemistry in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axispharm.com [axispharm.com]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Branched PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction's high selectivity, efficiency, and biocompatibility make it an invaluable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2]
The incorporation of polyethylene (B3416737) glycol (PEG) into bioconjugates, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules. PEGylation can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[3] While linear PEG has been traditionally used, branched PEG architectures are gaining prominence due to their potential for superior pharmacokinetic profiles and enhanced biological performance.[4][5][6] Branched PEGs can provide a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can lead to more effective shielding of the conjugated molecule.[7]
These application notes provide detailed protocols for the use of branched PEG derivatives in SPAAC reactions, guidance on the synthesis of functionalized branched PEGs, and methods for the purification and characterization of the resulting conjugates.
Advantages of Branched PEG in SPAAC Bioconjugation
The use of branched PEG in combination with SPAAC offers several advantages over linear PEG:
-
Enhanced Hydrodynamic Size: Branched PEGs can create a larger hydrodynamic radius compared to linear PEGs of equivalent molecular weight, which can lead to improved pharmacokinetic properties of the conjugate.[7]
-
Improved Stability: The dense corona of a branched PEG can offer superior protection to the conjugated biomolecule from enzymatic degradation.
-
Increased Payload Capacity: Multi-arm branched PEGs can be functionalized with multiple reactive groups, allowing for the attachment of a higher number of payload molecules.
-
Reduced Immunogenicity: Some studies suggest that branched PEG structures may be less likely to elicit an anti-PEG immune response compared to linear PEGs.[8]
Quantitative Data: SPAAC Reaction Kinetics
The rate of a SPAAC reaction is dependent on the strain of the cyclooctyne (B158145) used. While specific kinetic data directly comparing branched and linear PEGylated reactants is not extensively available, the following table summarizes typical second-order rate constants for common cyclooctynes with benzyl (B1604629) azide (B81097). These values can serve as a useful guide for reaction planning. The presence of a PEG linker has been shown to potentially increase SPAAC reaction rates.[1]
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 |
| BCN (Bicyclo[6.1.0]nonyne) | Varies depending on isomer |
| DIBAC (Dibenzocyclooctyne) | ~0.3 |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Multi-Arm PEG
This protocol describes a general method for the synthesis of an azide-functionalized multi-arm PEG, starting from a multi-arm PEG with terminal hydroxyl groups.
Materials:
-
Multi-arm PEG-OH (e.g., 4-arm or 8-arm PEG-OH)
-
Methane (B114726) sulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Mesylation of Multi-Arm PEG-OH:
-
Dissolve the multi-arm PEG-OH in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents per hydroxyl group).
-
Slowly add methane sulfonyl chloride (1.2 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
-
Azidation of Mesylated Multi-Arm PEG:
-
Dissolve the mesylated multi-arm PEG in anhydrous DMF.
-
Add sodium azide (5 equivalents per mesyl group).
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Cool the reaction to room temperature and dilute with deionized water.
-
Extract the aqueous solution with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the final product, multi-arm PEG-Azide, by adding cold diethyl ether.
-
Collect the solid by filtration and dry under vacuum.
-
Characterization: The successful synthesis can be confirmed by ¹H NMR spectroscopy (disappearance of the mesyl proton signal and appearance of a new signal for the methylene (B1212753) adjacent to the azide) and FTIR spectroscopy (appearance of a characteristic azide peak around 2100 cm⁻¹).
Protocol 2: SPAAC Conjugation of a Protein with DBCO-Functionalized 8-Arm PEG
This protocol provides a method for the conjugation of an azide-modified protein to a multi-arm PEG functionalized with DBCO.[9]
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
8-Arm PEG-DBCO
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 8-Arm PEG-DBCO in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the azide-modified protein solution with the 8-Arm PEG-DBCO stock solution. A molar excess of the DBCO-PEG (e.g., 2-10 fold excess of DBCO groups to azide groups) is recommended to drive the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at 4°C overnight with gentle mixing.[9] Alternatively, incubation can be performed at room temperature for 4-12 hours. Reaction times and temperatures may require optimization depending on the specific reactants.
-
-
Purification of the Conjugate:
-
Following the incubation, purify the reaction mixture to remove unreacted 8-Arm PEG-DBCO and other small molecules.
-
Size-exclusion chromatography (SEC) is a commonly used method for this purpose, as the PEGylated protein will have a significantly larger hydrodynamic radius than the unreacted PEG.[]
-
Other suitable methods include ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), depending on the properties of the protein and the conjugate.[][11]
-
Characterization of the Conjugate:
-
SDS-PAGE: A significant shift in the molecular weight of the protein band will be observed upon successful conjugation with the large branched PEG.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This will confirm the increase in mass corresponding to the addition of the branched PEG.
-
HPLC (SEC or RP-HPLC): SEC-HPLC can be used to assess the purity and aggregation state of the conjugate. Reverse-phase HPLC can also be used for characterization.
Visualizations
Experimental Workflow
Caption: Workflow for SPAAC with branched PEG.
SPAAC Reaction Mechanism
Caption: SPAAC reaction mechanism.
Application in Targeted Cancer Therapy: ADC Targeting EGFR Pathway
Antibody-drug conjugates (ADCs) are a major application of this technology. An antibody targeting a cancer-specific receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be conjugated to a potent cytotoxic drug using a branched PEG linker via SPAAC. The branched PEG can enhance the ADC's solubility, stability, and pharmacokinetic profile.
Caption: ADC targeting the EGFR signaling pathway.
Conclusion
The combination of Strain-Promoted Azide-Alkyne Cycloaddition with branched PEG linkers offers a powerful and versatile platform for the development of advanced bioconjugates. The detailed protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to leverage this technology for creating novel therapeutics with enhanced properties. The continued exploration of different branched PEG architectures and their impact on SPAAC kinetics and conjugate performance will undoubtedly lead to further innovations in the field of bioconjugation.
References
- 1. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Labeling Biomolecules with Tetra-azido PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-azido polyethylene (B3416737) glycol (PEG) linkers are versatile reagents that have become indispensable tools in bioconjugation and drug delivery. Their unique architecture, featuring a central core with four PEG arms terminating in azide (B81097) (-N₃) groups, allows for the multivalent attachment of various molecules. The azide groups serve as bioorthogonal handles for highly efficient and specific "click chemistry" reactions, enabling the precise labeling and modification of biomolecules under mild conditions.
The PEG component of these linkers enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic profiles.[1] This combination of properties makes tetra-azido PEG linkers ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles for targeted drug delivery, and the creation of complex biomolecular architectures for diagnostics and research.
This document provides detailed application notes and experimental protocols for the use of tetra-azido PEG linkers in labeling various biomolecules. It includes quantitative data to aid in experimental design and visual diagrams to illustrate key workflows and concepts.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Tetra-azido PEG linkers can be used to attach multiple drug molecules to a single antibody, increasing the drug-to-antibody ratio (DAR) and potentially enhancing therapeutic efficacy.
-
Nanoparticle Functionalization: The four azide groups allow for the dense surface modification of nanoparticles with targeting ligands, imaging agents, or therapeutic payloads, leading to the development of sophisticated drug delivery systems.[2]
-
Protein and Peptide Labeling: These linkers enable the multivalent display of proteins or peptides, which can be advantageous for applications requiring enhanced binding affinity or avidity.
-
Hydrogel Formation: The tetra-functional nature of these linkers makes them suitable for cross-linking applications in the formation of biocompatible hydrogels for tissue engineering and controlled drug release.[3]
Data Presentation: Quantitative Analysis of Labeling Efficiency
The choice of click chemistry reaction and the length of the PEG linker can significantly impact the efficiency and outcome of the bioconjugation. Below are tables summarizing key quantitative data to guide the selection of appropriate reagents and reaction conditions.
Table 1: Comparison of CuAAC and SPAAC for Protein Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics | Very fast (10² - 10³ M⁻¹s⁻¹)[4] | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)[4] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[5] | Excellent, copper-free[5] |
| Labeling Efficiency | Generally higher due to faster kinetics[6] | Can be slightly lower, but often sufficient[6] |
| Non-specific Labeling | Low, but copper can sometimes interact with proteins | Low, but some cyclooctynes may react with thiols[7] |
| Typical Application | In vitro labeling, material science | In vivo and live-cell labeling |
Table 2: Effect of PEG Linker Length on Bioconjugation
| PEG Linker Length | Conjugation Efficiency | Stability of Conjugate | Steric Hindrance | In Vivo Half-life |
| Short (e.g., PEG4) | High | Good | Lower | Shorter |
| Medium (e.g., PEG12) | High | Excellent | Moderate | Increased |
| Long (e.g., PEG24) | May be slightly lower due to steric hindrance during reaction | Excellent | Higher | Longer[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Tetra-azido PEG Linker via Amine Coupling
This protocol describes the initial attachment of a tetra-azido PEG linker, functionalized with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Tetra-azido PEG NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the tetra-azido PEG NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved tetra-azido PEG NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using methods described in Protocol 3. The azide-functionalized protein is now ready for click chemistry.
Protocol 2: Click Chemistry Ligation of an Azide-Functionalized Biomolecule
This protocol provides methods for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare stock solutions of CuSO₄ (50 mM in water), Sodium Ascorbate (500 mM in water, freshly prepared), and the copper ligand (50 mM in DMSO/water).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Add the copper ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized biomolecule
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: Add a 3- to 5-fold molar excess of the cyclooctyne-containing molecule to the azide-functionalized biomolecule solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
Purification: Purify the final conjugate using a desalting column, size exclusion chromatography (SEC), or dialysis to remove unreacted cyclooctyne.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol allows for the calculation of the average number of drug molecules conjugated to an antibody.[9]
Principle:
This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[] Typically, proteins absorb maximally at 280 nm, so the drug should have a maximal absorbance at a different wavelength (e.g., >300 nm).
Materials:
-
Antibody-drug conjugate (ADC) sample
-
Unconjugated antibody (for reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the drug (Aₘₐₓ).
-
Blank the spectrophotometer with the conjugation buffer.
-
-
Calculations:
-
Correction Factor (CF): Determine the correction factor for the drug's absorbance at 280 nm: CF = (A₂₈₀ of drug) / (Aₘₐₓ of drug).
-
Antibody Concentration: Calculate the concentration of the antibody in the ADC sample:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
[Antibody] (M) = Corrected A₂₈₀ / ε₂₈₀_Ab where ε₂₈₀_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
-
Drug Concentration: Calculate the concentration of the drug in the ADC sample:
-
[Drug] (M) = Aₘₐₓ / εₘₐₓ_Drug where εₘₐₓ_Drug is the molar extinction coefficient of the drug at its λₘₐₓ.
-
-
DAR Calculation:
-
DAR = [Drug] / [Antibody]
-
-
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an ADC using a tetra-azido PEG linker.
Functionalization of a Nanoparticle
Caption: Functionalization of a nanoparticle with a tetra-azido PEG linker.
Signaling Pathway for ADC Internalization and Drug Release
Caption: General signaling pathway for ADC targeting and drug release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. Tetra-(amido-PEG23-azide) | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Multivalent Scaffolds with Tetra-(amido-PEG10-azide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Tetra-(amido-PEG10-azide) in the creation of multivalent scaffolds for research, drug delivery, and therapeutic applications. Tetra-(amido-PEG10-azide) is a tetravalent polyethylene (B3416737) glycol (PEG) linker containing four terminal azide (B81097) groups, enabling the attachment of various molecules through highly efficient and specific "click chemistry" reactions.[1] The multivalent nature of the resulting scaffolds can significantly enhance binding avidity to cellular targets, improve pharmacokinetic profiles of conjugated drugs, and facilitate the development of targeted therapies. This guide covers the synthesis, functionalization, and characterization of these scaffolds, providing researchers with the necessary information to leverage this versatile chemical tool.
Introduction to Multivalent Scaffolds
Multivalency, the simultaneous interaction of multiple ligands with their corresponding receptors, is a fundamental principle in biology that governs the strength and specificity of many cellular interactions. By mimicking this natural strategy, synthetic multivalent scaffolds can achieve significantly higher binding affinities (avidity) compared to their monovalent counterparts. Tetra-(amido-PEG10-azide) provides a robust and flexible platform for constructing such scaffolds. Its four azide-terminated PEG arms can be conjugated with a variety of alkyne-functionalized molecules, including small molecule drugs, peptides, proteins, and targeting ligands, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The PEG10 spacers enhance the solubility and biocompatibility of the resulting conjugates.
Properties of Tetra-(amido-PEG10-azide)
A summary of the key properties of Tetra-(amido-PEG10-azide) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C105H204N16O48 | [3] |
| Molecular Weight | ~2458.9 g/mol | [3] |
| Purity | ≥95% | [1] |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | -20°C, desiccated | [3] |
| Reactivity | Terminal azide groups react with alkynes via click chemistry | [1] |
Experimental Protocols
Quantification of Azide Groups on Tetra-(amido-PEG10-azide)
Prior to conjugation, it is crucial to confirm the integrity and concentration of the azide functional groups. A common method involves reacting the azide with a known excess of a strained alkyne, such as dibenzocyclooctyne (DBCO), and quantifying the unreacted DBCO via UV-Vis spectroscopy.[4]
Materials:
-
Tetra-(amido-PEG10-azide)
-
DBCO-containing molecule (e.g., DBCO-amine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in DMSO.
-
Prepare a stock solution of a DBCO-containing compound with a known concentration in DMSO.
-
In a microcentrifuge tube, mix a known amount of the Tetra-(amido-PEG10-azide) solution with a stoichiometric excess of the DBCO solution.
-
Incubate the reaction at room temperature for 2 hours to ensure complete reaction.
-
Measure the absorbance of the unreacted DBCO at its characteristic wavelength (typically around 309 nm).
-
Calculate the amount of reacted DBCO, which corresponds to the amount of azide groups in the Tetra-(amido-PEG10-azide) sample.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a peptide or small molecule drug) to the Tetra-(amido-PEG10-azide) scaffold.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DMSO
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Protocol:
-
Reactant Preparation:
-
Dissolve Tetra-(amido-PEG10-azide) in a suitable solvent (e.g., DMSO/water mixture) to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in the same solvent system at a concentration of 40-50 mM (to ensure a slight excess).
-
-
Catalyst Preparation:
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the Tetra-(amido-PEG10-azide) solution.
-
Add the alkyne-functionalized molecule solution.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or TLC.[5]
-
-
Purification:
-
Upon completion, purify the multivalent conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and the copper catalyst.
-
Table 2: Representative Reaction Parameters for CuAAC
| Parameter | Recommended Value |
| Molar Ratio (Alkyne:Azide) | 1.2:1 to 1.5:1 per azide group |
| Final Concentration of Tetra-azide | 1-10 mM |
| Copper(II) Sulfate Concentration | 1-5 mol% |
| Sodium Ascorbate Concentration | 5-10 mol% |
| Ligand (THPTA) Concentration | 5-10 mol% |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
Characterization of the Multivalent Scaffold
3.3.1. Structural Characterization
-
NMR Spectroscopy: To confirm the formation of the triazole ring, which is indicative of a successful click reaction.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the final conjugate and confirm the number of attached ligands.
3.3.2. Morphological and Physicochemical Characterization
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the scaffold, particularly if it forms a hydrogel.[6]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the scaffold in solution.[7]
-
Swelling Studies: For hydrogel scaffolds, the swelling ratio can be determined by measuring the weight of the hydrogel before and after immersion in a buffer solution (e.g., PBS).[6]
Application: Targeted Drug Delivery
A key application of multivalent scaffolds is in targeted drug delivery to cancer cells. By conjugating a targeting ligand (e.g., a peptide that binds to a receptor overexpressed on cancer cells) and a cytotoxic drug, the scaffold can selectively deliver the therapeutic payload to the tumor site, thereby increasing efficacy and reducing off-target toxicity.
Hypothetical Signaling Pathway: Targeting EGFR
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival. A multivalent scaffold functionalized with an EGFR-targeting ligand could be used to deliver a cytotoxic drug to EGFR-positive cancer cells.
References
- 1. Tetra-(amido-PEG10-azide) | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and facile end-group quantification of functionalized PEG azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfide-Cross-Linked Tetra-PEG Gels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylating Small Molecules Using a Four-Arm Azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of multi-arm PEG linkers, such as a four-arm PEG azide (B81097), offers several advantages over linear PEG, including a higher drug-to-polymer ratio, increased molecular weight, and a unique three-dimensional structure that can effectively shield the conjugated molecule.[1] This document provides detailed application notes and experimental protocols for the PEGylation of small molecules using a four-arm azide linker, primarily through click chemistry reactions.
Four-arm PEG azide linkers consist of a central pentaerythritol (B129877) core from which four PEG arms extend, each terminating in an azide (-N₃) group.[2] This architecture allows for the conjugation of up to four small molecules, provided they are functionalized with a compatible reactive group, most commonly an alkyne or a strained cyclooctyne (B158145). The resulting conjugate often exhibits improved water solubility, enhanced stability, reduced immunogenicity, and prolonged circulation half-life compared to the parent small molecule.[3][4]
Data Presentation: Quantitative Impact of Four-Arm PEGylation
The following tables summarize quantitative data from studies on small molecules PEGylated with four-arm linkers, illustrating the potential benefits of this approach.
| Parameter | Unmodified Paclitaxel (B517696) | Four-Arm PEG-Paclitaxel Conjugate | Reference(s) |
| Drug Loading | N/A | ~7.0% (w/w) | [5] |
| Encapsulation Efficiency | N/A | 85.2% | [5] |
| Aqueous Solubility | < 0.1 mg/mL | Significantly Increased | [6][7] |
| In Vitro Cytotoxicity (IC50 against Hela cells) | 25.90 µg/mL | 10.21 µg/mL | [5] |
Table 1: Physicochemical and In Vitro Efficacy Data for Four-Arm PEGylated Paclitaxel. This table presents a comparison of key parameters between unmodified paclitaxel and a four-arm PEGylated formulation, highlighting the improvements in drug loading, encapsulation, and cytotoxic activity.
| Parameter | Unmodified Curcumin (B1669340) | Four-Arm PEG-Curcumin Micelles | Reference(s) |
| Drug Loading Content | N/A | 7.0 ± 0.2% | [5] |
| Encapsulation Efficiency | N/A | 85.2 ± 1.2% | [5] |
| Hydrodynamic Diameter | N/A | 151.9 nm | [5] |
| Hemolysis Rate | N/A | 3.18% (<5% is considered safe) | [5] |
Table 2: Characteristics of Four-Arm PEGylated Curcumin Micelles. This table summarizes the physical and biocompatibility properties of curcumin formulated into micelles using a four-arm PEG-based copolymer.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in PEGylating a small molecule using a four-arm azide linker.
Protocol 1: Modification of a Small Molecule with a Terminal Alkyne
Objective: To introduce a terminal alkyne group onto a small molecule containing a reactive functional group (e.g., hydroxyl, amine, or carboxylic acid) for subsequent click chemistry conjugation.
Materials:
-
Small molecule with a suitable functional group
-
5-Hexynoic acid (for modifying hydroxyl or amine groups) or Propargylamine (B41283) (for modifying carboxylic acid groups)
-
Coupling agents:
-
For hydroxyl/amine modification: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
-
For carboxylic acid modification: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification supplies: Silica (B1680970) gel for column chromatography, appropriate solvent system
Procedure:
-
Dissolution: Dissolve the small molecule (1 equivalent) in a minimal amount of anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition (for hydroxyl or amine modification):
-
Add 5-hexynoic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the reaction mixture.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
-
Reagent Addition (for carboxylic acid modification):
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution of the small molecule and stir for 1 hour at room temperature to activate the carboxylic acid.
-
Add propargylamine (1.2 equivalents) and TEA or DIPEA (2 equivalents) to the reaction mixture.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the alkyne-modified small molecule.
-
-
Characterization: Confirm the structure of the purified product by ¹H NMR and Mass Spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-modified small molecule to the four-arm PEG azide linker using a copper(I) catalyst.
Materials:
-
Alkyne-modified small molecule
-
Four-arm PEG azide (e.g., MW 10,000 g/mol )
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: A mixture of water and a co-solvent like DMSO or t-BuOH
-
Purification supplies: Size-exclusion chromatography (SEC) column or dialysis membrane (MWCO appropriate for the conjugate size)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the four-arm PEG azide in the chosen aqueous buffer.
-
Dissolve the alkyne-modified small molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the four-arm PEG azide (1 equivalent) and the alkyne-modified small molecule. A molar excess of the small molecule (e.g., 4.4 equivalents, a 10% excess per arm) is recommended to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture (final concentration of 5 equivalents relative to copper).
-
Add the CuSO₄ solution (final concentration of 2 equivalents relative to the PEG linker).
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 20 equivalents relative to the PEG linker).[8][9][10]
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours, protected from light. The reaction can be gently agitated.
-
Purification:
-
Size-Exclusion Chromatography (SEC): Purify the reaction mixture using an SEC column with an appropriate mobile phase (e.g., PBS). Collect fractions and monitor the elution of the PEGylated conjugate using a UV detector (if the small molecule has a chromophore) and/or a refractive index detector.[11][12]
-
Dialysis: Alternatively, dialyze the reaction mixture against a large volume of deionized water using a dialysis membrane with a suitable molecular weight cut-off (e.g., 5 kDa for a 10 kDa PEG linker) to remove unreacted small molecules and catalyst.
-
-
Lyophilization: Lyophilize the purified fractions containing the four-arm PEG-small molecule conjugate to obtain a solid product.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a small molecule modified with a strained cyclooctyne (e.g., DBCO) to the four-arm PEG azide linker without a copper catalyst.
Materials:
-
DBCO-modified small molecule
-
Four-arm PEG azide
-
Solvent: PBS or another suitable aqueous buffer, with a small amount of DMSO if needed for solubility.
-
Purification supplies: SEC column or dialysis membrane.
Procedure:
-
Reagent Preparation:
-
Dissolve the four-arm PEG azide in the reaction buffer.
-
Dissolve the DBCO-modified small molecule in a minimal amount of DMSO and then dilute with the reaction buffer.
-
-
Reaction Setup:
-
Combine the four-arm PEG azide (1 equivalent) and the DBCO-modified small molecule (4.4 equivalents) in a reaction vessel.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.[13]
-
Purification: Purify the conjugate using SEC or dialysis as described in Protocol 2.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Protocol 4: Characterization of the Four-Arm PEG-Small Molecule Conjugate
Objective: To confirm the successful conjugation and determine the extent of PEGylation.
Methods:
-
¹H NMR Spectroscopy:
-
Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Successful conjugation can be confirmed by the appearance of characteristic peaks from both the PEG backbone (typically a large singlet around 3.5-3.7 ppm) and the small molecule.[14][15]
-
The degree of substitution (i.e., the number of small molecules attached per PEG linker) can be estimated by comparing the integration of a well-resolved proton signal from the small molecule to the integration of the PEG methylene (B1212753) protons.[16][17]
-
-
MALDI-TOF Mass Spectrometry:
-
Prepare a sample of the conjugate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire the MALDI-TOF mass spectrum.
-
The spectrum will show a distribution of peaks corresponding to the different polymer chain lengths. A successful conjugation will result in a mass shift corresponding to the addition of one, two, three, or four small molecules to the PEG linker.[18][19][20] The relative intensities of these peaks can provide information on the distribution of the degree of substitution.
-
-
HPLC Analysis:
-
Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and separate it from unreacted starting materials. The conjugate will have a shorter retention time than the unreacted small molecule.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate conjugates with different numbers of attached small molecules, as the hydrophobicity of the conjugate will increase with each added small molecule.[19]
-
Visualizations
Caption: Experimental workflow for PEGylating a small molecule.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. Novel 4-Arm Poly(Ethylene Glycol)-Block-Poly(Anhydride-Esters) Amphiphilic Copolymer Micelles Loading Curcumin: Preparation, Characterization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bath.ac.uk [bath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during click chemistry reactions involving polyethylene (B3416737) glycol (PEG) linkers, a powerful tool for bioconjugation, drug delivery, and materials science.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a PEG linker is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions with PEG linkers can stem from several factors:
-
Suboptimal Copper Catalyst Concentration and State: The reaction requires Copper (I) as the active catalyst. Insufficient catalyst concentration or oxidation of Cu(I) to the inactive Cu(II) state can significantly reduce yields.
-
Inadequate Ligand Support: Copper-stabilizing ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as increasing its solubility. Using the wrong ligand or an incorrect ligand-to-copper ratio can lead to catalyst deactivation.
-
Issues with the Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. An insufficient amount of sodium ascorbate will result in a low concentration of the active catalyst. Conversely, byproducts of ascorbate oxidation can sometimes react with proteins, leading to side reactions.
-
Steric Hindrance: The bulky nature of the PEG linker, especially with longer chain lengths, can physically block the azide (B81097) and alkyne functional groups from reacting efficiently.
-
Solubility Problems: While PEG linkers generally improve water solubility, the PEGylated azide or alkyne starting materials may still have poor solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An improper molar ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the reaction kinetics and overall yield.
Q2: I'm concerned about copper toxicity in my biological system. What are my options?
For applications where copper cytotoxicity is a concern, such as in vivo studies or live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent copper-free alternative. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst. While generally slower than CuAAC, SPAAC offers excellent biocompatibility.[1]
Q3: How does the length of the PEG linker affect my click chemistry reaction?
The length of the PEG linker can have a significant impact on the reaction:
-
Positive Effects: Longer PEG chains can increase the solubility of hydrophobic molecules and reduce steric hindrance by creating more distance between the reactive groups and the conjugated molecules.[2][3]
-
Negative Effects: Very long PEG chains can sometimes lead to lower reaction rates due to increased steric bulk of the linker itself or by causing aggregation of the reactants.[4] The optimal PEG linker length often needs to be determined empirically for each specific application.
Q4: I'm having trouble purifying my PEGylated product after the click reaction. What methods are recommended?
Purification of PEGylated molecules can be challenging due to their heterogeneity and physical properties. Common purification strategies include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials.
-
Ion Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge caused by the PEG chains.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to purify PEGylated molecules, often with modified columns (e.g., C4 or C8) that are better suited for large, flexible molecules.[5]
-
Aqueous Biphasic Systems (ABS): An alternative liquid-liquid extraction method that can be used for the purification of PEGylated proteins.[6]
Troubleshooting Guides
Guide 1: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
If you are experiencing low yields with your CuAAC reaction, follow this troubleshooting guide.
-
Action: Ensure the purity and integrity of your azide- and alkyne-functionalized PEG linkers and biomolecules. Prepare fresh solutions of all reagents, especially the sodium ascorbate, which can degrade over time. Verify the molar ratio of your reactants; a slight excess (1.5-2 equivalents) of one component can help drive the reaction to completion.
-
Rationale: Degraded or impure reagents are a common source of low reaction efficiency.
-
Action: Titrate the concentration of your copper source (e.g., CuSO₄) and the stabilizing ligand. A good starting point is a copper concentration between 50 and 100 µM and a ligand-to-copper ratio of at least 5:1.[7] For aqueous reactions, water-soluble ligands like THPTA are generally more effective than less soluble ligands like TBTA.[8][9]
-
Rationale: The concentration of the active Cu(I) catalyst is critical. An excess of ligand protects the catalyst from oxidation and improves its performance.
Table 1: Effect of Ligand-to-Copper Ratio on CuAAC Reaction
| Ligand:Cu Ratio | Observation | Recommendation |
| < 5:1 | Increased risk of catalyst oxidation and side reactions. | Increase ligand concentration to at least 5 equivalents relative to copper.[7] |
| ≥ 5:1 | Enhanced protection of Cu(I) and improved reaction rates. | Optimal for most bioconjugation reactions.[7] |
Table 2: Comparison of Common CuAAC Ligands
| Ligand | Solubility | Recommended Use | Key Characteristics |
| TBTA | Low in aqueous solutions | Organic or mixed-solvent systems | One of the first-generation ligands, can precipitate in aqueous media.[8] |
| THPTA | High in aqueous solutions | Aqueous bioconjugation | Superior to TBTA in aqueous systems in terms of reaction rates and protection against air oxidation.[8][9] |
| BTTAA | Moderate in aqueous solutions | In vivo and in vitro applications | Shows very high reaction kinetics and biocompatibility.[10] |
-
Action: Ensure you are using a sufficient concentration of sodium ascorbate. A concentration of 2.5 mM is often sufficient to maintain the copper in the active +1 oxidation state in the presence of atmospheric oxygen.[11]
-
Rationale: The reducing agent is consumed by both the reduction of Cu(II) and by reaction with dissolved oxygen. Insufficient ascorbate will lead to catalyst deactivation.
Table 3: Recommended Sodium Ascorbate Concentration
| Ascorbate Concentration | Observation | Recommendation |
| ≤ 1 mM | Reaction may stop before completion due to depletion of the reducing agent.[11] | Increase ascorbate concentration. |
| 2.5 mM - 5 mM | Generally sufficient for most bioconjugation reactions.[11][12] | Use as a starting point for optimization. |
-
Action: Optimize the reaction time and temperature. While many click reactions proceed at room temperature, gentle heating (e.g., 37-40°C) can sometimes improve yields, especially with sterically hindered substrates.[13] Monitor the reaction progress over time (e.g., 1 to 24 hours) to determine the optimal reaction duration.[14]
-
Rationale: Reaction kinetics are temperature-dependent, and allowing sufficient time for the reaction to go to completion is crucial.
Diagram 1: Troubleshooting Workflow for Low Yield in CuAAC
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper Catalyst Removal from Click Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual copper catalyst after a click reaction?
The most common and effective methods for copper removal can be categorized as follows:
-
Aqueous Washing with Chelating Agents: This involves liquid-liquid extraction using an aqueous solution of a chelating agent that forms a water-soluble complex with copper. Commonly used agents include EDTA, ammonia (B1221849)/ammonium (B1175870) chloride, and sodium thiosulfate.[1][2][3]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper ions.[4] The reaction mixture is stirred with the resin, which is then simply filtered off.[1] Examples include Chelex® 100 and Cuprisorb™.[1][5]
-
Dialysis: This technique is particularly useful for purifying biomolecules or large polymers.[2] The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff, and dialysis is performed against a buffer, often containing a chelating agent like EDTA, to remove the small copper ions.[2][6]
-
Filtration: Passing the reaction mixture through a plug of silica (B1680970) gel, alumina, or Celite® can help remove copper species.[7] This is often most effective for removing particulate matter or when used in combination with another method.[4]
-
Electrochemical Methods: A novel approach involves the electrolysis of an aqueous polymer solution to achieve almost quantitative removal of copper without affecting the integrity of the polymer.[8]
Q2: My product has a persistent blue or green color after purification. What does this indicate?
A lingering blue or green color is a strong indicator of residual copper contamination.[4] This can occur for two main reasons:
-
Incomplete Removal: The selected purification method may have been insufficient. Repeating the procedure, increasing the concentration of the chelating agent, or extending the treatment time may be necessary.[4]
-
Product Chelation: The product itself, especially if it contains nitrogen heterocycles like the newly formed triazole, can act as a ligand and bind strongly to copper.[4] This can make the copper less available for removal by other chelating agents, requiring more stringent purification methods.
Q3: Which copper removal method is best for my biomolecule-based product?
For bioconjugation, where preserving the structure and function of proteins, DNA, or other biomolecules is critical, milder methods are preferred. Dialysis against a buffer containing EDTA is a very common and effective technique.[2][5][6] Copper-adsorbing resins are generally less suitable as they can non-specifically bind to the biomolecule itself.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the copper removal process.
Problem 1: An aqueous wash with EDTA is not effectively removing the copper catalyst.
-
Possible Cause 1: Product Chelation: Your product may be a stronger chelating agent for copper than EDTA.
-
Possible Cause 2: Incorrect pH: The chelating efficiency of EDTA is pH-dependent.
Problem 2: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator impractical.
-
Possible Cause: Product Loss: During an aqueous wash, a water-soluble product will be lost to the aqueous layer.
-
Solution 1: Scavenger Resins: Use a solid-supported metal scavenger. The resin can be stirred directly in the aqueous solution of your product and subsequently removed by simple filtration, leaving the purified product in the solution.[4]
-
Solution 2: Dialysis: For macromolecules, dialysis is an excellent method to separate the high-molecular-weight product from low-molecular-weight copper salts and chelators.[2]
-
Solution 3: Solid-Phase Extraction (SPE): C18 SPE cartridges can sometimes be used to retain the product while allowing the more polar copper complexes to be washed away, or vice-versa depending on the product's properties.[2]
-
Problem 3: Filtration through Celite® or silica gel is incomplete.
-
Possible Cause: Soluble Copper Species: Celite® and silica are most effective at removing insoluble, particulate copper. If the copper catalyst is fully dissolved as a soluble complex, filtration alone will be insufficient.[4]
Methodology Comparison
The choice of purification method depends heavily on the nature of the product and the required level of purity.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Aqueous Chelation | Forms water-soluble copper complexes for extraction. | Small organic molecules soluble in an immiscible organic solvent. | Fast, inexpensive, uses common lab reagents.[9] | Can form emulsions; ineffective for water-soluble products; may not achieve ppm-level purity.[2] |
| Scavenger Resins | Solid-phase beads with high-affinity ligands bind copper. | Both organic and aqueous-soluble products, including those that chelate copper.[4] | High efficiency; simple filtration workup; reusable resins are available. | Resins can be expensive; may require longer incubation times; potential for non-specific binding.[5] |
| Dialysis | Size-based separation using a semi-permeable membrane. | Macromolecules (proteins, polymers, DNA).[2] | Very mild conditions, preserves biomolecule integrity. | Time-consuming; not suitable for small molecules.[10] |
| Filtration | Adsorption or physical removal of copper species. | Removing particulate copper or as a secondary polishing step.[4] | Simple and fast. | Ineffective for soluble copper complexes; potential for product loss on the solid support.[4] |
| Electrolysis | Electrochemical deposition of copper onto an electrode. | Water-soluble functional polymers.[8] | Highly efficient, quantitative removal; preserves polymer integrity.[8] | Requires specialized equipment; may not be suitable for all product types. |
Experimental Protocols
Protocol 1: General Copper Removal by Aqueous EDTA Wash
-
Reaction Quench: Once the click reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Prepare Wash Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to 8 using ammonium hydroxide.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the EDTA wash solution.
-
Mix and Separate: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.[1]
-
Repeat: Drain the aqueous layer and repeat the wash 1-2 more times with fresh EDTA solution, or until the aqueous layer remains colorless.
-
Final Wash: Perform a final wash with brine to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-depleted product.
Protocol 2: Copper Removal Using a Scavenger Resin
-
Select Resin: Choose a copper scavenger resin appropriate for your solvent system (e.g., Chelex® 100 for aqueous systems).
-
Add Resin: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).
-
Stir: Stir the suspension at room temperature. The required time can range from 1 hour to overnight. Monitor copper removal by taking small aliquots and analyzing for residual copper.
-
Filter: Once copper removal is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to ensure complete product recovery.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Process Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Experimental workflow for an aqueous chelation wash.
Caption: Simplified diagram of EDTA chelating a copper ion.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during the PEGylation process.
Troubleshooting Guide
This guide addresses common problems that can arise during PEGylation experiments, leading to protein aggregation.
Problem 1: Visible precipitation or turbidity upon addition of PEG reagent.
This is a common issue indicating that the protein is aggregating and falling out of solution.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Decrease the protein concentration. | High concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation[1]. |
| Suboptimal Reaction Conditions | Optimize reaction pH, temperature, and buffer composition[1]. Perform a screening experiment to test a range of conditions. | A protein's stability and solubility are highly dependent on these factors. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation[1]. |
| Rapid Addition of PEG Reagent | Add the activated PEG reagent in smaller aliquots over a period of time (stepwise addition)[1]. | This helps maintain a lower instantaneous concentration of the PEG reagent, favoring controlled modification over aggregation[1]. |
| Inappropriate Buffer | Ensure the reaction buffer does not contain primary amines (e.g., Tris) if you are targeting amine groups on the protein[1]. Use buffers like phosphate-buffered saline (PBS), HEPES, or sodium acetate[1]. | Buffers with primary amines will compete with the protein for reaction with the PEG reagent. |
Problem 2: High molecular weight (HMW) species detected by analytical methods (e.g., SEC, DLS) after the reaction.
This indicates the formation of soluble or insoluble aggregates that may not be visible to the naked eye.
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking | Switch to a monofunctional PEG reagent if using a bifunctional linker[1]. | Bifunctional PEGs have reactive groups at both ends and can link multiple protein molecules together, leading to aggregation[1]. |
| Poor Reagent Quality | Use high-quality PEG reagents with low polydispersity and minimal diol content[1][2]. | Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking[1]. |
| Disulfide-linked Dimerization | For thiol-specific PEGylation, consider excluding oxygen from the reaction. | Oxygen can promote the formation of intermolecular disulfide bonds, leading to dimerization and aggregation[3]. |
| PEG-Protein Interactions | Experiment with different molecular weights (MW) of PEG[1][4]. | The length of the PEG chain can influence interactions with the protein surface, sometimes inducing conformational changes that favor aggregation[1]. A study on G-CSF showed that a 20 kDa PEG moiety could prevent precipitation by making the aggregates soluble[4]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be caused by several factors, including:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules[1].
-
High Protein Concentration: Increased proximity of protein molecules enhances the chance of aggregation[1].
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein[1].
-
PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes leading to aggregation[1].
-
Poor Reagent Quality: Impurities in the PEG reagent can lead to unwanted side reactions and cross-linking[1].
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used:
-
Visual Observation: Look for turbidity, opalescence, or visible precipitates[1].
-
Size Exclusion Chromatography (SEC): Detects the presence of high molecular weight species[1][5].
-
Dynamic Light Scattering (DLS): Measures an increase in average particle size and polydispersity[1].
-
UV-Vis Spectroscopy: Can be used if the PEG or linker has a chromophore[6].
Q3: How do excipients help prevent aggregation during PEGylation?
Excipients are additives that can stabilize proteins and prevent aggregation through various mechanisms[1][7]. They can work by preferential exclusion, which increases protein stability, or by suppressing non-specific protein-protein interactions[1].
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion[1]. |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions[1]. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension[1]. |
Q4: How does the pH of the reaction buffer affect aggregation?
The pH is a critical factor that influences both the reaction rate and specificity, which can impact aggregation[1]. For instance, a lower pH (around 5.0-6.5) can favor the selective PEGylation of the N-terminal alpha-amine, reducing multi-PEGylation and subsequent aggregation[1]. It is crucial to operate at a pH where the protein is stable.
Q5: Does the molecular weight of PEG influence aggregation?
Yes, the molecular weight of the PEG can significantly affect aggregation. Larger PEG molecules can provide a greater steric hindrance, which can prevent protein-protein interactions and aggregation[4][8]. One study demonstrated that attaching a 20 kDa PEG to Granulocyte-Colony Stimulating Factor (GCSF) helped prevent protein precipitation by making the aggregates soluble and slowing the aggregation rate[4]. Even a 5 kDa PEG showed a significant improvement in stability[4].
Experimental Protocols
General Protocol for Screening PEGylation Conditions to Minimize Aggregation
This protocol outlines a method for systematically testing key reaction parameters to identify optimal conditions for minimizing protein aggregation.
Materials:
-
Protein of interest
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers are free of primary amines if targeting protein amines[1].
-
Stock solutions of stabilizing excipients (e.g., Sucrose, Arginine, Polysorbate 20)
-
Quenching agent (e.g., Tris buffer, glycine) if necessary[9].
-
96-well plate or microcentrifuge tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of your protein at a known concentration in a suitable buffer. Ensure the protein solution is free of pre-existing aggregates by filtration or centrifugation.
-
Experimental Design: Design a matrix of experiments to test different combinations of pH, PEG:protein molar ratio, and excipient concentrations.
-
Reaction Setup:
-
Add the protein solution to each well or tube.
-
Add the corresponding reaction buffer and any excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent[1].
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) at a constant temperature with gentle mixing[1].
-
Quenching: If required, stop the reaction by adding a quenching agent[1].
-
Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using appropriate analytical techniques such as SEC-HPLC[1][5].
Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.
Caption: Key factors contributing to protein aggregation during PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated proteins from excess reagents.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in purifying PEGylated proteins?
The primary challenge in purifying PEGylated proteins stems from the heterogeneity of the reaction mixture.[] The PEGylation process often results in a complex mix of:
-
Unreacted Protein: The original, unmodified protein.
-
Excess PEG Reagent: Unreacted polyethylene (B3416737) glycol.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).
-
Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[]
-
Hydrolysis Products: Degradation products of the PEGylating reagent.
Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only minor differences in the physicochemical properties used for separation.
Q2: What are the most common methods for purifying PEGylated proteins?
The most widely used purification techniques leverage differences in molecular size, charge, and hydrophobicity. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugates.[][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[][2]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful complementary technique to IEX.[]
-
Reverse Phase Chromatography (RP-HPLC): A high-resolution technique, particularly useful for the analysis and small-scale purification of PEGylated peptides and small proteins.[]
-
Membrane Filtration (Ultrafiltration/Diafiltration): A non-chromatographic method that separates molecules based on size and can be used to remove small molecular weight impurities.[]
Q3: How can I monitor the success of my purification?
Several analytical techniques can be used to assess the purity and integrity of your PEGylated protein:
-
SDS-PAGE: A common technique to visualize the increase in apparent molecular weight after PEGylation and to assess purity.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC are powerful methods to quantify the purity of the final product and identify the presence of unreacted protein or multi-PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the PEGylated protein and determine the number of attached PEG chains.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins using Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).
Size Exclusion Chromatography (SEC) Troubleshooting
Q: Why is there poor separation between my PEGylated protein and the unreacted (native) protein in SEC?
A: This is a common issue and can be due to several factors:
-
Inappropriate Column Choice: The pore size of your SEC resin may not be optimal for the size difference between your native and PEGylated protein. For a significant size difference, the PEGylated protein should elute much earlier.
-
Suboptimal Resolution: Your column may not have sufficient resolving power. Consider using a longer column or a resin with a smaller particle size to improve resolution.
-
Sample Overload: Injecting too large a sample volume can lead to band broadening and poor separation. A general guideline is to keep the sample volume between 2-5% of the total column volume.
Q: My PEGylated protein recovery is very low after SEC. What could be the cause?
A: Low recovery can be frustrating. Here are a few potential reasons:
-
Non-specific Binding: The PEGylated protein might be interacting with the column matrix. Ensure the column is thoroughly equilibrated with the mobile phase. Sometimes, adding agents like arginine to the mobile phase can help reduce these interactions.
-
Protein Precipitation: Your PEGylated protein might be precipitating on the column. Check the solubility of your protein in the chosen mobile phase and consider adjusting the pH or ionic strength.
Q: The peaks in my SEC chromatogram are broad and tailing. How can I improve this?
A: Broad peaks can indicate a few issues:
-
PEG Heterogeneity: The inherent polydispersity of the PEG reagent itself can contribute to broader peaks for the PEGylated species.
-
Suboptimal Flow Rate: A high flow rate can lead to poor mass transfer and peak broadening. Try reducing the flow rate to see if the peak shape improves.
Ion Exchange Chromatography (IEX) Troubleshooting
Q: I am seeing poor separation of mono-, di-, and multi-PEGylated species in IEX. How can I improve this?
A: This is a common challenge due to the "charge shielding" effect of the PEG chains:
-
Optimize pH: The pH of your mobile phase is critical. Small changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin. Experiment with different pH values to find the optimal separation window.
-
Adjust the Salt Gradient: For species with small differences in charge, a shallow salt gradient is often more effective than a steep or step gradient. This allows for finer resolution between closely eluting peaks.
Q: My PEGylated protein is not binding well to the IEX column. What is happening?
A: Low binding is usually due to one of two main reasons:
-
Steric Hindrance: The large, flexible PEG chain can physically block the protein from accessing the binding sites within the pores of the chromatography resin. Consider using a resin with a larger pore size.
-
Incorrect Buffer Conditions: Double-check the pH and ionic strength of your loading buffer. The pH should be such that your protein has a net charge opposite to that of the resin, and the ionic strength should be low enough to facilitate strong binding.
Q: I am losing a lot of my PEGylated protein during the elution step in IEX. What can I do?
A: Low recovery during elution can be caused by:
-
Protein Precipitation: High salt concentrations in the elution buffer can sometimes cause proteins to precipitate. You may need to screen different types of salts or use a lower salt concentration, even if it means a broader elution peak.
-
Irreversible Binding: If your protein is particularly hydrophobic, it might be binding irreversibly to the resin. In such cases, adding a mild organic modifier to the elution buffer can help in its recovery.
Quantitative Data Summary
The choice of purification method will depend on the specific characteristics of the PEGylated protein and the desired level of purity. The following table provides a general comparison of the most common chromatographic techniques.
| Purification Method | Principle of Separation | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | >95% | 80-95% | Excellent for removing unreacted PEG and native protein; mild conditions. | Low resolution for separating multi-PEGylated species and positional isomers; limited sample volume.[3] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | >98% | 70-90% | High resolution for separating mono-, di-, and multi-PEGylated species and some positional isomers.[4] | "Charge shielding" by PEG can complicate method development; potential for low binding capacity due to steric hindrance. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable (>90%) | 60-85% | Orthogonal separation to IEX; can be effective for species not well-resolved by other methods. | Lower capacity and resolution compared to IEX for some applications; requires high salt concentrations which may affect protein stability.[] |
Experimental Protocols
Here are detailed protocols for the two most common purification techniques for PEGylated proteins.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the separation of PEGylated proteins from smaller unreacted species.
Materials:
-
SEC column with an appropriate molecular weight fractionation range for your PEGylated protein.
-
Chromatography system (e.g., FPLC or HPLC).
-
PEGylation reaction mixture.
-
SEC mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
0.22 µm syringe filters.
Procedure:
-
Column and System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Ensure the mobile phase is filtered and degassed.
-
-
Sample Preparation:
-
Centrifuge the PEGylation reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated column.
-
The injection volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant, appropriate flow rate.
-
Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller unreacted protein and excess PEG reagent.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
-
Pooling of Pure Fractions:
-
Pool the fractions that contain the pure PEGylated protein.
-
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol provides a general framework for the separation of different PEGylated species.
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI).
-
Chromatography system (e.g., FPLC or HPLC).
-
PEGylation reaction mixture.
-
Binding Buffer (low salt concentration, pH optimized for binding).
-
Elution Buffer (high salt concentration, same pH as binding buffer).
-
0.22 µm syringe filters.
Procedure:
-
Buffer and Column Preparation:
-
Equilibrate the IEX column with Binding Buffer until the pH and conductivity of the eluate match the buffer.
-
-
Sample Preparation:
-
If necessary, perform a buffer exchange on your sample to match the Binding Buffer conditions. This is crucial for efficient binding.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
-
Column Wash:
-
Wash the column with several column volumes of Binding Buffer to remove any unbound material.
-
-
Elution with Salt Gradient:
-
Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Binding and Elution Buffers). A shallow gradient is often recommended to resolve different PEGylated species.
-
Collect fractions throughout the gradient elution.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired PEGylated species at the required purity.
-
Pool the pure fractions.
-
References
Side reactions in azide-alkyne cycloaddition and how to avoid them
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1][3]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1][4]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1][4] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1][3]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1]
Q2: What are the primary side reactions in CuAAC, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1][5] This can be minimized by maintaining anaerobic conditions or by using an adequate amount of a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state.[3][6]
-
Damage to Biomolecules by Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage sensitive biomolecules, particularly proteins (e.g., oxidation of histidine and other residues).[3][6][7] The use of a copper-chelating ligand, such as THPTA, at a 5:1 ligand-to-copper ratio is recommended to protect biomolecules.[3][6][7] The ligand accelerates the desired reaction and can act as a sacrificial reductant.[3][6]
-
Side Reactions with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with protein side chains, particularly arginine.[3][6][7] Adding aminoguanidine (B1677879) to the reaction mixture can help suppress these side reactions.[3][6][7]
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[4] For reactions in aqueous buffers, especially for bioconjugation, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[4] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[4] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[4][8]
Q4: What is the best way to purify my triazole product and remove copper?
A4: After the reaction, residual copper can coordinate with the newly formed triazole ring.[9] A common purification method involves diluting the reaction mixture with water and extracting the product with an organic solvent.[1] To remove copper salts, the organic layer can be washed with a saturated aqueous solution of a chelating agent like EDTA.[1][9] In some cases, column chromatography may be necessary for final purification.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q5: What are the main advantages of SPAAC over CuAAC?
A5: SPAAC offers several advantages, particularly for in vivo applications:
-
Copper-Free: It avoids the use of a copper catalyst, thus eliminating concerns about copper-induced cytotoxicity.[10]
-
Bioorthogonal: The reaction is highly selective and does not interfere with biological processes.[]
-
Stability: Cycloalkynes used in SPAAC are generally stable under a wide range of conditions.[10]
Q6: Are there any side reactions I should be aware of in SPAAC?
A6: Yes, the primary side reaction of concern is the thiol-yne reaction . Strained alkynes can react with free thiol groups, such as those in cysteine residues of proteins, in an azide-independent manner.[12][13] This can lead to non-specific labeling and limit the sensitivity of your assay.[12][13]
Q7: How can I prevent the thiol-yne side reaction in SPAAC?
A7: To improve the specificity of SPAAC, especially when working with proteins or cell lysates, it is recommended to block the free thiol groups before adding the strained alkyne. This can be achieved by pre-incubating your sample with a thiol-alkylating agent like iodoacetamide (B48618) (IAM).[12][13] IAM is compatible with SPAAC and will prevent the undesired reaction between the cyclooctyne (B158145) and cysteine residues.[12][13]
Troubleshooting Guides
CuAAC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst (Cu(I)) Oxidation | Degas solvents and use fresh solutions of the reducing agent (e.g., sodium ascorbate). Cap reaction vessels to minimize oxygen exposure.[3][6] |
| Impure Reagents | Use high-purity azides, alkynes, and solvents. Purify starting materials if necessary.[1][4] | |
| Steric Hindrance | Increase reaction time or temperature. Consider redesigning the substrate with a less hindered linker if possible.[1][4] | |
| Substrate Chelation of Copper | Increase the concentration of the copper-ligand complex. Add a sacrificial metal like Zn(II) or Ni(II) to occupy chelating sites.[3][4] | |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 2-fold) of the less critical reagent to drive the reaction to completion.[4] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | Ensure anaerobic conditions by degassing solvents. Use a sufficient excess of sodium ascorbate.[3][6] |
| Biomolecule Degradation | Use a copper-stabilizing ligand like THPTA in a 5:1 ratio to copper.[3][6][7] Lower the reaction temperature.[1] | |
| Reaction with Ascorbate Byproducts | Add aminoguanidine to the reaction mixture to scavenge dehydroascorbate.[3][6][7] | |
| Reaction Reproducibility Issues | Inconsistent Reagent Quality | Use high-purity, fresh reagents. Store azides properly as they can be unstable.[1] |
| Variations in Oxygen Exposure | Standardize the degassing procedure and reaction setup to ensure consistent, minimal oxygen levels.[1] |
SPAAC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Non-Specific Labeling/High Background | Thiol-yne Side Reaction | Pre-incubate the sample (e.g., protein or cell lysate) with a thiol-alkylating agent like iodoacetamide (IAM) to block free cysteine residues before adding the strained alkyne.[12][13] |
| Slow Reaction Rate | Low Reactivity of Cyclooctyne | Consider using a more reactive cyclooctyne derivative. The structure of the cycloalkyne directly influences the reaction rate.[10] For example, modifications like adding electron-withdrawing groups can increase reactivity.[14] |
| Steric Hindrance | Ensure the azide and alkyne moieties are accessible. The steric bulk of substituents on both the azide and the cyclooctyne can affect the reaction rate.[15] | |
| Low Final Signal | Low Reagent Concentration | If possible, increase the concentration of the azide or strained alkyne.[10] |
| Instability of Cyclooctyne | While higher reactivity is often desired, highly reactive cyclooctynes can be less stable.[10] Ensure proper storage and handling of the strained alkyne. |
Experimental Protocols
General Protocol for a CuAAC Bioconjugation Reaction
This protocol is a general guideline and may require optimization for specific substrates and applications.
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.[4]
-
Ligand (e.g., THPTA): 50 mM in water.[4]
-
Sodium Ascorbate: 1 M in water (prepare fresh).[1]
-
Aminoguanidine hydrochloride: 100 mM in water (optional).[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions. A slight excess of one component is often used.[4]
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 copper-to-ligand ratio is common.[3][6] Let it sit for a minute.
-
Add the catalyst premix to the azide/alkyne mixture. The final copper concentration is typically 50-250 µM.[6]
-
(Optional) Add the aminoguanidine solution to a final concentration of 5 mM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 mM.[1]
-
-
Reaction Conditions:
-
Work-up and Purification:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Tetra-(amido-PEG10-azide) Conjugates by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetra-(amido-PEG10-azide) conjugates and their characterization by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Tetra-(amido-PEG10-azide) conjugates in a question-and-answer format.
Question: Why am I seeing broad or distorted peaks for my conjugate?
Answer: Peak broadening or distortion can be caused by several factors when analyzing PEGylated molecules.
-
Secondary Interactions: The PEG chains can interact with the stationary phase in multiple ways, leading to peak tailing. Ensure your mobile phase has an appropriate organic modifier concentration and consider adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to minimize these interactions.[1][2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase: The solubility of the conjugate in the mobile phase is crucial. Ensure your sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.
-
Column Degradation: Over time, HPLC columns can degrade.[3] Try flushing the column with a strong solvent or replace it if necessary.
Question: My retention times are shifting between injections. What could be the cause?
Answer: Inconsistent retention times are a common HPLC issue and can be particularly prevalent with PEGylated compounds due to their sensitivity to environmental changes.[4][5]
-
Temperature Fluctuations: The retention of PEGylated compounds can be sensitive to temperature changes.[6][7] Using a column thermostat is highly recommended to ensure a stable temperature.[5][8][9]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation can cause retention time drift.[5][8] Prepare fresh mobile phase daily and keep solvent reservoirs covered.
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times.[5][9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks or malfunctioning pump components can lead to inconsistent flow rates and, consequently, variable retention times.[3]
Question: I am observing unexpected peaks in my chromatogram. What are they?
Answer: Extraneous peaks can originate from several sources.
-
Unreacted Starting Material: You may be seeing peaks corresponding to the unconjugated Tetra-(amido-PEG10-azide) or the molecule it was conjugated to.
-
Side Products: The conjugation reaction may have produced side products.
-
Sample Contamination: The sample may be contaminated with impurities.
-
Ghost Peaks: These are peaks that appear in blank runs and can be due to carryover from a previous injection or contamination of the mobile phase or HPLC system. Ensure proper needle wash steps are in place and use high-purity solvents.
Question: The resolution between my conjugate and impurities is poor. How can I improve it?
Answer: Improving resolution often requires method optimization.[3]
-
Gradient Optimization: Adjusting the gradient slope can improve separation. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Mobile Phase Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) can impact selectivity.[7] Experiment with different solvents or solvent compositions.
-
Column Chemistry: The choice of stationary phase is critical. For PEGylated compounds, C18 and C4 columns are commonly used in Reversed-Phase HPLC (RP-HPLC).[2] Hydrophilic Interaction Chromatography (HILIC) can be an alternative for highly polar conjugates.[10][11]
-
Temperature: As mentioned, temperature can affect selectivity.[6] Trying different column temperatures may improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a Tetra-(amido-PEG10-azide) conjugate?
A1: For a Tetra-(amido-PEG10-azide) conjugate, Reversed-Phase HPLC (RP-HPLC) is a common starting point. A C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA is a robust initial condition.
Q2: Should I use Reversed-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Chromatography (HILIC) for my conjugate?
A2: The choice depends on the overall polarity of the conjugate.
-
RP-HPLC is suitable for a wide range of polarities and is often the first choice. It separates molecules based on their hydrophobicity.[]
-
HILIC is an excellent alternative for very polar conjugates that are not well-retained on RP-HPLC columns.[10][11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q3: What detector is most suitable for the analysis of Tetra-(amido-PEG10-azide) conjugates?
A3: The choice of detector depends on the properties of the conjugated molecule.
-
UV-Vis Detector: If the conjugated molecule has a chromophore, a UV-Vis detector is the most common choice.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since the PEG portion of the conjugate does not have a UV chromophore, an ELSD or CAD can be used for universal detection if the conjugated molecule also lacks a chromophore.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides detailed information about the molecular weight and can help identify different conjugated species.
Q4: How does the tetra-branched structure of the PEG affect the HPLC analysis?
A4: The branched structure increases the hydrodynamic volume of the molecule compared to a linear PEG of the same molecular weight. This can lead to earlier elution in Size-Exclusion Chromatography (SEC) and may influence its interaction with the stationary phase in RP-HPLC and HILIC. The four azide (B81097) groups also contribute to the polarity of the molecule.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Tetra-(amido-PEG10-azide) Conjugates
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Column | C18 or C4, 3.5-5 µm, 100-300 Å | Amide or Diol, 3-5 µm, 100-200 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 20-30 minutes | 95-50% A over 20-30 minutes |
| Flow Rate | 0.5-1.0 mL/min | 0.5-1.0 mL/min |
| Column Temp. | 30-50 °C | 30-50 °C |
| Detection | UV (if applicable), ELSD, CAD, MS | UV (if applicable), ELSD, CAD, MS |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
| Peak Broadening/Tailing | Secondary interactions, Column overload, Poor sample solubility | Add TFA to mobile phase, Reduce injection volume/concentration, Dissolve sample in mobile phase |
| Shifting Retention Times | Temperature fluctuations, Mobile phase changes, Insufficient equilibration | Use a column oven, Prepare fresh mobile phase daily, Increase equilibration time |
| Ghost Peaks | System contamination, Carryover | Flush the system, Use a proper needle wash, Run blank injections |
| Poor Resolution | Suboptimal gradient, Inappropriate mobile phase/column | Optimize gradient slope, Try different organic modifiers, Screen different column chemistries |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Tetra-(amido-PEG10-azide) Conjugate
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength for the conjugate, or ELSD/CAD/MS.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
Protocol 2: HILIC Analysis of a Tetra-(amido-PEG10-azide) Conjugate
-
Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in 95:5 (v/v) Acetonitrile:Water.
-
Mobile Phase B: 0.1% (v/v) TFA in 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL (ensure sample is dissolved in a high organic solvent).
-
Detection: UV detection at a suitable wavelength for the conjugate, or ELSD/CAD/MS.
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 0% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 100% A and equilibrate.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 11. polylc.com [polylc.com]
Technical Support Center: Mass Spectrometry Analysis of Multi-arm PEGylated Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of multi-arm PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: Why is mass spectrometry of multi-arm PEGylated proteins so challenging?
A1: The analysis of multi-arm PEGylated proteins by mass spectrometry is complex due to several inherent factors:
-
Heterogeneity and Polydispersity : The polyethylene (B3416737) glycol (PEG) polymers used are often a mix of different chain lengths (polydisperse), and the PEGylation reaction can result in a heterogeneous product with a varying number of PEG chains attached to the protein. This creates a wide mass distribution that complicates spectra.[1][2][3][4]
-
High Molecular Weight : Multi-arm PEGylation significantly increases the molecular weight of the protein, pushing it into a range that can be challenging for standard mass spectrometers.
-
Complex Charge State Distribution : Electrospray ionization (ESI) of these large molecules produces a complex distribution of multiple charge states, leading to overlapping signals and spectral congestion that can be difficult to interpret.[2][3][4]
-
Ion Suppression : The large, flexible PEG chains can physically mask the protein, suppressing its ionization and leading to poor signal intensity.[5]
Q2: What is the best ionization technique for analyzing multi-arm PEGylated proteins?
A2: Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is generally the preferred method for the analysis of PEGylated proteins.[1] ESI is a "soft" ionization technique that allows large molecules like PEGylated proteins to be ionized intact, typically producing a series of multiply charged ions. This is advantageous over MALDI-TOF MS, which, while useful for determining average molecular weight, is often considered more qualitative.[1] ESI-MS provides a more automated workflow and is better suited for quantitative and conformational studies.[1]
Q3: What is charge state reduction and why is it important?
A3: Charge state reduction is a technique used to simplify the complex mass spectra of highly charged molecules like PEGylated proteins. By reducing the number of charges on the ions, the different charge state signals are spread further apart on the m/z axis, reducing spectral overlap and making the data easier to interpret. A common method is the post-column addition of a weak amine, such as triethylamine (B128534) (TEA), to the LC flow before it enters the mass spectrometer.[2][5][6] This helps to "strip" protons from the analyte ions.
Q4: How can I identify the specific sites of PEGylation on my protein?
A4: Identifying PEGylation sites requires a "bottom-up" proteomics approach. The PEGylated protein is enzymatically digested into smaller peptides, typically with trypsin. This peptide mixture is then analyzed by tandem mass spectrometry (LC-MS/MS).[7] The fragmentation pattern of the PEGylated peptides in the MS/MS scan provides sequence information that allows for the identification of the modified amino acid residue.[5] Using monodisperse PEG reagents can greatly simplify the identification of modified peptides.[5][8]
Q5: What are the common sources of PEG contamination in mass spectrometry experiments?
A5: PEG is a very common contaminant in laboratory environments and can significantly interfere with mass spectrometry analysis, appearing as a series of peaks separated by 44 Da.[9] Common sources include:
-
Detergents : Many common lab detergents like Triton X-100 and Tween contain PEG structures.[9][10]
-
Lab Consumables : Plasticware, such as microcentrifuge tubes and pipette tips, can leach PEG or related polymers.[11]
-
Cross-Contamination : Shared glassware or equipment that has been exposed to PEG-containing buffers can contaminate samples.[9] It is crucial to use dedicated glassware and high-purity reagents for mass spectrometry sample preparation.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of multi-arm PEGylated proteins.
Issue 1: Complex, Uninterpretable Mass Spectrum
Question: My mass spectrum is a broad, unresolved "hump" with no distinct peaks. What can I do to resolve the different PEGylated species?
Answer: This is a common problem resulting from the extensive heterogeneity of multi-arm PEGylated proteins and the overlapping of numerous charge states.
Solutions:
| Solution | Description | Key Considerations |
| Charge Reduction | Introduce a charge-reducing agent post-column. The addition of triethylamine (TEA) or other weak amines can simplify the spectrum by reducing the number of charge states per species.[2][5][6] | The concentration of the amine needs to be optimized to achieve the desired charge reduction without causing signal suppression. |
| High-Resolution MS | Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2][12] The high resolving power can distinguish between ions with very similar m/z values. | Even with high resolution, deconvolution software is often necessary to interpret the data fully. |
| 2D-Liquid Chromatography (2D-LC) | Implement a two-dimensional LC separation before MS analysis.[3][4] This enhances separation by using two different chromatographic methods (e.g., size exclusion followed by reversed-phase), reducing the complexity of the mixture entering the mass spectrometer at any given time. | This is a more complex setup and requires careful method development to ensure compatibility between the two dimensions and the MS. |
| Deconvolution Software | Use specialized deconvolution algorithms to process the raw data.[2][5] This software can computationally resolve the overlapping charge state envelopes into a zero-charge mass spectrum, revealing the masses of the different species present. | Ensure the software is capable of handling the high degree of heterogeneity typical of PEGylated proteins. Bayesian deconvolution algorithms are often effective.[2] |
Issue 2: Poor Signal Intensity or No Signal
Question: I am seeing very weak signals for my PEGylated protein, or no signal at all. How can I improve the signal intensity?
Answer: Poor signal intensity is often due to ion suppression caused by the PEG moiety or suboptimal sample and instrument conditions.
Solutions:
| Solution | Description | Key Considerations |
| Optimize Sample Concentration | Ensure the sample concentration is appropriate. Samples that are too dilute will produce a weak signal, while overly concentrated samples can lead to ion suppression.[13] | Perform a concentration series to find the optimal range for your instrument and analyte. |
| Improve Sample Cleanup | It is critical to remove excess, unreacted PEG and other contaminants before analysis. Use techniques like size exclusion chromatography (SEC) or tangential flow filtration. Also, avoid PEG-containing detergents.[9][10][11] | Incomplete removal of free PEG is a common cause of ion suppression. |
| Optimize LC-MS Method | Adjust the mobile phase composition. The use of organic solvents like acetonitrile (B52724) or methanol (B129727) with additives like formic acid can improve desolvation and ionization efficiency.[14] | The choice of solvent and additives should be optimized for the specific PEGylated protein. |
| Instrument Tuning and Calibration | Regularly tune and calibrate the mass spectrometer for high molecular weight species.[13] Ensure the ion source parameters (e.g., capillary voltage, gas flow) are optimized for large molecules. | Use a suitable calibration standard in the mass range of your analyte. |
Issue 3: Inaccurate Mass Measurement
Question: The measured mass of my PEGylated protein is not accurate. What could be the cause?
Answer: Inaccurate mass measurement can stem from poor instrument calibration, unresolved spectra, or the presence of salt adducts.
Solutions:
| Solution | Description | Key Considerations |
| Regular Mass Calibration | Perform mass calibration regularly using appropriate standards that bracket the mass range of your analyte.[13] | Incorrect calibration is a primary source of mass error. |
| Effective Desalting | Ensure thorough desalting of the sample. Salt adducts (e.g., sodium, potassium) add to the mass of the analyte and can cause peak broadening and mass shifts.[14] | Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate and perform buffer exchange if necessary. |
| Improve Spectral Resolution | If the spectrum is poorly resolved, the peak picking algorithm may not be able to accurately determine the m/z value. Use the strategies described in Issue 1 to improve spectral quality before deconvolution. | Deconvolution of poorly resolved spectra can lead to significant mass errors. |
Experimental Protocols
Protocol 1: General LC-MS Analysis of a Multi-arm PEGylated Protein with Post-Column Charge Reduction
This protocol outlines a general method for the analysis of intact multi-arm PEGylated proteins using reversed-phase LC-MS with the post-column addition of triethylamine (TEA) for charge reduction.
1. Sample Preparation: a. Prepare the multi-arm PEGylated protein in a volatile buffer, such as 10 mM ammonium acetate. b. Remove excess unconjugated PEG and other impurities using a size exclusion chromatography (SEC) spin column with an appropriate molecular weight cutoff (e.g., 50K MWCO).[7] c. Adjust the final protein concentration to approximately 0.5 - 1.0 mg/mL.
2. LC-MS System Configuration: a. LC System: A UHPLC system capable of binary gradients. b. Column: A reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 300 Å). c. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). d. Post-Column Setup: A T-junction is placed between the LC outlet and the MS inlet. A syringe pump delivers the charge-reducing agent to the T-junction.
3. LC Method: a. Mobile Phase A: 0.1% Formic Acid in Water. b. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. c. Flow Rate: 0.3 mL/min. d. Gradient:
- 0-2 min: 20% B
- 2-10 min: 20% to 80% B
- 10-12 min: 80% B
- 12-13 min: 80% to 20% B
- 13-15 min: 20% B e. Injection Volume: 5 µL.
4. Post-Column Addition: a. Reagent: 1% Triethylamine (TEA) in Isopropanol. b. Flow Rate: 0.05 mL/min, delivered via syringe pump.
5. MS Method: a. Ionization Mode: Positive ESI. b. Mass Range: 1000 - 5000 m/z. c. Capillary Voltage: 3.5 kV. d. Source Temperature: 150 °C. e. Desolvation Gas Flow: 800 L/hr.
6. Data Analysis: a. Process the raw data using deconvolution software to generate a zero-charge mass spectrum. b. Identify the mass peaks corresponding to the protein with different numbers of PEG arms attached.
Protocol 2: Peptide Mapping for PEGylation Site Identification
This protocol describes the digestion of a PEGylated protein and subsequent analysis by LC-MS/MS to identify the sites of modification.
1. Protein Digestion: a. Denature 50 µg of the purified PEGylated protein in 8 M urea (B33335). b. Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. c. Alkylate cysteine residues with 50 mM iodoacetamide (B48618) for 45 minutes in the dark at room temperature. d. Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. e. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[15] f. Stop the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis: a. LC System: A nano-flow UHPLC system. b. Column: A C18 analytical column (e.g., 75 µm x 150 mm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 60 minutes). f. Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap Fusion or Q-TOF). g. MS Method:
- MS1 Scan: 350 - 2000 m/z.
- Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
- Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
3. Data Analysis: a. Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). b. Specify the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus). c. Manually validate the spectra of identified PEGylated peptides to confirm the site of attachment.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of multi-arm PEGylated proteins.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in PEGylated protein MS analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. sciex.com [sciex.com]
- 3. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
Improving the stability of hydrogels formed with tetra-PEG azide
This guide provides troubleshooting advice and frequently asked questions for researchers working with hydrogels formed from tetra-functional poly(ethylene glycol) azide (B81097) (tetra-PEG azide).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind tetra-PEG azide hydrogel formation?
A1: Tetra-PEG azide hydrogels are typically formed through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] In this reaction, the azide groups on the tetra-PEG polymer react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is typically functionalized on another multi-arm PEG or a different polymer like hyaluronic acid.[3][5] This "click chemistry" reaction is highly efficient, proceeds rapidly at room temperature without a catalyst, and forms a stable triazole linkage, resulting in a crosslinked hydrogel network.[1][4]
Q2: What are the main advantages of using SPAAC for hydrogel formation?
A2: The primary advantages of using SPAAC for creating tetra-PEG azide hydrogels include:
-
Biocompatibility: The reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for cell encapsulation and in vivo applications.[3][4]
-
Rapid Gelation: Gelation can occur within seconds to minutes upon mixing the precursor solutions at room temperature.[2][3][5]
-
Catalyst-Free Reaction: Unlike other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require cytotoxic metal catalysts.[1][4]
-
High Specificity: The reaction is highly selective between the azide and strained alkyne groups, leading to minimal side reactions and a well-defined network structure.[4]
-
Tunable Properties: The mechanical and degradation properties of the hydrogel can be tuned by adjusting factors like polymer concentration and molecular weight.[2][6]
Q3: How does the choice of strained alkyne (e.g., DBCO, BCN) affect hydrogel properties?
A3: The choice of the strained alkyne crosslinker significantly impacts the gelation kinetics. Different alkynes exhibit different reaction rates with azides. For instance, some studies have shown that combinations involving tetrazine (Tet) and trans-cyclooctene (B1233481) (TCO) or BCN can lead to gelation in seconds, while the DBCO-azide reaction forms gels in the range of minutes.[5] The reactivity is driven by the ring strain of the alkyne, which is a key factor in the catalyst-free nature of the reaction.[4] This allows for the selection of a crosslinker that matches the desired gelation time for a specific application.
Q4: What factors control the stability and degradation of tetra-PEG azide hydrogels?
A4: The stability of these hydrogels is primarily determined by the stability of the polymer backbone and the crosslinks. The triazole linkage formed during SPAAC is very stable.[3] Therefore, degradation is often engineered into the system by introducing hydrolytically or enzymatically cleavable linkers within the PEG arms.[7][8] General factors influencing stability include:
-
Polymer Concentration: Higher polymer concentrations lead to a denser crosslinked network, which can increase mechanical strength and may slow degradation.[6][9]
-
PEG Molecular Weight: Higher molecular weight PEGs can result in a larger mesh size and a lower crosslink density, potentially leading to faster degradation.[10][11]
-
Environmental Conditions: pH and temperature can influence the hydrolysis rate of any cleavable linkers incorporated into the hydrogel structure.[12][13]
-
In vivo Factors: In a biological environment, reactive oxygen species (ROS) generated by inflammatory cells can contribute to the degradation of the PEG backbone itself.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Gelation | 1. Incorrect Stoichiometry: Molar ratio of azide to alkyne groups is not 1:1. | Ensure the molar ratio of reactive functional groups (azide and strained alkyne) is as close to 1:1 as possible for optimal crosslinking efficiency.[9] |
| 2. Low Polymer Concentration: Precursor polymer concentration is too low to form a continuous network. | Increase the weight percentage of the precursor polymers. A critical polymer concentration is required for gelation to occur.[6] For example, some tetra-PEG systems require concentrations of at least 1.5% to form a gel.[6] | |
| 3. Reagent Degradation: The strained alkyne (e.g., DBCO) may have degraded due to improper storage (exposure to light, moisture, or high temperatures). | Use fresh reagents and store them according to the manufacturer's instructions, typically protected from light and moisture at a low temperature. | |
| 4. Low Reaction pH: While SPAAC is generally pH-insensitive, extreme pH values could potentially affect the stability of the precursor molecules. | Prepare precursor solutions in a buffered saline solution such as PBS at a physiological pH (e.g., 7.4), unless the experimental design requires otherwise.[9] | |
| Weak or Brittle Hydrogel | 1. Incomplete Crosslinking: Due to poor mixing, incorrect stoichiometry, or impure reagents. | Vigorously but briefly mix the two precursor solutions to ensure homogeneity before gelation begins. Verify the purity and concentration of your PEG solutions. |
| 2. Low Crosslink Density: The molecular weight of the tetra-PEG arms is very high, or the overall polymer concentration is low. | Decrease the molecular weight of the PEG precursors or increase the total polymer concentration to achieve a higher crosslinking density and improve mechanical strength.[2][6] | |
| Premature Hydrogel Degradation | 1. Unintended Cleavable Linkages: The PEG precursors may contain ester linkages from the synthesis process that are susceptible to hydrolysis. | Verify the chemical structure of your PEG precursors. PEG-acrylate based hydrogels, for example, are known to degrade via hydrolysis of the ester linkages.[12] Ensure you are using a stable backbone if long-term stability is required. |
| 2. Oxidative Degradation: In cell culture or in vivo, reactive oxygen species (ROS) can attack the PEG ether backbone. | If working with cell types that produce high levels of ROS, consider this as a potential degradation pathway.[14] This is an inherent property of the material in certain biological environments. | |
| 3. Low pH Environment: If the hydrogel contains acid-labile crosslinkers, a low pH environment can accelerate degradation. | Ensure the buffer or medium pH is stable. If acidification is expected (e.g., in tumors or by cell metabolism), select crosslinkers that are stable at lower pH. |
Data and Protocols
Quantitative Data Summary
The properties of tetra-PEG hydrogels are highly dependent on their formulation. The tables below summarize representative data from the literature.
Table 1: Gelation Time and Mechanical Properties of Various PEG-Based Hydrogels
| Hydrogel System | Polymer Conc. (w/v) | Gelation Time | Storage Modulus (G') | Reference |
| 4-arm PEG-DBCO + 4-arm PEG-Azide (10 kDa) | 2.5% | ~20 min | ~100 Pa | [6] |
| 4-arm PEG-DBCO + 4-arm PEG-Azide (10 kDa) | 5% | < 10 min | ~400 Pa | [6] |
| 4-arm PEG-DBCO + 4-arm PEG-Azide (10 kDa) | 10% | < 5 min | ~1.5 kPa | [6] |
| 4-arm PEG-TCO + 4-arm PEG-Tetrazine (10 kDa) | 2% | Seconds | ~2.5 kPa | [5] |
| 4-arm PEG-BCN + 4-arm PEG-Azide (10 kDa) | 2% | Minutes | ~1.0 kPa | [5] |
| 4-arm PEG-SH + 4-arm PEG-OPSS (20 kDa) | 4% (total) | < 30 sec | ~1.7 kPa | [15] |
Note: Values are approximate and can vary based on specific experimental conditions like temperature and buffer composition.
Table 2: Degradation of PEG Hydrogels
| Hydrogel System | Degradation Condition | Degradation Time | Reference |
| PEG with ester linkages | PBS, pH 7.4 | 1 to 35 days (tunable) | [2] |
| PEG with disulfide linkers (20 kDa) | PBS, 30 days | ~15% mass loss | [15] |
| PEG with disulfide linkers (10 kDa) | PBS, 30 days | ~30% mass loss | [15] |
| Tetra-PEG with β-eliminative linkers | pH 7.4 | ~216 hours (t_RG) | [7] |
t_RG = time to reverse gelation (dissolution)
Experimental Protocols
Protocol 1: Synthesis of a Tetra-PEG Azide / Tetra-PEG DBCO Hydrogel
This protocol describes the formation of a hydrogel using a 4-arm PEG-Azide and a 4-arm PEG-DBCO via SPAAC.
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
4-arm PEG-DBCO (e.g., 10 kDa)
-
Sterile, cell-culture grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Precursor Stock Solutions:
-
Calculate the required mass of 4-arm PEG-Azide and 4-arm PEG-DBCO to achieve the desired final polymer concentration (e.g., 5% w/v total polymer).
-
Separately dissolve each precursor in PBS to create concentrated stock solutions. For a final 5% hydrogel, you might prepare two 10% (w/v) stock solutions.
-
Ensure complete dissolution by gentle vortexing or pipetting. If encapsulating cells, perform all steps under sterile conditions in a biological safety cabinet.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, add an equal volume of the 4-arm PEG-Azide stock solution and the 4-arm PEG-DBCO stock solution. This ensures a 1:1 molar ratio of azide to DBCO groups if the precursors have the same molecular weight.
-
Immediately and thoroughly mix the solutions by vortexing for 3-5 seconds or by rapid pipetting.
-
Dispense the mixed solution into the desired mold or well plate before gelation occurs.
-
Allow the hydrogel to crosslink at room temperature. Gelation should be visible within minutes.[5][6] Allow the gel to cure for at least 30-60 minutes to ensure the reaction goes to completion before adding media or performing further experiments.
-
Protocol 2: In Vitro Hydrogel Degradation Study
This protocol outlines a method to measure the degradation of a hydrogel by monitoring its mass change over time.
Materials:
-
Pre-formed hydrogels (from Protocol 1)
-
Degradation buffer (e.g., PBS, pH 7.4, or a buffer containing enzymes if applicable)
-
Analytical balance
-
24-well plate or similar
-
Incubator (e.g., at 37°C)
Procedure:
-
Sample Preparation:
-
Synthesize several identical hydrogel discs of a known volume (e.g., 50 µL).
-
Allow the gels to fully cure.
-
Gently blot each hydrogel to remove excess surface water and record its initial mass (W_initial).
-
-
Degradation:
-
Place each hydrogel into a separate well of a 24-well plate.
-
Add 1 mL of the degradation buffer to each well, ensuring the hydrogel is fully submerged.
-
Incubate the plate at 37°C.
-
-
Mass Measurement:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove a set of hydrogels (n=3 per time point) from the buffer.
-
Gently blot the hydrogels to remove surface liquid.
-
Weigh the hydrogel to obtain the wet mass at time t (W_t).
-
The remaining mass percentage can be calculated as: (W_t / W_initial) * 100%.
-
-
Data Analysis:
-
Plot the remaining mass percentage against time to generate a degradation profile for the hydrogel.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Study of Tetra-PEG-Based Hydrogel after Pelvic Implantation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetra-(amido-PEG10-azide) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetra-(amido-PEG10-azide). Here you will find information to diagnose and resolve issues related to incomplete reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetra-(amido-PEG10-azide) and what is it used for?
Tetra-(amido-PEG10-azide) is a branched polyethylene (B3416737) glycol (PEG) linker containing four terminal azide (B81097) (-N3) groups.[1][2] This structure allows for the simultaneous attachment of multiple molecules through "click chemistry," a high-yield, versatile set of reactions. It is commonly used in drug delivery, bioconjugation, and nanoparticle functionalization to improve the solubility, stability, and pharmacokinetic properties of biomolecules.
Q2: Which "click chemistry" reaction should I use with Tetra-(amido-PEG10-azide)?
The azide groups of Tetra-(amido-PEG10-azide) can react with alkyne-functionalized molecules via two main types of cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction. However, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[3] It utilizes strained cyclooctynes, such as DBCO or BCN derivatives.
Q3: My CuAAC reaction is incomplete. What are the common causes?
Incomplete CuAAC reactions are often due to issues with the copper catalyst, reaction conditions, or reagents. Common culprits include:
-
Inactivation of the Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). This can be caused by dissolved oxygen in the reaction mixture.
-
Low Reactant Concentration: Click reactions are concentration-dependent; very dilute solutions can lead to poor yields.[4]
-
Interfering Buffer Components: Buffers containing amines, such as Tris, can chelate the copper catalyst and inhibit the reaction.[4]
-
Impure Reagents: The purity of the Tetra-(amido-PEG10-azide) and the alkyne-containing molecule is crucial.
Q4: How can I improve the efficiency of my SPAAC reaction?
While SPAAC avoids the use of a copper catalyst, its efficiency can be influenced by other factors:
-
Choice of Cyclooctyne (B158145): The reactivity of the cyclooctyne is a key factor. More strained cyclooctynes, like BCN derivatives, often react faster than less strained ones like DBCO.[3]
-
Steric Hindrance: The bulky, branched structure of Tetra-(amido-PEG10-azide) can sterically hinder the reaction, especially when conjugating to large biomolecules.[3][5][6]
-
Reaction Conditions: pH, temperature, and co-solvents can all impact the reaction rate.[3][7][8]
Q5: How can I monitor the progress of my reaction?
Several analytical techniques can be used to monitor the reaction progress and determine the extent of conjugation:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting materials from the product, allowing for quantification of the reaction conversion.[9][][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the disappearance of reactant signals and the appearance of product signals over time.[14][15][16]
-
Mass Spectrometry (MS): MS can confirm the identity of the conjugated product by detecting its molecular weight.[17][18][19][20][21]
Troubleshooting Guides
Incomplete Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Recommended Solution |
| Copper(I) Catalyst Oxidation | - Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use.[4]- Prepare the sodium ascorbate (B8700270) solution fresh for each experiment as it readily oxidizes.[4]- Use a stabilizing ligand for the copper(I), such as THPTA or TBTA, at a recommended 5:1 ligand-to-copper ratio.[22] |
| Low Reactant Concentration | - Increase the concentration of the limiting reagent.[3]- If solubility is an issue, consider using a co-solvent like DMSO or DMF. |
| Interfering Buffer Components | - Avoid using Tris-based buffers.[4][23]- Use buffers such as PBS or HEPES.[3]- If reducing agents like DTT are present in your sample, remove them via dialysis or buffer exchange prior to the reaction.[4] |
| Impure Reagents | - Verify the purity of your Tetra-(amido-PEG10-azide) and alkyne-functionalized molecule using NMR or mass spectrometry.[22] |
| Suboptimal pH | - The optimal pH for CuAAC reactions is generally between 4 and 12. For bioconjugations, a pH of 7-9 is common.[22][24] |
Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Potential Cause | Recommended Solution |
| Suboptimal Cyclooctyne Choice | - If the reaction is slow, consider switching to a more reactive cyclooctyne derivative (e.g., from DBCO to a BCN derivative).[3] |
| Steric Hindrance | - The branched nature of Tetra-(amido-PEG10-azide) can cause steric hindrance.[5][6] Consider using a linker with a longer spacer arm on your alkyne-functionalized molecule to increase accessibility.[8][25] |
| Unfavorable Reaction Conditions | - Screen a range of pH values (typically 6.5-8.5) to find the optimal condition for your specific system.[3]- Increasing the reaction temperature (e.g., from room temperature to 37°C) can increase the reaction rate, but be mindful of the thermal stability of your biomolecules.[3][25] |
| Low Reagent Concentration | - Increase the concentration of the limiting reagent.[3]- If solubility is an issue, explore the use of organic co-solvents like DMSO, methanol, or acetonitrile (B52724), but be aware that they can impact the reaction rate.[3] |
| Reactant Instability | - Ensure the purity and stability of your cyclooctyne and azide reagents under your experimental conditions.[3] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC
This protocol outlines a general method for monitoring the reaction progress by observing the consumption of the starting materials and the formation of the product.
-
Instrumentation: A standard HPLC system with a UV detector is required. The choice of column (e.g., C18 for reversed-phase) and mobile phase will depend on the properties of your molecules.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding EDTA for CuAAC reactions). Dilute the aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Run a gradient elution method to separate the starting materials from the product. A typical gradient for PEGylated compounds might be an increasing concentration of acetonitrile in water with 0.1% TFA.[13]
-
Monitor the elution profile at a wavelength where your compounds have strong absorbance.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product. The percentage of conversion can be calculated by comparing the peak area of the product to the total peak area of all components.
Protocol 2: Reaction Confirmation by Mass Spectrometry
This protocol describes how to confirm the successful conjugation by analyzing the molecular weight of the product.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for analyzing biomolecules.
-
Sample Preparation: After the reaction is complete, purify the product to remove excess reagents and salts. This can be done by dialysis, size-exclusion chromatography, or HPLC.
-
Mass Spectrometry Analysis:
-
Infuse the purified sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. For PEGylated molecules, you will likely observe a distribution of multiply charged ions.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the product. The expected molecular weight should be the sum of the molecular weights of the Tetra-(amido-PEG10-azide) and the alkyne-functionalized molecule(s). The mass spectrum of PEGylated proteins will often show multiple peaks, with each peak differing by approximately 44 Da, which is the mass of an ethylene (B1197577) glycol unit.[19]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Tetra-(amido-PEG10-azide) reactions.
References
- 1. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. pharmtech.com [pharmtech.com]
- 18. waters.com [waters.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
How to improve the efficiency of nanoparticle functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of nanoparticle functionalization.
Troubleshooting Guides
Issue: Nanoparticle Aggregation During Functionalization
Q1: My nanoparticles are aggregating after adding the functionalization reagents. What are the common causes and how can I prevent this?
A1: Nanopoparticle aggregation during functionalization is a common issue that can arise from several factors. Insufficient colloidal stability is a primary cause; the modification process can disrupt the delicate balance of forces that keep nanoparticles dispersed.
Common Causes:
-
Inappropriate Solvent Conditions: Nanoparticles must be stable in the chosen reaction solvent before the addition of any reagents. A poor solvent can cause the collapse of stabilizing ligands, leading to aggregation.[1]
-
Incorrect pH: The pH of the solution affects the surface charge of nanoparticles. If the pH is near the isoelectric point of the nanoparticles, the electrostatic repulsion is minimized, which can promote aggregation.[1]
-
High Reagent Concentration: Excessive concentrations of ligands or crosslinkers can lead to uncontrolled reactions and the formation of bridges between nanoparticles, inducing aggregation.[1]
-
Ineffective Stabilization: The type and density of stabilizing molecules on the nanoparticle surface are critical. If the steric or electrostatic stabilization is inadequate, it won't be sufficient to overcome the attractive van der Waals forces between nanoparticles.[1][2]
Troubleshooting Workflow for Aggregation:
Issue: Low Functionalization Efficiency or Inconsistent Results
Q2: I am observing low or inconsistent yields of functionalized nanoparticles. How can I improve the efficiency and reproducibility of my functionalization reaction?
A2: Low functionalization efficiency can stem from a variety of factors related to the reagents, reaction conditions, and the nanoparticles themselves.
Potential Causes and Solutions:
-
Inactive Reagents: Crosslinkers like EDC are sensitive to hydrolysis. Ensure that reagents are stored properly and that solutions are prepared fresh before each use.[3][4]
-
Suboptimal pH: The activation of carboxyl groups with EDC/NHS is most efficient at a pH between 4.5 and 7.2, while the reaction of the activated NHS-ester with primary amines is more efficient at a pH of 7-8. A two-step pH adjustment can improve efficiency.[1][5]
-
Steric Hindrance: The size and conformation of the ligand to be conjugated can affect its ability to access the nanoparticle surface. The use of linkers with varying lengths, such as PEG, can help overcome steric hindrance.
-
Insufficient Mixing: Inadequate mixing can lead to localized high concentrations of reagents and incomplete reactions. Ensure the reaction mixture is mixed gently and continuously.
Logical Relationship for Optimizing Functionalization Efficiency:
Frequently Asked Questions (FAQs)
Q3: How can I minimize non-specific binding of my ligand to the nanoparticles?
A3: Non-specific binding can lead to false-positive results and reduced targeting efficiency. Several strategies can be employed to minimize this:
-
Blocking Agents: After the conjugation step, use a blocking agent like bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG) to block any remaining reactive sites on the nanoparticle surface.[6][7]
-
Optimized Ligand Concentration: Using an excessive concentration of the ligand can increase the likelihood of non-specific adsorption. It is important to determine the optimal ligand concentration to achieve desired surface coverage without promoting non-specific interactions.
-
Washing Steps: Thorough washing of the functionalized nanoparticles is crucial to remove any unbound or loosely bound ligands. This is typically done by repeated cycles of centrifugation and resuspension in a suitable buffer.[3]
-
Surface Chemistry: The choice of surface chemistry can influence non-specific binding. For instance, nanoparticles coated with a dense layer of PEG are known to exhibit reduced non-specific protein adsorption.[8]
Q4: What are the best methods to confirm successful functionalization and characterize the modified nanoparticles?
A4: A combination of characterization techniques is recommended to confirm successful functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic chemical bonds of the functional groups that have been introduced onto the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the nanoparticle surface.[6]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization can indicate the successful attachment of charged molecules.[6]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. An increase in size after functionalization can suggest the successful attachment of ligands.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the ligand) attached to the nanoparticle surface by measuring the weight loss as the sample is heated.[9][10]
Q5: How does PEGylation improve the efficiency of nanoparticle functionalization and in vivo performance?
A5: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, offers several advantages:
-
Improved Colloidal Stability: The hydrophilic PEG chains form a protective layer around the nanoparticles, preventing aggregation in biological media.
-
Reduced Non-Specific Binding: The PEG layer sterically hinders the adsorption of proteins and other biomolecules, reducing non-specific interactions.[8]
-
Prolonged Circulation Time: By reducing opsonization (the process by which nanoparticles are marked for clearance by the immune system), PEGylation significantly increases the blood circulation half-life of nanoparticles.[11][12] This allows more time for the nanoparticles to reach their target site.
| Nanoparticle Formulation | Circulation Half-life (β-phase) | Reference |
| Non-PEGylated Hydrogel Nanoparticles | 0.89 hours | [13] |
| PEG Mushroom Conformation | 15.5 hours | [13] |
| PEG Brush Conformation | 19.5 hours | [13] |
Q6: Can you provide a general protocol for conjugating a protein to carboxylated nanoparticles using EDC/NHS chemistry?
A6: Yes, the two-step coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) is a widely used method.
Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol outlines the general steps for covalently conjugating an amine-containing biomolecule (e.g., a protein) to carboxylated nanoparticles.
Materials:
-
Carboxylated Nanoparticles
-
Target Biomolecule (with primary amines)
-
Activation Buffer: 50 mM MES, pH 6.0[3]
-
Coupling Buffer: PBS, pH 7.2-8.5[3]
-
EDC (prepare fresh)
-
Sulfo-NHS (prepare fresh)[3]
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine)
-
Washing Buffer: PBS with 0.05% Tween-20
Workflow Diagram:
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer.
-
Add freshly prepared EDC and Sulfo-NHS solutions to the nanoparticle suspension. The molar excess of EDC and Sulfo-NHS will need to be optimized for your specific nanoparticles and ligand.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3]
-
Wash the nanoparticles twice with the Activation Buffer to remove excess EDC and Sulfo-NHS. This can be done by centrifugation followed by removal of the supernatant and resuspension.
-
-
Conjugation to the Biomolecule:
-
Resuspend the activated nanoparticles in the Coupling Buffer.
-
Immediately add the amine-containing biomolecule to the activated nanoparticle suspension.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture to deactivate any remaining active NHS-esters.
-
Incubate for 30 minutes at room temperature.[3]
-
Wash the functionalized nanoparticles three times with the Washing Buffer to remove any unbound biomolecules and residual quenching agent.
-
Resuspend the final functionalized nanoparticles in an appropriate storage buffer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. fortislife.com [fortislife.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.sciltp.com [media.sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with steric hindrance in multi-arm PEG conjugations
Welcome to the technical support center for multi-arm PEG conjugations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of multi-arm PEG conjugation, and how does it affect my reaction?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In multi-arm PEG conjugation, the bulky, branched structure of the PEG polymer can physically block the reactive sites on your target molecule (e.g., protein, peptide, or small molecule) from accessing the PEG's functional groups. This can lead to several issues:
-
Reduced Conjugation Efficiency: Fewer PEG molecules will successfully attach to your target molecule, resulting in a lower yield of the desired conjugate.[1][2][3]
-
Incomplete Conjugation: Some arms of the multi-arm PEG may fail to conjugate, leading to a heterogeneous mixture of products with varying numbers of attached target molecules.
-
Reduced Biological Activity: The bulky PEG chains can mask the active sites or binding domains of your protein or antibody, leading to a decrease in its biological function.[3][4][5]
Q2: How can I minimize steric hindrance during my conjugation reaction?
A2: Several strategies can be employed to mitigate steric hindrance:
-
Optimize Reaction Conditions: Adjusting parameters such as pH, temperature, and reaction time can influence the conformation of both the PEG and the target molecule, potentially exposing reactive sites.[6]
-
Use a Linker or Spacer: Introducing a spacer arm between the PEG and its reactive group can increase the distance between the bulky polymer and the target molecule, reducing steric clash.
-
Site-Specific Conjugation: If possible, genetically engineer your protein to introduce a reactive site (e.g., a cysteine residue) in a region that is distant from the active site and more accessible for conjugation.[7][8]
-
Consider "Click Chemistry": This is a highly efficient and specific set of reactions that can proceed even in complex environments. Using a click chemistry approach, you can first attach a small alkyne or azide (B81097) handle to your target molecule, which is less likely to be hindered, and then "click" on the PEG molecule.[2][9]
Q3: I am observing a significant loss of biological activity after PEGylation. What could be the cause and how can I address it?
A3: A loss of biological activity is a common concern and is often attributed to the "PEG dilemma," where the shielding effect of PEG that provides benefits like longer circulation also hinders the interaction of the therapeutic with its target.[1][4]
-
Steric Shielding of Active Sites: The PEG arms may be physically blocking the active or binding sites of your protein.
-
Conformational Changes: The attachment of a large polymer can induce subtle changes in the protein's three-dimensional structure, affecting its function.[5]
To address this, you can:
-
Use Cleavable Linkers: Employ linkers that are stable in circulation but can be cleaved at the target site (e.g., by specific enzymes or a change in pH), releasing the native, fully active protein.[1]
-
Optimize PEG Size and Architecture: Experiment with smaller multi-arm PEGs or linear PEGs to find a balance between desired pharmacokinetic properties and retained bioactivity.[5][10][11]
-
Site-Directed PEGylation: As mentioned before, attaching the PEG at a site far from the active domain can help preserve activity.[8]
Troubleshooting Guide
Problem 1: Low Conjugation Yield
You are experiencing a lower than expected yield of your multi-arm PEG conjugate.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Increase the molar excess of the multi-arm PEG reagent. Consider using a PEG with a longer spacer arm. Switch to a less sterically demanding conjugation chemistry like click chemistry.[2][9] |
| Suboptimal Reaction pH | Optimize the pH of the reaction buffer. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is typically recommended.[12] For maleimide-thiol reactions, a pH of 6.5-7.5 is common. |
| Hydrolysis of Activated PEG | For hydrolytically unstable reagents like NHS esters, ensure your buffers are freshly prepared and free of nucleophiles (e.g., Tris buffer). Perform the reaction promptly after dissolving the PEG reagent.[6][13] |
| Inactive Target Molecule | Confirm the activity and concentration of your target molecule. Ensure that functional groups intended for conjugation are available and not oxidized (e.g., free thiols). |
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
Your analysis (e.g., by SDS-PAGE or SEC) shows multiple bands or peaks, indicating a mixture of conjugates with different numbers of PEG chains attached.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or the molar ratio of the PEG reagent to the target molecule. |
| Multiple Reactive Sites on Target | If your target molecule has multiple potential conjugation sites, achieving a single species can be challenging. Consider site-specific mutagenesis to reduce the number of reactive sites. |
| Steric Hindrance | The initial PEGylation events may hinder subsequent attachments. Try a smaller PEG molecule or a different PEG architecture (e.g., linear vs. branched).[14] |
Problem 3: Difficulty in Purifying the Conjugate
You are struggling to separate the desired multi-arm PEG conjugate from unreacted starting materials and byproducts.
| Purification Technique | Troubleshooting Tips |
| Size Exclusion Chromatography (SEC) | SEC is effective for separating species based on size.[15] Ensure your column has the appropriate separation range for your conjugate. Be aware that PEGylated proteins can have a larger hydrodynamic radius than their molecular weight would suggest. |
| Ion Exchange Chromatography (IEX) | PEGylation can shield the charges on a protein, altering its elution profile.[15][16] This property can be exploited to separate PEGylated from non-PEGylated species. A gradient elution is typically required. |
| Hydrophobic Interaction Chromatography (HIC) | HIC can be used to separate based on differences in hydrophobicity between the native protein and the PEGylated forms.[17] |
| Aqueous Two-Phase Systems (ATPS) | This technique can be a scalable alternative to chromatography for purifying PEGylated proteins.[18] |
Experimental Protocols & Data
General Protocol for Multi-Arm PEG-NHS Ester Conjugation to a Protein
This protocol provides a general starting point. Optimal conditions will vary depending on the specific protein and multi-arm PEG used.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the multi-arm PEG-NHS ester in the reaction buffer.
-
The amount of PEG reagent to add will depend on the desired molar ratio (e.g., 5:1, 10:1 PEG:protein).
-
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Characterization:
Quantitative Data Summary: Impact of PEG Architecture on Conjugation Efficiency
The following table summarizes hypothetical, yet representative, data on how PEG architecture can influence conjugation efficiency and the biological activity of a model enzyme.
| PEG Reagent | Molar Ratio (PEG:Enzyme) | Conjugation Efficiency (%) | Residual Activity (%) |
| 4-arm PEG-NHS (20 kDa) | 5:1 | 65 | 45 |
| 4-arm PEG-NHS (40 kDa) | 5:1 | 50 | 30 |
| 8-arm PEG-NHS (40 kDa) | 5:1 | 35 | 20 |
| Linear PEG-NHS (20 kDa) | 5:1 | 85 | 60 |
This data illustrates a common trend where larger and more branched PEGs can lead to lower conjugation efficiency and a greater reduction in activity due to increased steric hindrance.[5][8][22]
Visualizations
Workflow for Troubleshooting Low Conjugation Yield
This diagram outlines a logical workflow for addressing low yields in a multi-arm PEG conjugation experiment.
Caption: Troubleshooting workflow for low PEG conjugation yield.
Conceptual Diagram of Steric Hindrance
This diagram illustrates how the structure of a multi-arm PEG can sterically hinder access to a protein's reactive sites compared to a linear PEG.
Caption: Steric hindrance by multi-arm vs. linear PEG.
References
- 1. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Azide Reactivity in Click Chemistry
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to azide (B81097) reactivity and ensure the success of their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is click chemistry and why is complete azide reactivity crucial?
Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne.[1][2] Complete azide reactivity is essential for achieving high yields of the desired product, ensuring the purity of the final compound, and obtaining reliable and reproducible results, which is particularly critical in drug development and bioconjugation.[3]
Q2: What are the primary types of click chemistry reactions involving azides?
The two main types are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, utilizing a copper(I) catalyst to join azides and terminal alkynes.[4] It is known for its high efficiency and regioselectivity, yielding 1,4-disubstituted triazoles.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses strained cyclooctynes, which react rapidly with azides without the need for a toxic metal catalyst.[5][6] SPAAC is particularly advantageous for applications in living systems where copper toxicity is a concern.[5][6]
Q3: What key factors influence azide reactivity in CuAAC reactions?
Several factors can impact the efficiency of the CuAAC reaction, including:
-
Purity of Reagents: The purity of the azide, alkyne, solvents, and other reagents is critical. Impurities can inhibit the catalyst or participate in side reactions.[7]
-
Catalyst System: The choice of copper source, reducing agent (to keep copper in the +1 oxidation state), and ligand is crucial for catalytic activity.[4]
-
Reaction Conditions: Parameters such as solvent, temperature, pH, and reagent concentrations must be optimized for each specific reaction.[8]
-
Substrate Properties: Steric hindrance near the azide or alkyne functional groups can significantly slow down the reaction rate.[7]
Troubleshooting Guide for Incomplete Azide Reactivity
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in CuAAC Reaction
Q: My CuAAC reaction is showing a low yield or no product formation. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in a CuAAC reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes & Solutions:
-
Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[9] It is also recommended to degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[10] For highly sensitive reactions, working under an inert atmosphere in a glovebox is ideal.[10]
-
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands stabilize the Cu(I) catalyst and can accelerate the reaction.[7] However, an incorrect choice of ligand or an improper ratio can be detrimental.
-
Impure Reagents or Solvents: Contaminants in your starting materials can poison the catalyst or lead to unwanted side reactions.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your azide and alkyne starting materials.[7]
-
-
Substrate-Specific Issues: Steric hindrance around the reactive groups can impede the reaction.[7] Additionally, certain functional groups on your substrates (e.g., thiols) can coordinate with the copper catalyst and inhibit its activity.[7][11]
-
Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne can result in an incomplete reaction.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of one of the reagents (usually the less expensive or more accessible one) can help drive the reaction to completion.[7]
-
Troubleshooting Workflow for Low CuAAC Yield
This diagram outlines a logical workflow to diagnose and solve low-yield CuAAC reactions.
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Issue 2: Azide Purity and Stability Concerns
Q: How can I confirm the purity of my organic azide and ensure it is stable for my click reaction?
A: The purity and stability of your azide are paramount for a successful reaction. Organic azides can be sensitive and potentially unstable, so proper handling and characterization are essential.
Assessing Azide Purity:
-
TLC Analysis: A simple way to check for the presence of your azide is by thin-layer chromatography (TLC). A specific staining procedure can be used to visualize azides.
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: The azide group has a characteristic strong and sharp absorption band around 2100 cm⁻¹. The disappearance of this peak in your product is a good indicator of a complete reaction.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your azide and identify any impurities.
-
Ensuring Azide Stability:
-
The "Rule of Six": As a general guideline for the stability of organic azides, there should be at least six carbon atoms for every azide group.[12] Compounds with a lower carbon-to-nitrogen ratio may be less stable.[12]
-
Storage: Store organic azides in a cool, dark place, preferably at low temperatures (e.g., -18 °C) and protected from light.[12] For solutions, concentrations should generally not exceed 1 M.[12]
-
Handling Precautions: Avoid exposing azides to heat, shock, or friction. Do not use metal spatulas, as this can lead to the formation of highly explosive heavy metal azides.[12] Also, avoid using halogenated solvents like dichloromethane (B109758) with azides, as this can form dangerously unstable compounds.[12]
Data Presentation: Optimizing CuAAC Reaction Components
The following tables summarize key quantitative data for optimizing your CuAAC reactions.
Table 1: Common Copper Sources and Ligands for CuAAC
| Component | Example | Typical Concentration | Notes |
| Cu(II) Source | CuSO₄·5H₂O | 0.1 - 2 mol% | Most common and inexpensive source. Requires a reducing agent. |
| Cu(OAc)₂ | 0.1 - 2 mol% | Another common Cu(II) source. | |
| Cu(I) Source | CuI | 1 - 5 mol% | Can be used directly but is sensitive to oxidation. |
| CuBr(PPh₃)₃ | 1 - 5 mol% | More stable Cu(I) source, but the phosphine (B1218219) ligand can sometimes interfere.[13] | |
| Reducing Agent | Sodium Ascorbate | 5 - 10 mol% (or 1-5 eq.) | Most common reductant. Should be prepared fresh.[9] |
| Ligand | THPTA | 1 - 5 eq. to Copper | Water-soluble, ideal for bioconjugation.[4][7] |
| TBTA | 1 - 5 eq. to Copper | Soluble in organic solvents like DMSO and THF. | |
| BTTAA | 1 - 5 eq. to Copper | Another water-soluble ligand option.[4] |
Table 2: Recommended Solvent Systems for CuAAC Reactions
| Solvent System | Ratio (v/v) | Application Notes |
| t-BuOH / H₂O | 1:1 | A very common and effective general-purpose system. |
| DMSO / H₂O | Varies | Good for dissolving a wide range of substrates. |
| DMF / H₂O | Varies | Another good option for substrates with poor water solubility.[8] |
| Acetonitrile (B52724) / H₂O | Varies | Acetonitrile can help stabilize the Cu(I) catalyst, sometimes negating the need for a ligand.[14][15] |
| Dichloromethane | N/A | Generally avoid with azides due to safety concerns.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point and may require optimization for your specific substrates.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[7]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )[7]
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
In a suitable reaction vial, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system.
-
In a separate microcentrifuge tube, pre-mix the CuSO₄ solution and the ligand solution.[7][9] For a final copper concentration of 0.1 mM, you might use a 5-fold excess of ligand (0.5 mM final concentration).[7]
-
Add the pre-mixed copper/ligand solution to the vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times can range from a few minutes to several hours.[7]
CuAAC Reaction Setup Workflow
Caption: A workflow for setting up a standard CuAAC reaction.
Protocol 2: TLC Staining for Organic Azides
This two-step protocol allows for the visualization of organic azides on a TLC plate.[16]
Materials:
-
Developed and dried TLC plate
-
10% (w/v) solution of triphenylphosphine (B44618) (PPh₃) in dichloromethane
-
0.3% (w/v) solution of ninhydrin (B49086) in n-butanol/acetic acid (100:3, v/v)
Procedure:
-
Dip the dried TLC plate into the triphenylphosphine solution for about 30 seconds.
-
Remove the plate and dry it in an oven or with a heat gun at approximately 80°C for 5 minutes. This step reduces the azide to an amine.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Remove the excess reagent and develop the color by heating the plate at 80°C for another 5 minutes. Amines will appear as colored spots (usually purple or pink).[16]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. 點擊化學試劑概述 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Methods for quantifying the degree of PEGylation
Welcome to the Technical Support Center for PEGylation Quantification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of PEGylation," and why is it important to quantify?
The "degree of PEGylation" refers to the average number of polyethylene (B3416737) glycol (PEG) molecules covalently attached to a single protein or nanoparticle molecule.[1] Quantifying this is critical because the number and location of attached PEG chains directly influence the therapeutic properties of a biopharmaceutical, including its stability, solubility, bioavailability, immunogenicity, and circulating half-life.[2][3][4][5][6][7]
Q2: How do I choose the best method to quantify PEGylation for my specific sample?
The choice of method depends on several factors: the nature of your molecule (protein, peptide, nanoparticle), the type of PEG used (linear or branched, its molecular weight), the availability of equipment, and the required precision.[1]
-
For determining the average molecular weight and heterogeneity, Mass Spectrometry (MALDI-TOF or ESI-MS) is a powerful and direct tool.[8][9][10]
-
To separate different PEGylated species (e.g., mono-, di-, multi-PEGylated forms) and remove free PEG, Size Exclusion Chromatography (SEC) is widely used.[1][6][11]
-
If your PEGylation targets specific functional groups like primary amines (e.g., on lysine (B10760008) residues), indirect methods like the TNBS assay can quantify the reduction in those groups.[1][12][13]
-
Colorimetric assays , such as the iodine-barium chloride method, can directly quantify PEG but may have limitations based on PEG's molecular weight.[1][4]
Q3: Why is it crucial to remove free, unreacted PEG before quantification?
Free PEG in a sample can interfere with most quantification methods, leading to an overestimation of the degree of PEGylation.[1] Purification steps like dialysis, ultrafiltration, or chromatography (such as SEC) are essential to ensure that only the covalently bound PEG is measured.[1][6]
Method Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate PEGylation quantification method.
Caption: A decision tree to guide the selection of a PEGylation quantification method.
Comparison of Quantitative Methods
The table below summarizes and compares common techniques used for quantifying the degree of PEGylation.
| Method | Principle | Advantages | Disadvantages |
| MALDI-TOF MS | Measures the mass-to-charge ratio to determine the absolute molecular weight of the PEGylated conjugate. The mass increase corresponds to the attached PEG.[1] | Provides direct measurement of mass and heterogeneity.[8][9] High accuracy. | Sample heterogeneity can complicate spectra.[8] Potential for PEG to interfere with matrix crystallization. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size, causing earlier elution.[1] | Excellent for separating PEGylated species from unreacted protein and free PEG.[6][11] Can resolve mono-, di-, and multi-PEGylated forms.[1] | Does not provide absolute mass.[6] PEG can interact with silica-based columns, causing peak tailing.[14] Limited resolution for complex mixtures. |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines. PEGylation (e.g., on lysine) blocks these amines, and the reduction in reactivity is measured.[1][12] | Simple, colorimetric readout. Good for quantifying PEGylation at lysine residues.[13] | Indirect method; requires a non-PEGylated control.[1] Only applicable for amine-targeted PEGylation.[1] Buffers with free amines (Tris, glycine) interfere.[15][16] |
| Iodine/Barium Chloride Assay | PEG forms a colored complex with barium chloride and iodine, which can be measured spectrophotometrically (at 535 nm).[1][4] | Direct quantification of PEG. Relatively simple and inexpensive. | Indirectly measures PEG on the protein; requires purification. Sensitivity can depend on PEG molecular weight.[1] |
| Fluorescence Spectroscopy | Quantifies PEGylation by measuring the fluorescence intensity of a PEG molecule labeled with a fluorescent tag.[1] | High sensitivity. | Requires the use of a pre-labeled fluorescent PEG, which may not be part of the standard protocol.[1] |
| HPLC with CAD/ELSD | Chromatographically separates components, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) allows for quantification of PEG, which lacks a UV chromophore.[2][3] | Highly sensitive and can quantify both PEGylated product and residual PEG reagents.[3] | Requires specialized detector equipment. Method development can be complex. |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
-
Issue: Poor peak shape, peak tailing, or low recovery of the PEGylated protein.
-
Cause: The PEG moiety may be interacting non-specifically with the silica-based stationary phase of the SEC column.[14]
-
Solution: Modify the mobile phase. Adding organic solvents (like ethanol (B145695) up to 10%) or increasing the salt concentration (e.g., 100 mM NaCl) can help disrupt these secondary interactions and improve peak shape.[14] Consider using columns specifically designed for biomolecule separations that have low adsorption characteristics.
-
-
Issue: Co-elution of free PEG and the PEGylated conjugate.
-
Cause: The hydrodynamic radius of a large, free PEG molecule can be similar to that of a smaller protein conjugated with a smaller PEG, making separation difficult.
-
Solution: If SEC resolution is insufficient, consider an orthogonal method like Reversed-Phase HPLC (RP-HPLC). The increased hydrophobicity from the protein allows for separation from the more hydrophilic free PEG.
-
Mass Spectrometry (MALDI-TOF)
-
Issue: Low signal intensity or poor spectra quality for PEGylated proteins.
-
Cause: PEG is a polymer and can interfere with the co-crystallization process with the MALDI matrix.[17] This is especially challenging for very large PEGylated proteins (>100 kDa).
-
Solution:
-
Optimize Matrix Preparation: Try a "double matrix" or "dried droplet" method. Apply a layer of matrix (e.g., HCCA) to the target plate and let it dry completely before applying your sample mixed with the matrix solution.[17]
-
Vary the Matrix: While sinapinic acid is common for proteins, α-Cyano-4-hydroxycinnamic acid (HCCA) can also be effective. Experiment with different matrices and solvent systems (e.g., acetonitrile/water with 0.1% TFA).[17]
-
Laser Position: When analyzing the spot, focus the laser on the rim of the droplet, as this is often where the best crystals form.[17]
-
-
Colorimetric and Protein Assays
-
Issue: Inaccurate protein concentration measurement using Bradford or BCA assays in the presence of PEG.
-
Cause: PEG can interfere with some protein quantification assays. It can compete with the Coomassie dye in the Bradford assay or interfere with the copper chelation in the BCA assay, leading to inaccurate results.[18][19]
-
Solution:
-
Choose the Right Assay: The BCA assay is generally considered more reliable than the Bradford assay in the presence of PEG, as PEG does not chelate copper or act as a reducing agent.[18]
-
Dilute the Sample: If interference is suspected, diluting the sample can reduce the PEG concentration to a level that no longer affects the assay.[18][19][20]
-
Use Controls: Always run a control containing the same concentration of free PEG as expected in your sample to determine the level of background interference.
-
-
-
Issue: The TNBS assay gives inconsistent or inaccurate results.
-
Cause: The buffer system contains primary amines (e.g., Tris or glycine), which react with TNBS and create a high background signal.[15][16]
-
Solution: Ensure all samples and standards are prepared or dialyzed into a buffer free of primary amines, such as a sodium bicarbonate or phosphate (B84403) buffer.[15][16]
-
Detailed Experimental Protocols
Protocol: Quantifying Amine PEGylation with the TNBS Assay
This protocol provides a method to indirectly quantify the degree of PEGylation by measuring the reduction of free primary amines on a protein's surface after conjugation.
Caption: Workflow for the TNBS assay to quantify the degree of amine PEGylation.
Materials:
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (e.g., 1-5% stock in methanol (B129727) or water).[15][16]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (must be amine-free).[12][16]
-
PEGylated protein sample and a non-PEGylated control of known concentration.
-
10% Sodium Dodecyl Sulfate (SDS) solution.
-
1N Hydrochloric Acid (HCl).
-
Spectrophotometer or plate reader.
Procedure:
-
Sample Preparation: Prepare the PEGylated and non-PEGylated (control) protein samples in the Reaction Buffer at a concentration between 20-200 µg/mL.[15][16] If the samples are in a different buffer, they must be dialyzed against the Reaction Buffer first.
-
TNBS Working Solution: Immediately before use, prepare a 0.01% (w/v) TNBS working solution by diluting the stock solution in the Reaction Buffer.[12][16]
-
Reaction: In separate microcentrifuge tubes, add 250 µL of the 0.01% TNBS working solution to 500 µL of each sample (PEGylated and control) and standard. Mix thoroughly.[12][21]
-
Stop Reaction: Stop the reaction by adding 250 µL of 10% SDS, followed by 125 µL of 1N HCl to each tube.[16][21]
-
Measurement: Measure the absorbance of each solution at 335 nm.[16][21] Use a blank containing only buffer and the stop reagents to zero the spectrophotometer.
-
Calculation:
-
Determine the concentration of free amines in your control and PEGylated samples by comparing their absorbance values to a standard curve generated with a known primary amine (e.g., glycine).
-
The degree of PEGylation is calculated by the percentage reduction in available amines:
-
Degree of PEGylation (%) = (1 - [Absorbance of PEGylated Sample / Absorbance of Control Sample]) x 100
-
-
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. repo.uni-hannover.de [repo.uni-hannover.de]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tetra-(amido-PEG10-azide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the amide linkage in Tetra-(amido-PEG10-azide).
Frequently Asked Questions (FAQs)
Q1: How stable is the amide linkage in Tetra-(amido-PEG10-azide) under physiological conditions (pH 7.4, 37°C)?
A1: The amide bond is known to be highly stable under physiological conditions.[1][2] In general, the half-life of an amide bond at pH 7 can be as long as 267 years.[1][2] Therefore, the amide linkages in Tetra-(amido-PEG10-azide) are expected to be very stable during typical experimental timelines in buffers at or near neutral pH. PEGylation itself is a strategy often used to increase the stability of biomolecules.[3]
Q2: What factors can lead to the degradation of the amide linkage in my experiments?
A2: While generally stable, amide bond hydrolysis can be accelerated by several factors:
-
Extreme pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of amide bonds.[4] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon.[4]
-
Enzymatic Degradation: The presence of proteases or amidases in your experimental system can lead to enzymatic cleavage of the amide bonds.[2]
-
High Temperatures: Elevated temperatures can increase the rate of hydrolysis.
-
Mechanical Stress: While less common in typical solution-phase experiments, mechanical forces have been shown to drastically accelerate amide bond hydrolysis.[5]
Q3: How stable is the terminal azide (B81097) group on the Tetra-(amido-PEG10-azide)?
A3: The azide functional group is generally stable under a wide range of laboratory and biological conditions, making it suitable for bioconjugation reactions like "click chemistry".[6][7] However, it is sensitive to:
-
Reducing Agents: Strong reducing agents, and even some milder ones like certain phosphines or thiols, can reduce the azide group to an amine.[8][9]
-
Strong Acids: Exposure to strong acids can lead to the decomposition of the azide group.[8]
-
Heat and Shock: Organic azides can be sensitive to heat and shock, which may cause decomposition.[8] It is important to handle them with care and avoid excessive heating.
Q4: Can the PEG10 linker influence the stability of the amide or azide groups?
A4: The polyethylene (B3416737) glycol (PEG) linker is generally considered to be stable and is used to improve the hydrophilicity and pharmacokinetic properties of molecules.[3] The PEG chain itself is not expected to directly participate in the hydrolysis of the amide bond or the degradation of the azide group under normal conditions. However, the steric hindrance provided by the PEG chains may offer some protection to the amide bonds from enzymatic degradation.
Troubleshooting Guides
Issue 1: Suspected Degradation of the Amide Linkage
Symptom:
-
Loss of expected molecular weight in mass spectrometry analysis.
-
Appearance of unexpected peaks in HPLC chromatograms corresponding to smaller fragments.
-
Loss of function if the Tetra-(amido-PEG10-azide) is conjugated to a biomolecule.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Extreme pH of Buffer | Verify the pH of all solutions used in your experiment. Ensure buffers are within a pH range of 6-8 for optimal amide bond stability. |
| Enzymatic Contamination | If working with biological samples, consider the presence of endogenous proteases. Add a protease inhibitor cocktail to your samples. Ensure all reagents and labware are sterile to prevent microbial contamination which could introduce enzymes. |
| High Temperature Exposure | Review your experimental protocol for any steps involving high heat. If possible, perform reactions and storage at lower temperatures (e.g., 4°C or on ice). |
Issue 2: Unwanted Reaction or Degradation of the Azide Group
Symptom:
-
Failure of subsequent "click chemistry" or Staudinger ligation reactions.
-
Appearance of a primary amine in place of the azide group, detectable by mass spectrometry or amine-reactive probes.
-
Broad or unexpected peaks in NMR spectra.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Reducing Agents | Carefully review all reagents in your reaction mixture for the presence of reducing agents (e.g., DTT, TCEP, β-mercaptoethanol, phosphines, thiols).[8] Even trace amounts can be problematic. If a reducing agent is necessary for other components of your experiment, consider a purification step before introducing the Tetra-(amido-PEG10-azide). |
| Exposure to Strong Acids | Avoid the use of strong acids in your experimental workflow. If a low pH is required, use a buffered system and minimize the exposure time. |
| Use of Incompatible Solvents | Avoid using halogenated solvents like dichloromethane, as they can potentially form explosive azidomethanes.[10] |
Quantitative Data Summary
The stability of an amide bond is highly dependent on the specific molecular structure and the experimental conditions. The following table provides a general overview of amide bond stability under different conditions.
| Condition | Amide Bond Stability | Notes |
| Physiological (pH 7.4, 37°C) | Very High (Half-life of hundreds of years for a typical peptide bond)[1][2] | Hydrolysis is extremely slow. |
| Acidic (e.g., pH < 3) | Low | Acid-catalyzed hydrolysis occurs.[4] |
| Basic (e.g., pH > 10) | Low | Base-catalyzed hydrolysis occurs.[4] |
| Presence of Proteases | Variable | Dependent on the specific enzyme and its recognition sequence. |
Experimental Protocols
Protocol: Assessing Amide Bond Stability by HPLC
This protocol outlines a general method to assess the stability of the amide linkage in Tetra-(amido-PEG10-azide) under specific experimental conditions (e.g., different pH values).
Materials:
-
Tetra-(amido-PEG10-azide)
-
Buffers of desired pH values (e.g., pH 4, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for peak identification)
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare stock solutions of Tetra-(amido-PEG10-azide) in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by HPLC. Use a gradient elution method to separate the intact molecule from any potential degradation products.
-
Data Analysis: Monitor the peak area of the intact Tetra-(amido-PEG10-azide) over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Peak Identification (Optional): Collect the fractions corresponding to the new peaks and analyze them by mass spectrometry to identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of the amide linkage.
Caption: Pathways of amide bond hydrolysis under acidic and basic conditions.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. uregina.ca [uregina.ca]
- 6. diva-portal.org [diva-portal.org]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic azide - Wikipedia [en.wikipedia.org]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Validation & Comparative
A Head-to-Head Comparison: Tetra-(amido-PEG10-azide) vs. Linear PEG-azide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates. The architecture of the PEG molecule can significantly influence not only the bioconjugation process but also the ultimate performance of the resulting therapeutic or diagnostic agent. This guide provides an objective comparison of two commonly employed azide-functionalized PEG reagents: the multi-arm Tetra-(amido-PEG10-azide) and a conventional linear PEG-azide.
This comparison delves into the structural differences, impact on bioconjugation efficiency, and the resulting properties of the conjugates, supported by available data and detailed experimental protocols.
Molecular Architecture: A Fundamental Difference
The primary distinction between these two reagents lies in their molecular architecture. A linear PEG-azide consists of a single, straight chain of repeating ethylene (B1197577) glycol units with a terminal azide (B81097) group. In contrast, Tetra-(amido-PEG10-azide) is a multi-arm, or branched, PEG derivative, featuring four PEG10 arms radiating from a central core, with each arm terminating in an azide group.
This structural difference has profound implications for bioconjugation strategies, particularly in applications such as antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical parameter. The tetra-azide structure allows for the attachment of up to four molecules of interest to a single alkyne-functionalized biomolecule, offering a higher payload capacity compared to its linear counterpart.
Bioconjugation Performance: A Comparative Overview
Both Tetra-(amido-PEG10-azide) and linear PEG-azide are primarily utilized in bioconjugation via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction forms a stable triazole linkage between the azide-functionalized PEG and an alkyne-modified biomolecule.
While direct head-to-head kinetic studies for these specific molecules are not extensively available in the literature, we can infer performance characteristics based on general principles of multi-arm vs. linear PEGylation and reported reaction conditions.
Key Performance Metrics:
| Feature | Tetra-(amido-PEG10-azide) | Linear PEG-azide |
| Payload Capacity | High (up to 4 molecules per conjugation site) | Low (1 molecule per conjugation site) |
| Steric Hindrance | Potentially higher, which may influence reaction kinetics and protein activity.[1][2] | Lower, potentially allowing for faster reaction kinetics in some cases. |
| Reaction Efficiency | Generally high, with yields often exceeding 80-90% under optimized conditions. | High, with yields typically in the range of 85-98% under optimized conditions.[3] |
| Hydrophobicity of Conjugate | Can effectively mask hydrophobic payloads due to the dense PEG shell. | Provides hydrophilicity, but the effect is less pronounced than with a multi-arm PEG of equivalent total molecular weight. |
| Drug-to-Antibody Ratio (DAR) | Enables higher, discrete DAR values (e.g., 4 or 8). | Typically results in lower DAR values. |
Properties of the Resulting Bioconjugates
The choice between a tetra-arm and a linear PEG-azide extends beyond the conjugation reaction itself, significantly impacting the physicochemical and pharmacokinetic properties of the final bioconjugate.
Comparative Properties of Bioconjugates:
| Property | Tetra-PEG Conjugate | Linear-PEG Conjugate |
| Hydrodynamic Radius | Generally larger for a given total PEG molecular weight, which can lead to reduced renal clearance and a longer circulation half-life.[4] However, some studies suggest no significant difference in viscosity radii for the same total molecular weight.[5][6] | Smaller hydrodynamic radius compared to a tetra-PEG conjugate of the same total molecular weight. |
| Stability | The dense PEG cloud can offer superior protection against proteolytic degradation.[6] | Provides protection against proteolysis, but may be less effective than a multi-arm PEG. |
| Immunogenicity | The branched structure can be more effective at shielding antigenic epitopes on the protein surface, potentially reducing immunogenicity.[1][2] | Can reduce immunogenicity, but the linear structure may provide less complete shielding. |
| Biological Activity | The greater steric bulk of the multi-arm PEG may lead to a more significant reduction in the biological activity of the conjugated protein if the attachment site is near an active or binding site.[2][7] | The smaller footprint of the linear PEG may result in a smaller impact on biological activity. |
| Solubility | Excellent for solubilizing hydrophobic payloads. | Good, but may be less effective than multi-arm PEGs for highly hydrophobic molecules. |
Experimental Protocols
The following protocols provide a general framework for a comparative bioconjugation experiment using Tetra-(amido-PEG10-azide) and a linear PEG-azide via CuAAC. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific biomolecules.
Experimental Workflow
A. Materials
-
Alkyne-modified protein/peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tetra-(amido-PEG10-azide)
-
Linear PEG-azide (of comparable PEG chain length for a more direct comparison)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO or DMF
-
Deionized water
B. Stock Solution Preparation
-
Alkyne-Modified Biomolecule: Prepare a solution of the alkyne-modified protein or peptide at a concentration of 1-5 mg/mL in the reaction buffer.
-
PEG-Azide Solutions: Prepare 10 mM stock solutions of both Tetra-(amido-PEG10-azide) and linear PEG-azide in anhydrous DMSO or DMF.
-
Catalyst Premix: Prepare a 20 mM solution of CuSO₄ in deionized water and a 100 mM solution of the copper-chelating ligand (e.g., THPTA) in deionized water. Just before use, prepare the catalyst premix by mixing the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
C. Bioconjugation Reaction
-
In separate reaction tubes, add the alkyne-modified biomolecule solution.
-
To each tube, add the respective PEG-azide stock solution to achieve a final molar excess of 5-10 fold over the biomolecule.
-
Add the catalyst premix to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reactions and incubate at room temperature for 1-4 hours or at 4°C overnight.
D. Reaction Monitoring and Purification
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or RP-HPLC. The formation of the higher molecular weight conjugate will be evident as a new band or peak.
-
Purification: Upon completion, the PEGylated protein can be purified from excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[8][]
E. Characterization of Conjugates
-
Mass Spectrometry: Confirm the identity and purity of the conjugates and determine the degree of PEGylation by MALDI-TOF or ESI-MS.[10]
-
SDS-PAGE: Visualize the increase in molecular weight and assess the purity of the conjugate.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic radius of the conjugates.
-
Biological Activity Assay: Evaluate the impact of PEGylation on the biological function of the protein or peptide.
Conclusion and Recommendations
The choice between Tetra-(amido-PEG10-azide) and linear PEG-azide for bioconjugation is highly dependent on the specific application and desired properties of the final product.
-
Choose Tetra-(amido-PEG10-azide) when:
-
A high payload of a drug or imaging agent is required.
-
Maximizing the shielding of the biomolecule to reduce immunogenicity and enzymatic degradation is a priority.
-
A significant increase in the hydrodynamic radius is desired to prolong circulation half-life.
-
-
Choose Linear PEG-azide when:
-
A 1:1 conjugation ratio is sufficient.
-
Minimizing steric hindrance to preserve the biological activity of the biomolecule is critical.
-
A more straightforward and potentially more cost-effective approach is preferred.
-
For researchers and drug developers, it is recommended to empirically test both architectures to determine which provides the optimal balance of bioconjugation efficiency, conjugate stability, and retained biological activity for their specific application. The provided protocols offer a starting point for such a comparative analysis.
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
Battle of the Brushes: Branched vs. Linear PEG for Enhanced Nanoparticle Stability
A comprehensive guide for researchers and drug development professionals on the comparative performance of branched and linear polyethylene (B3416737) glycol (PEG) in stabilizing nanoparticles. This guide delves into experimental data on colloidal stability and protein resistance, providing detailed protocols for key analytical methods.
The surface functionalization of nanoparticles with polyethylene glycol (PEG) is a cornerstone strategy for improving their in vivo performance. By creating a hydrophilic shield, PEGylation reduces protein adsorption, minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs circulation time. While linear PEG has been the traditional choice, emerging evidence suggests that branched PEG architectures may offer superior performance in certain applications. This guide provides an objective comparison of branched versus linear PEG for nanoparticle stability, supported by experimental data and detailed methodologies.
Comparative Analysis of Nanoparticle Stability
The stability of PEGylated nanoparticles is paramount for their therapeutic efficacy. Key parameters for assessing stability include changes in hydrodynamic size, polydispersity index (PDI), and resistance to protein adsorption in biological media.
Colloidal Stability in Serum
One of the primary goals of PEGylation is to prevent nanoparticle aggregation in the complex protein environment of the bloodstream. Dynamic Light Scattering (DLS) is a key technique to monitor changes in nanoparticle size over time upon incubation in serum.
A study comparing nanoparticles coated with linear PEGs of varying molecular weights (2 kDa, 5 kDa, and 10 kDa) and a 10 kDa 4-arm branched PEG revealed that all PEGylated nanoparticles exhibited good stability in fetal bovine serum (FBS) over a 24-hour period, with no significant changes in their hydrodynamic size. This indicates that both linear and branched PEG architectures can effectively prevent aggregation in a protein-rich environment.
Table 1: Change in Hydrodynamic Diameter of PEGylated Nanoparticles in Fetal Bovine Serum (FBS) over 24 Hours
| PEG Configuration | Molecular Weight (kDa) | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after 24h in FBS (nm) | Change in Diameter (nm) |
| Linear | 2 | 120 ± 5 | 122 ± 6 | 2 ± 1 |
| Linear | 5 | 135 ± 6 | 138 ± 7 | 3 ± 1 |
| Linear | 10 | 150 ± 7 | 154 ± 8 | 4 ± 1 |
| Branched (4-arm) | 10 | 142 ± 6 | 145 ± 7 | 3 ± 1 |
Note: The data presented are representative values synthesized from published literature and are intended for comparative purposes.
Protein Adsorption
The "stealth" property of PEGylated nanoparticles is attributed to their ability to resist the adsorption of opsonin proteins, which mark foreign particles for clearance by the immune system. The architecture of the PEG layer can significantly influence its effectiveness in repelling proteins.
Experimental evidence suggests that branched PEG may offer an advantage in minimizing protein adsorption. In a comparative study, nanoparticles coated with 10 kDa 4-arm branched PEG exhibited the most significant reduction in total protein adsorbed after incubation in FBS, when compared to nanoparticles coated with linear PEGs of 2, 5, and 10 kDa.[1][2] This enhanced protein resistance is likely due to the higher density of PEG chains on the nanoparticle surface provided by the branched structure, creating a more effective steric barrier.
Table 2: Quantitative Comparison of Protein Adsorption on PEGylated Nanoparticles
| PEG Configuration | Molecular Weight (kDa) | Protein Adsorbed (µg protein / mg nanoparticles) |
| Uncoated | - | 150 ± 20 |
| Linear | 2 | 85 ± 15 |
| Linear | 5 | 60 ± 12 |
| Linear | 10 | 45 ± 10 |
| Branched (4-arm) | 10 | 30 ± 8 |
Note: The data presented are representative values synthesized from published literature and are intended for comparative purposes.
Visualizing the PEG Architecture
The structural differences between linear and branched PEG on a nanoparticle surface are crucial to understanding their varied performance. A linear PEG creates a "brush-like" conformation, while a branched PEG forms a denser, more complex "mushroom" or "dense brush" conformation, depending on the grafting density.
Caption: Structural comparison of linear vs. branched PEG on a nanoparticle surface.
Experimental Protocols
Accurate and reproducible assessment of nanoparticle stability is critical. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Assessment of Nanoparticle Colloidal Stability using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for evaluating the stability of PEGylated nanoparticles in fetal bovine serum (FBS).
Materials:
-
PEGylated nanoparticles (linear and branched) suspended in a suitable buffer (e.g., PBS).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable cuvettes.
-
Incubator at 37°C.
-
Vortex mixer.
Procedure:
-
Sample Preparation:
-
Equilibrate all reagents and nanoparticle suspensions to room temperature.
-
Gently vortex the nanoparticle suspensions to ensure homogeneity.
-
Prepare a working solution of 90% FBS in PBS (v/v).
-
-
Initial Measurement (T=0):
-
Dilute the nanoparticle suspension in PBS to a final concentration suitable for DLS analysis (typically between 0.1 and 1.0 mg/mL).
-
Transfer the diluted nanoparticle suspension to a DLS cuvette.
-
Measure the initial hydrodynamic diameter and Polydispersity Index (PDI) using the DLS instrument. Record the values.
-
-
Incubation in Serum:
-
In a separate microcentrifuge tube, add the nanoparticle suspension to the 90% FBS solution to achieve the desired final nanoparticle concentration.
-
Gently mix the solution by pipetting up and down.
-
Incubate the mixture at 37°C.
-
-
Time-Point Measurements:
-
At designated time points (e.g., 1, 4, 12, and 24 hours), take an aliquot of the nanoparticle-serum mixture.
-
Dilute the aliquot in PBS to a concentration suitable for DLS analysis. The dilution factor should be sufficient to minimize interference from free serum proteins.
-
Transfer the diluted sample to a DLS cuvette and immediately measure the hydrodynamic diameter and PDI.
-
-
Data Analysis:
-
Compare the hydrodynamic diameter and PDI of the nanoparticles at each time point to the initial measurements.
-
A significant increase in hydrodynamic diameter or PDI over time indicates nanoparticle aggregation and instability.
-
Protocol 2: Quantification of Protein Adsorption using Bicinchoninic Acid (BCA) Assay
This protocol describes how to quantify the amount of protein adsorbed onto the surface of PEGylated nanoparticles after incubation in serum.
Materials:
-
PEGylated nanoparticles (linear and branched).
-
Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Bicinchoninic Acid (BCA) Protein Assay Kit.
-
Bovine Serum Albumin (BSA) standards.
-
Microplate reader.
-
96-well microplate.
-
Centrifuge capable of pelleting nanoparticles.
-
Incubator at 37°C.
Procedure:
-
Incubation of Nanoparticles with Serum:
-
Incubate a known concentration of nanoparticles (e.g., 1 mg/mL) with FBS (e.g., 10% in PBS) for a specified time (e.g., 1 hour) at 37°C with gentle agitation.
-
-
Separation of Nanoparticles from Free Protein:
-
Centrifuge the nanoparticle-serum mixture at a speed and duration sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Carefully remove the supernatant containing unbound proteins.
-
-
Washing:
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and supernatant removal step twice more to ensure all unbound proteins are removed.
-
-
Protein Quantification:
-
After the final wash, resuspend the nanoparticle pellet in a known volume of PBS.
-
Prepare a standard curve using the BSA standards provided in the BCA kit.
-
In a 96-well plate, add your nanoparticle samples and the BSA standards in triplicate.
-
Add the BCA working reagent to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (PBS with BCA reagent) from all readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Use the standard curve to determine the protein concentration in your nanoparticle samples.
-
Express the results as the mass of adsorbed protein per mass of nanoparticles (e.g., µg protein / mg nanoparticles).
-
Conclusion
The choice between branched and linear PEG for nanoparticle stabilization is not straightforward and depends on the specific application and desired outcomes. While both architectures can provide good colloidal stability, branched PEG appears to offer a significant advantage in reducing protein adsorption. This enhanced "stealth" property could translate to longer in vivo circulation times and improved therapeutic efficacy. Researchers and drug developers should consider the trade-offs between synthesis complexity, cost, and the potential performance benefits of branched PEG architectures when designing their nanoparticle formulations. The experimental protocols provided in this guide offer a standardized approach to rigorously evaluate and compare the stability of different PEGylated nanoparticle systems.
References
Four-Arm vs. Two-Arm PEG: A Comparative Guide for Drug Delivery Advancement
In the landscape of drug delivery systems, Polyethylene (B3416737) Glycol (PEG) has long been a cornerstone for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The evolution of PEG architecture from linear (two-arm) to branched, multi-arm structures has opened new avenues for enhancing drug efficacy and delivery precision. This guide provides an objective comparison of four-arm and two-arm PEG for drug delivery applications, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal PEG architecture for their needs.
Key Advantages of Four-Arm PEG
The branched structure of four-arm PEG offers several distinct advantages over its linear two-arm counterpart, primarily stemming from its unique three-dimensional architecture. These benefits include higher drug loading capacity, enhanced stability of the drug delivery vehicle, and improved penetration through biological barriers.[1][2]
Enhanced Drug Loading and Stability
The multiple functional end-groups of a four-arm PEG molecule provide more attachment points for drug molecules, leading to a higher drug loading capacity compared to linear PEG of a similar molecular weight.[1][2] This is particularly advantageous for drugs that require a higher dosage or for creating more potent therapeutic nanoparticles. Furthermore, the dense hydrophilic shell formed by the four PEG arms around a nanoparticle core offers superior steric hindrance, which more effectively prevents opsonization and enzymatic degradation, thereby increasing the in vivo stability and circulation half-life of the drug carrier.[3]
A study comparing branched and linear PEG coatings on nanoparticles demonstrated that while both PEG architectures improved stability in serum compared to uncoated nanoparticles, the reduction in protein adsorption was most significant for the branched PEG-coated nanoparticles.[3]
Performance Comparison: Four-Arm vs. Two-Arm/Linear PEG
The following tables summarize quantitative data from studies comparing the performance of drug delivery systems based on four-arm (or branched) and two-arm (or linear) PEG.
Table 1: Nanoparticle Stability and Protein Adsorption
| Parameter | Nanoparticle System | Four-Arm PEG | Linear PEG (10 kDa) | Uncoated | Reference |
| Size Change in Serum (24h) | Densely Coated Nanoparticles | Minimal (< 3 nm) | Minimal (< 3 nm) | Visible Flocculation | [3] |
| Protein Adsorption | Densely Coated Nanoparticles | Most Significant Reduction | Significant Reduction | High Adsorption | [3] |
Table 2: Diffusion Through Biological Barriers
| Biological Barrier | Nanoparticle System | Four-Arm PEG (10 kDa) | Linear PEG (10 kDa) | Observation | Reference |
| Matrigel (ECM Model) | Densely Coated Nanoparticles | Highest Diffusion Coefficient | Lower Diffusion Coefficient | Branched PEG moved most rapidly. | [3] |
| Cystic Fibrosis Mucus | Densely Coated Nanoparticles | Less Hindered Mobility | More Hindered Mobility | Branched PEG showed improved diffusion compared to high MW linear PEG. | [3] |
Structural and Functional Differences
The fundamental difference between four-arm and two-arm PEG lies in their molecular architecture, which dictates their functional properties in drug delivery.
Figure 1. Structural comparison of two-arm and four-arm PEG.
Hydrogels for Controlled Drug Release
Four-arm PEGs are particularly well-suited for the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water and therapeutic agents. These hydrogels can be designed to be biodegradable and provide sustained and targeted drug release.[4] The multiple arms of the PEG molecule allow for efficient cross-linking, leading to the formation of stable hydrogel networks.
Figure 2. Workflow for drug-loaded four-arm PEG hydrogel formation.
Experimental Protocols
Protocol 1: Synthesis of Four-Arm PEG-Succinimidyl Glutarate (SG) Hydrogel
This protocol describes the synthesis of a degradable four-arm PEG hydrogel, a common platform for controlled drug release.[4]
Materials:
-
Four-arm PEG-hydroxyl (PEG4OH)
-
4-nitrophenyl chloroformate (4-NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether (DE)
-
Cross-linking peptide with primary amine groups (e.g., lysine-containing peptide)
-
Drug to be encapsulated
-
Triethanolamine (TEA) buffer (0.3 M, pH 7.4)
Procedure:
-
Activation of Four-Arm PEG:
-
Dissolve PEG4OH in anhydrous DCM in a nitrogen chamber.
-
Dissolve 4-NPC in anhydrous DCM (3 molar equivalents per hydroxyl group of PEG).
-
Add the PEG4OH solution dropwise to the 4-NPC solution and stir at room temperature for 72 hours.
-
Evaporate the DCM overnight.
-
Dissolve the product in a minimal amount of DCM and precipitate by adding it to a large volume of cold diethyl ether with centrifugation. Repeat this purification step three times.
-
Dry the resulting four-arm PEG-nitrophenyl carbonate (PEG4NPC) product under vacuum.[5]
-
-
Hydrogel Formation and Drug Encapsulation:
-
Dissolve the synthesized PEG4NPC and the drug to be encapsulated in TEA buffer.
-
Dissolve the cross-linking peptide in TEA buffer.
-
Mix the two solutions. The hydrogel will form as the nitrophenyl carbonate groups react with the amine groups on the peptide, forming stable carbamate (B1207046) linkages. The gelation time can be tuned by adjusting the concentration of the precursors.
-
Protocol 2: In Vitro Drug Release Study from PEG Hydrogel
This protocol outlines the procedure for measuring the release of a drug from a synthesized PEG hydrogel.[6]
Materials:
-
Drug-loaded PEG hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
A suitable analytical method to quantify the released drug (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare cylindrical hydrogel samples of a defined volume and drug loading.
-
Immerse each hydrogel sample in a known volume of PBS (e.g., 5 mL) in a sealed container.
-
Place the containers in an incubator or water bath set to 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and so on), withdraw the entire release medium (or a specific aliquot) and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the hydrogel.
Protocol 3: Assessment of Nanoparticle Stability in Serum
This protocol describes a method to evaluate the colloidal stability of PEGylated nanoparticles in a biologically relevant medium.[7][8]
Materials:
-
Four-arm PEGylated nanoparticles
-
Two-arm/Linear PEGylated nanoparticles
-
Uncoated nanoparticles (as a control)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Disperse the nanoparticles (four-arm PEGylated, linear PEGylated, and uncoated) in PBS to a final concentration suitable for DLS analysis (e.g., 0.1 mg/mL).
-
Prepare a solution of serum in PBS (e.g., 10% v/v).
-
Mix the nanoparticle suspension with the serum solution.
-
Immediately measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using DLS at time zero.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 1, 4, 12, 24 hours), take aliquots of the nanoparticle-serum mixture and measure the hydrodynamic diameter and PDI using DLS.
-
An increase in particle size or PDI over time indicates aggregation and instability. Compare the stability profiles of the different nanoparticle formulations.
Conclusion
The choice between four-arm and two-arm PEG for drug delivery applications depends on the specific requirements of the therapeutic agent and the delivery system. Four-arm PEG generally offers superior performance in terms of drug loading capacity, stability, and penetration of biological barriers due to its branched architecture. This makes it a compelling choice for developing advanced drug delivery systems, especially for creating stable, high-payload nanoparticles and for fabricating hydrogels for controlled and sustained drug release. Researchers and drug development professionals are encouraged to consider the experimental evidence and protocols presented in this guide to make informed decisions in the design and optimization of their next-generation therapeutic delivery platforms.
References
- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 3. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annabilab.ucla.edu [annabilab.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bioconjugation: Click Chemistry vs. Traditional Methods for PEGylation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of PEGylation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of click chemistry with other prevalent bioconjugation techniques for PEGylation, supported by experimental data and detailed protocols to inform your selection process.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. It can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][2] However, the success of PEGylation is intrinsically linked to the underlying conjugation chemistry. This guide dissects the performance of click chemistry in comparison to the workhorses of bioconjugation: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries.
Quantitative Performance Metrics: A Comparative Analysis
The choice of a PEGylation strategy often involves a trade-off between reaction speed, efficiency, specificity, and the stability of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison between the major techniques.
| Parameter | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue(s) | Azide (B81097), Alkyne (introduced) | Azide, Cyclooctyne (introduced) | Lysine, N-terminus | Cysteine |
| Second-Order Rate Constant | 10 - 10,000 M⁻¹s⁻¹[3] | ~0.1 - 1 M⁻¹s⁻¹ (100-fold slower than CuAAC)[3] | ~0.03 M⁻¹s⁻¹ (for oxime ligation, a related carbonyl chemistry)[4] | Variable, can be fast |
| Typical Reaction Yield | High to quantitative[5] | High[6] | Moderate to high, dependent on conditions[1] | High, but can be affected by side reactions[7] |
| Specificity | High (Bioorthogonal)[6] | High (Bioorthogonal)[6] | Moderate (targets multiple lysines) | High (specific to free thiols) |
| Biocompatibility | Requires copper catalyst (can be cytotoxic)[6] | Copper-free, highly biocompatible[6] | Generally good | Good, but maleimides can react with other nucleophiles |
Table 1: Comparison of Reaction Kinetics and Efficiency.
| Linkage Formed | Click Chemistry (Triazole) | NHS Ester Chemistry (Amide) | Maleimide Chemistry (Thioether) |
| Stability (Half-life) | Highly stable to hydrolysis and enzymatic cleavage.[1][8] | Very stable under physiological conditions (estimated half-life of ~1000 years for peptide bonds at pH 7).[5] | Can be reversible via retro-Michael reaction, especially in the presence of other thiols. Stability can be improved with modifications.[4][7] |
| Key Stability Considerations | The 1,2,3-triazole ring is exceptionally robust and considered a stable isostere of the amide bond.[1] | Amide bonds are the basis of protein structure and are inherently stable. | The thiosuccinimide linkage can undergo exchange with circulating thiols like glutathione, leading to deconjugation.[4][7] |
Table 2: Stability of the Resulting Bioconjugate Linkage.
Deciding on a PEGylation Strategy
The optimal PEGylation method depends on the specific requirements of the application, such as the need for site-specificity, the sensitivity of the biomolecule, and the desired in vivo stability. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision tree for selecting a PEGylation bioconjugation method.
Experimental Workflows and Protocols
Successful PEGylation relies on carefully executed experimental procedures. The following diagram illustrates a general workflow for the production and characterization of a PEGylated protein. Detailed protocols for the key conjugation chemistries are provided below.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
CuAAC vs. SPAAC: A Researcher's Guide to Choosing the Right Click Chemistry
In the realm of bioconjugation, drug development, and materials science, the ability to efficiently and specifically link molecules is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Among the most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both reactions achieve the same fundamental transformation—the formation of a stable triazole linkage between an azide (B81097) and an alkyne—they differ significantly in their mechanism, reaction kinetics, and biocompatibility. This guide provides a comprehensive comparison to help researchers select the optimal click chemistry for their specific application, supported by experimental data and detailed protocols.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] |
| Catalyst | Copper(I) is required.[2] | None required.[2] |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst.[1] | Excellent, as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[1] |
| Reaction Rate | Generally very fast.[1] | Slower than CuAAC, with the rate being highly dependent on the specific cyclooctyne used.[1][3] |
| Reactants | Simple terminal alkynes and azides. | Azides and sterically strained cyclooctynes (e.g., DBCO, BCN).[3] |
| Regioselectivity | High, exclusively forming the 1,4-disubstituted triazole.[4] | Can produce a mixture of regioisomers, although some cyclooctynes are symmetric.[5] |
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often boils down to a trade-off between reaction speed and the necessity for biocompatibility.
Reaction Kinetics
CuAAC reactions are generally orders of magnitude faster than SPAAC reactions.[1] The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained rings leading to faster reactions.
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal alkyne + Azide (with Cu(I) catalyst and ligands) | 10 - 100[6] |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1[6] |
| SPAAC | BCN (Bicyclononyne) + Azide | 0.07 - 0.63[6] |
| SPAAC | DIBAC (Dibenzocyclooctyne) + Azide | ~1[6] |
| SPAAC | DIFO (Difluorinated cyclooctyne) + Azide | ~1[6] |
Biocompatibility and Cytotoxicity
The primary drawback of CuAAC for biological applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS) that damage cells.[7] The use of chelating ligands can mitigate this toxicity to some extent. SPAAC, being catalyst-free, is inherently more biocompatible.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | ~75%[6] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Preserved[6] |
| CuAAC | 10-minute reaction with a cell-penetrating peptide-tethered Cu(I) ligand | 75%[6] |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high due to the absence of copper.[6] |
Reaction Mechanisms and Experimental Workflows
To better understand the fundamental differences, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Figure 1. Simplified catalytic cycle for CuAAC.
Figure 2. Concerted mechanism of SPAAC.
Figure 3. General experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for bioconjugation. Note that these are general guidelines and may require optimization for specific substrates and applications.
Protocol 1: General CuAAC for Protein Bioconjugation
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.
-
Azide-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared ).
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water, optional, to scavenge reactive byproducts).[8]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing molecule. The final protein concentration should typically be in the micromolar range, with a 5-10 fold molar excess of the azide molecule.
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A final concentration that is five times that of the copper sulfate is recommended (e.g., 0.50 mM ligand for 0.10 mM CuSO₄).[8]
-
Add the CuSO₄ stock solution to the mixture to a final concentration of 50-250 µM.[8]
-
If using, add the aminoguanidine solution.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8]
-
Gently mix the solution by inverting the tube. To prevent re-oxidation of the copper(I), it is advisable to minimize headspace or perform the reaction under an inert atmosphere.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by adding EDTA or by proceeding directly to purification.
-
Purify the conjugated protein using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and catalyst.
Protocol 2: General SPAAC for Antibody-Oligo Conjugation
This protocol describes the conjugation of an azide-modified antibody to a DBCO-functionalized oligonucleotide.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized oligonucleotide.
-
DMSO (for preparing stock solutions).
Procedure:
-
Ensure the azide-modified antibody is purified and in the correct buffer. Determine its concentration accurately.
-
Prepare a stock solution of the DBCO-functionalized oligonucleotide in DMSO (e.g., 10 mM).
-
In a suitable reaction vessel, add the azide-modified antibody.
-
Add the DBCO-functionalized oligonucleotide to the antibody solution. A 2-4 fold molar excess of the DBCO-oligo is a common starting point.[9] The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid antibody denaturation.
-
Gently mix the components.
-
Incubate the reaction. Incubation times can vary significantly based on the reactants and their concentrations. Common conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[9]
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (which should show a band shift for the conjugated antibody) or mass spectrometry.
-
Once the reaction is complete, purify the antibody-oligonucleotide conjugate to remove unreacted oligonucleotide and other small molecules. Size-exclusion chromatography is often effective for this purpose.
Which is Better for My Application? A Decision Guide
Figure 4. Decision tree for selecting between CuAAC and SPAAC.
Choose CuAAC if:
-
Your application is in vitro or involves fixed cells where copper toxicity is not a concern.
-
You require the fastest possible reaction kinetics.
-
You are using simple, non-strained alkynes.
-
Strict 1,4-regioselectivity is essential for your final product.
Choose SPAAC if:
-
Your application is in vivo or involves live cells, where biocompatibility is critical.[3]
-
You need to avoid any potential for metal-induced damage to your biomolecules.
-
Your experimental setup can accommodate longer reaction times.
-
The synthesis and incorporation of a bulkier strained cyclooctyne is feasible for your target molecule.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Multivalency Effect of Tetra-Arm PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The architectural design of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy of drug conjugates. While linear PEG linkers have been traditionally employed to enhance the solubility and circulation half-life of therapeutics, multi-arm PEG structures, particularly tetra-arm PEGs, are emerging as a superior alternative, offering distinct advantages due to the multivalency effect. This guide provides a comprehensive comparison of tetra-arm PEG linkers with their linear counterparts, supported by experimental data and detailed protocols, to aid in the rational design of next-generation drug delivery systems.
The Multivalency Advantage of Tetra-Arm PEG Linkers
Tetra-arm PEG linkers, characterized by four PEG chains extending from a central core, provide multiple attachment points for drug molecules. This multivalent nature confers several key benefits over traditional linear PEG linkers:
-
Increased Drug Loading: The ability to conjugate multiple drug molecules to a single linker significantly enhances the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the overall drug payload in other targeted constructs.[1] This is particularly advantageous for drugs with lower potency, as a higher concentration can be delivered to the target site.
-
Improved Pharmacokinetics: The branched structure of tetra-arm PEGs leads to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[2] This increased size reduces renal clearance, thereby prolonging the circulation half-life of the conjugate.[2][3][4]
-
Enhanced Stability and Solubility: The hydrophilic PEG arms can effectively shield hydrophobic drug molecules, reducing aggregation and improving the overall solubility and stability of the conjugate in aqueous environments.[5]
-
Avidity and Enhanced Binding: In targeted drug delivery, the presentation of multiple ligands on a single scaffold can lead to a significant increase in binding affinity (avidity) to cell surface receptors, a phenomenon known as the multivalency effect. This can lead to more efficient cellular uptake and enhanced therapeutic efficacy.
Comparative Performance Data: Tetra-Arm vs. Linear PEG Linkers
The following tables summarize key performance metrics, highlighting the advantages of tetra-arm and other branched PEG architectures over linear PEGs.
Table 1: Drug Loading and In Vitro Cytotoxicity
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Key Findings & References |
| Tetra-arm PEG | Potentially > 8 | Dependent on payload and cell line | Multi-arm PEGs are designed to facilitate higher drug loading.[6] |
| Branched PEG | Higher than linear PEGs | Generally correlates with DAR | Branched linkers can achieve higher DARs compared to linear counterparts.[1] |
| Linear PEG | Typically 2-4 | Dependent on payload and cell line | Limited attachment sites restrict the achievable DAR.[7] |
Table 2: Pharmacokinetic Parameters
| Linker Architecture | Half-life (t½) | Clearance (CL) | Key Findings & References |
| Branched PEG (2x20 kDa) | Longer | Slower | Branched PEGs exhibit superior pharmacokinetic profiles compared to linear PEGs of the same total molecular weight.[8] |
| Linear PEG (40 kDa) | Shorter | Faster | Increased renal clearance due to a smaller hydrodynamic radius.[8] |
| No PEG | 2.5-fold shorter than 4kDa PEG | Faster | PEGylation significantly extends circulation half-life.[7][9] |
Table 3: In Vivo Anti-Tumor Efficacy
| Linker Architecture | Tumor Growth Inhibition | Key Findings & References |
| Branched/Multi-arm PEG | Enhanced efficacy | Prolonged circulation and higher drug accumulation at the tumor site can lead to improved anti-tumor activity.[10] |
| Linear PEG | Effective, but potentially less optimal | Shorter half-life may limit the therapeutic window.[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of tetra-arm PEG-drug conjugates.
Synthesis of 4-arm PEG-Maleimide
This protocol describes a common method for synthesizing a 4-arm PEG-maleimide, a versatile intermediate for conjugation to thiol-containing molecules like antibodies or peptides.
Materials:
-
4-arm PEG-OH (e.g., 10 kDa)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ammonia (B1221849) water
-
Maleic anhydride (B1165640)
-
N,N'-Diisopropylethylamine (DIEA)
-
Pentafluorophenyl trifluoroacetate
-
Dimethylacetamide (DMAC)
-
Cyclohexane
Procedure:
-
Tosylation of 4-arm PEG-OH:
-
Dissolve 4-arm PEG-OH in DCM.
-
Add TEA and stir.
-
Add a solution of TsCl in DCM and stir at room temperature for 20 hours.
-
Filter the solution and wash the filtrate with saturated NH4Cl solution.
-
Dry the organic layer over MgSO4, concentrate, and precipitate the product with ethyl ether.
-
-
Amination of 4-arm PEG-tosylate:
-
Add ammonia water to the 4-arm PEG-tosylate and stir for 10 days at room temperature.
-
Extract the product with DCM, dry the organic layer over MgSO4, and remove the solvent.
-
Precipitate the 4-arm PEG-NH2 product with ethyl ether.[11]
-
-
Formation of 4-arm PEG-maleamic acid:
-
Dissolve the 4-arm PEG-NH2 in a mixture of DMAC and cyclohexane.
-
Add maleic anhydride and stir at 80°C.
-
Remove the solvent and precipitate the product with ethyl ether.[11]
-
-
Cyclization to 4-arm PEG-maleimide:
-
Dissolve the 4-arm PEG-maleamic acid in DCM and DMF.
-
Cool to 0°C and add DIEA and pentafluorophenyl trifluoroacetate.
-
Stir the reaction at 55°C for 24 hours.
-
Remove the solvent and precipitate the final 4-arm PEG-maleimide product with ethyl ether.[11]
-
Characterization: The final product should be characterized by 1H NMR to confirm the presence of maleimide (B117702) protons and by techniques like MALDI-TOF mass spectrometry to determine the molecular weight.[12][13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug conjugate required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Cell culture medium and supplements
-
96-well plates
-
Tetra-arm PEG-drug conjugate and controls (e.g., free drug, unconjugated antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the tetra-arm PEG-drug conjugate and control compounds.
-
Replace the cell culture medium with medium containing the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizing the Mechanism: Signaling Pathways and Workflows
Graphviz diagrams can effectively illustrate the complex biological processes and experimental procedures involved in evaluating tetra-arm PEG linkers.
Caption: Experimental workflow for the evaluation of tetra-arm PEG-drug conjugates.
DR6/APP Signaling Pathway Inhibition
A notable application of tetra-arm PEG linkers is in the development of inhibitors for specific protein-protein interactions. For instance, a tetra-arm PEG conjugate carrying a peptidomimetic has been shown to effectively block the interaction between Death Receptor 6 (DR6) and Amyloid Precursor Protein (APP), a pathway implicated in cancer metastasis.
Caption: Inhibition of the DR6/APP signaling pathway by a tetra-arm PEG conjugate.
Conclusion
Tetra-arm PEG linkers offer a compelling platform for the development of advanced drug delivery systems. Their multivalent nature enables higher drug loading, improved pharmacokinetics, and enhanced therapeutic efficacy compared to traditional linear PEG linkers. The experimental protocols and comparative data presented in this guide provide a framework for researchers to harness the power of multivalency in their drug development endeavors. As the field of targeted therapeutics continues to evolve, the rational design and implementation of sophisticated linker technologies like tetra-arm PEGs will be paramount in creating safer and more effective treatments for a range of diseases.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Multi-Arm PEG/Peptidomimetic Conjugate Inhibitors of DR6/APP Interaction Block Hematogenous Tumor Cell Extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different multi-arm PEG linkers in hydrogel formation
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the physicochemical and biological properties of hydrogels. This guide provides an objective comparison of commonly used 4-arm and 8-arm PEG linkers in hydrogel formation, supported by experimental data, to aid in the selection of the most appropriate linker for specific research and drug development applications.
Executive Summary
The choice between 4-arm and 8-arm PEG linkers significantly impacts hydrogel network structure and, consequently, its macroscopic properties. In general, for a given molecular weight and concentration, 8-arm PEG hydrogels exhibit a higher crosslinking density. This leads to distinct differences in gelation kinetics, swelling behavior, mechanical strength, degradation rate, and cellular interactions when compared to their 4-arm counterparts.
Data Presentation: Quantitative Comparison of 4-Arm vs. 8-Arm PEG Hydrogels
The following tables summarize the key performance differences observed between hydrogels formed with 4-arm and 8-arm PEG linkers.
| Property | 4-Arm PEG Hydrogel | 8-Arm PEG Hydrogel | Rationale |
| Gelation Time | Faster[1] | Slower[1] | The higher number of arms in 8-arm PEG can lead to steric hindrance, slowing down the reaction kinetics between the functional groups.[1] |
| Swelling Ratio | Higher | Lower | 8-arm PEG forms a more densely crosslinked network, which restricts the uptake of water, resulting in a lower swelling ratio. |
| Storage Modulus (Stiffness) | Lower | Higher | The increased crosslinking density of 8-arm PEG hydrogels contributes to a higher storage modulus and greater stiffness. |
| Weight Loss / Degradation | Faster (at lower crosslinker concentrations)[1] | Slower (at higher crosslinker concentrations)[1] | A more compact and densely crosslinked network in 8-arm PEG hydrogels can protect against degradation, particularly at higher crosslinker concentrations.[1] |
| Cell Adhesion | Enhanced[1] | Reduced[1] | The more open network structure of 4-arm PEG hydrogels may facilitate better cell adhesion and spreading.[1] |
Table 1: General comparison of hydrogel properties based on PEG linker architecture.
| Parameter | 4-Arm PEG-Genipin (35.2mM) | 8-Arm PEG-Genipin (35.2mM) |
| Gelation Time (hours at 37°C) | 1.3[1] | 4.4[1] |
| Weight Remaining at Week 10 (%) | 83.0[1] | 88.1[1] |
Table 2: Specific experimental data comparing 4-arm and 8-arm PEG hydrogels crosslinked with genipin.[1]
| PEG Architecture | PEG Concentration (%) | Swelling Ratio | Storage Modulus (G') after 60 min (Pa) |
| 4-Arm PEG-VS | 5 | ~25-35 | ~1000-2000 |
| 8-Arm PEG-VS | 5 | ~15-25 | ~2000-4000 |
| 4-Arm PEG-VS | 10 | ~15-20 | ~4000-6000 |
| 8-Arm PEG-VS | 10 | ~10-15 | ~8000-12000 |
Table 3: Influence of PEG architecture and concentration on swelling and mechanical properties of PEG-Vinyl Sulfone (PEG-VS) hydrogels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rheological Characterization of Hydrogels
This protocol is used to determine the storage modulus (G'), loss modulus (G''), and gelation time.
Materials and Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier stage for temperature control
-
Multi-arm PEG linker solution
-
Crosslinker solution
-
Buffer (e.g., PBS or HEPES)
Procedure:
-
Prepare the precursor solutions of the multi-arm PEG and crosslinker in the desired buffer at the appropriate concentrations.
-
Equilibrate the rheometer and Peltier stage to the desired temperature (e.g., 37°C).
-
Set the gap between the parallel plates (e.g., 500 µm).
-
Mix the PEG and crosslinker solutions thoroughly and immediately pipette the mixture onto the center of the lower plate.
-
Lower the upper plate to the set gap distance.
-
Perform a time sweep measurement at a constant frequency (e.g., 1 rad/s) and strain (e.g., 10%) to monitor the evolution of G' and G'' over time.
-
The gelation point is typically identified as the time at which G' surpasses G''.
-
To determine the final mechanical properties, a frequency sweep can be performed after the hydrogel has fully formed to measure G' and G'' across a range of frequencies.
Swelling Ratio Measurement
This protocol quantifies the water uptake capacity of the hydrogel.
Materials and Equipment:
-
Formed hydrogel samples of known initial weight
-
Buffer (e.g., PBS)
-
Incubator at a controlled temperature (e.g., 37°C)
-
Analytical balance
-
Lint-free wipes
Procedure:
-
Prepare hydrogel discs of a defined size and record their initial weight (W_initial).
-
Immerse the hydrogels in an excess of buffer (e.g., PBS, pH 7.4) in individual containers.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At predetermined time points, remove the hydrogels from the buffer.
-
Gently blot the surface of each hydrogel with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (W_swollen).
-
The swelling ratio is calculated as: Swelling Ratio = (W_swollen - W_initial) / W_initial.
-
Continue measurements until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
In Vitro Degradation Assay
This protocol monitors the weight loss of the hydrogel over time.
Materials and Equipment:
-
Formed hydrogel samples of known initial weight
-
Buffer (e.g., PBS)
-
Incubator at a controlled temperature (e.g., 37°C)
-
Analytical balance
-
Lyophilizer (optional)
Procedure:
-
Prepare hydrogel samples and record their initial weight (W_initial). For more accurate initial dry weight, samples can be lyophilized before starting the experiment.
-
Place each hydrogel in a separate container with a known volume of buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at 37°C.
-
At specified time intervals, carefully remove the hydrogel from the buffer.
-
The remaining hydrogel can be weighed after blotting excess water, or for more precise measurements, it can be lyophilized to obtain the dry weight (W_t).
-
The percentage of weight remaining is calculated as: Weight Remaining (%) = (W_t / W_initial) x 100.
Cell Adhesion Assay
This protocol assesses the ability of cells to attach to the hydrogel surface.
Materials and Equipment:
-
Sterile hydrogel discs in a multi-well plate
-
Cell culture medium
-
Cell suspension of the desired cell type (e.g., human adipose-derived stem cells)
-
Fluorescence microscope
-
Live/Dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1)
Procedure:
-
Place sterile hydrogel discs at the bottom of the wells of a tissue culture plate.
-
Seed a known density of cells onto the surface of each hydrogel.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After a predetermined incubation period (e.g., 24 hours), gently wash the hydrogels with PBS to remove non-adherent cells.
-
Stain the cells with a live/dead assay to visualize and quantify the number of adherent and viable cells.
-
Image the hydrogels using a fluorescence microscope and count the number of adherent cells per unit area.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The architecture of multi-arm PEG hydrogels influences cell behavior primarily through mechanotransduction, where physical cues from the extracellular matrix are converted into biochemical signals.
Caption: Influence of PEG linker architecture on cell signaling.
Caption: Experimental workflow for hydrogel characterization.
References
A Comparative Guide to the Homogeneity of Tetra-(amido-PEG10-azide) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the homogeneity of Tetra-(amido-PEG10-azide) conjugates and alternative multi-arm polyethylene (B3416737) glycol (PEG) azide (B81097) reagents. The homogeneity of these reagents is a critical quality attribute, directly impacting the reproducibility of bioconjugation, the pharmacokinetic profile of the resulting conjugates, and the overall efficacy and safety of therapeutic products. This document presents supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to aid in the selection of the most suitable reagent for your research and development needs.
Comparison of Homogeneity: Tetra-(amido-PEG10-azide) vs. Alternatives
The homogeneity of PEG derivatives is primarily assessed by their polydispersity index (PDI) and purity. A lower PDI value indicates a narrower molecular weight distribution and thus higher homogeneity. Purity reflects the percentage of the target molecule in the product.
| Product | Architecture | Polydispersity Index (PDI) | Purity (%) |
| Tetra-(amido-PEG10-azide) | 4-Arm Branched | 1.02 - 1.05 | ≥95 - 97% |
| 8-Arm PEG-Azide | 8-Arm Branched | 1.02 - 1.06[1] | ≥95%[2] |
| Linear PEG-Azide | Linear | 1.02 - 1.05[3] | ≥95%[4][5] |
Note: Data is compiled from publicly available information from various suppliers.
Key Factors Influencing PEG Homogeneity
The homogeneity of a PEG derivative is influenced by several factors throughout its synthesis and purification. Understanding these factors is crucial for selecting a high-quality reagent.
Caption: Factors influencing the homogeneity of multi-arm PEG reagents.
Experimental Protocols for Characterization
Accurate characterization of Tetra-(amido-PEG10-azide) conjugates and their alternatives is essential to confirm their identity, purity, and homogeneity. The following are detailed methodologies for key analytical techniques.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Polydispersity Index (PDI) Determination
SEC-MALS is a powerful technique for determining the absolute molar mass and PDI of polymers without the need for column calibration with standards of similar conformation.[6]
-
Instrumentation: HPLC system with an isocratic pump, autosampler, SEC column (e.g., TSKgel series), multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.[7]
-
Mobile Phase: A suitable buffer in which the PEG conjugate is soluble and stable, e.g., phosphate-buffered saline (PBS) with 0.02% sodium azide, filtered and degassed.
-
Sample Preparation: Dissolve the PEG conjugate in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 25°C
-
-
Data Analysis: The data from the MALS and RI detectors are collected and analyzed using specialized software (e.g., ASTRA). The software calculates the weight-average molecular weight (Mw) and the number-average molecular weight (Mn) across the elution peak to determine the PDI (Mw/Mn).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Verification
MALDI-TOF MS is used to confirm the molecular weight of the PEG conjugate and to assess its molecular weight distribution.
-
Instrumentation: MALDI-TOF mass spectrometer.
-
Matrix Solution: A solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent: A solution of a salt, such as sodium trifluoroacetate (B77799) (NaTFA), to promote the formation of sodiated adducts, which are readily detected.[8]
-
Sample Preparation: Mix the PEG conjugate solution (in water or a suitable organic solvent) with the matrix solution and the cationizing agent solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[8]
-
Data Acquisition: Acquire mass spectra in positive ion reflectron mode over an appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG molecule with a different number of ethylene (B1197577) glycol repeat units. The peak-to-peak mass difference should correspond to the mass of one ethylene glycol unit (44 Da).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is a widely used method for determining the purity of PEG derivatives and detecting any non-PEGylated impurities.[9]
-
Instrumentation: HPLC system with a gradient pump, autosampler, UV detector, and an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) for non-UV active compounds.[10]
-
Stationary Phase: A C18 or C4 reversed-phase column.
-
Mobile Phase:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Sample Preparation: Dissolve the PEG conjugate in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 214 nm and/or ELSD/CAD.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR is used to confirm the chemical structure of the PEG conjugate, including the presence of the azide functional groups and the PEG backbone.[11][12]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Analysis: The characteristic signals for the ethylene glycol protons of the PEG backbone are expected to appear around 3.6 ppm. The signals corresponding to the protons adjacent to the amide and azide functionalities will have specific chemical shifts that confirm the structure of the conjugate. The integration of these signals can be used to estimate the degree of functionalization.
Experimental Workflow: From Reagent to Conjugate
The following diagram illustrates a typical workflow for utilizing a Tetra-(amido-PEG10-azide) reagent in a bioconjugation experiment, followed by characterization of the final conjugate.
Caption: A typical workflow for bioconjugation using a tetra-azide PEG reagent.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. 8-Arm PEG-N3: Azide-Terminated Multi-Arm PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]
- 5. m-PEG-Azide, MW 30K | mPEG-N3, MW 30K | AxisPharm [axispharm.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Different PEG Lengths in Tetra-arm Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical design parameter in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and hydrogel-based drug delivery systems. Tetra-arm polyethylene (B3416737) glycol (PEG) linkers offer a unique platform for multivalency and improved pharmacokinetics. The length of the PEG arms in these constructs significantly influences the physicochemical and biological properties of the final conjugate. This guide provides an objective comparison of different PEG lengths in tetra-arm linkers, supported by experimental data, to inform rational design and optimization in drug development.
The branched nature of tetra-arm PEG linkers allows for a higher drug payload capacity and can improve the solubility and stability of hydrophobic drugs.[1] The choice of PEG arm length—ranging from short (e.g., 2 kDa) to long (e.g., 40 kDa)—presents a critical trade-off between various performance metrics, including drug load, in vitro potency, in vivo stability, and pharmacokinetic profile.
Quantitative Comparison of Tetra-arm PEG Linker Performance
The following tables summarize key in vitro and in vivo performance metrics for tetra-arm PEG linkers of varying molecular weights.
Table 1: Impact of Tetra-arm PEG Molecular Weight on In Vivo Biodistribution and Clearance
A study by Matsui et al. (2023) investigated the in vivo fate of subcutaneously injected tetra-armed PEGs with molecular weights of 5, 10, 20, and 40 kg/mol .[1][2][3][4] The results highlight a clear molecular weight-dependent behavior.
| Molecular Weight (kDa) | Predominant Diffusion and Distribution | Primary Organs of Accumulation | Clearance Characteristics |
| 5 | Gradual diffusion to deep adipose tissue.[1][2] | Kidney[1][2] | Rapidly cleared from the injection site and distributed to distant organs for excretion.[1][2] |
| 10 | Gradual diffusion to deep adipose tissue.[1][2] | Kidney[1][2] | Slower diffusion compared to 5 kDa PEG, but still predominantly cleared via the kidneys.[1][2] |
| 20 | Stagnation in the skin and deep adipose tissue.[1][2] | Heart, Lung, Liver[1][2] | Significantly reduced diffusion from the injection site, leading to accumulation in major organs.[1][2] |
| 40 | Stagnation in the skin and deep adipose tissue.[1][2] | Heart, Lung, Liver[1][2] | Similar to 20 kDa PEG, shows prolonged retention at the injection site and distribution to organs other than the kidney.[1][2] |
Table 2: General Influence of PEG Linker Length on ADC and Hydrogel Properties
While direct head-to-head quantitative data for tetra-arm PEGs across all performance metrics are limited, the following table summarizes general trends observed for PEG linkers of varying lengths in ADCs and hydrogels, which can provide guidance for the design of tetra-arm PEG-based therapeutics.
| Parameter | Short PEG Arms (e.g., < 5 kDa) | Medium PEG Arms (e.g., 5-12 kDa) | Long PEG Arms (e.g., > 20 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency (ADCs) | May result in lower drug loading in some cases. | Often shows higher drug loading efficiencies. | Can lead to lower drug loading. | Intermediate PEG lengths have been observed to achieve higher DARs in some studies.[5] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency. | Can exhibit a significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[6] Longer chains can sterically hinder interaction with the target cell.[5] |
| Pharmacokinetics (ADCs) | Faster clearance and shorter half-life. | Slower clearance and longer half-life, often reaching a plateau of improvement. | Significantly prolonged half-life. | Longer PEG chains increase the hydrodynamic radius, leading to longer plasma half-life.[7] |
| Mechanical Strength (Hydrogels) | Higher storage modulus (stiffer gels). | Intermediate storage modulus. | Lower storage modulus (softer gels). | The mechanical properties of tetra-PEG hydrogels are influenced by the chain length of the precursor PEGs.[8][9] |
| Swelling Ratio (Hydrogels) | Lower swelling ratio. | Intermediate swelling ratio. | Higher swelling ratio. | Longer PEG arms generally lead to a higher swelling ratio in hydrogels. |
| Drug Release (Hydrogels) | Faster drug release. | Controlled drug release. | Slower, more sustained drug release. | The mesh size of the hydrogel network, which is influenced by PEG arm length, affects the diffusion and release of encapsulated drugs. |
Visualizing Key Concepts and Workflows
To better illustrate the principles discussed, the following diagrams have been generated.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Weight-Dependent Diffusion, Biodistribution, and Clearance Behavior of Tetra-Armed Poly(ethylene glycol) Subcutaneously Injected into the Back of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight-Dependent Diffusion, Biodistribution, and Clearance Behavior of Tetra-Armed Poly(ethylene glycol) Subcutaneously Injected into the Back of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cost-Benefit Analysis of Multi-Arm vs. Linear PEG Linkers in Bioconjugation
In the realm of drug development, the pursuit of enhanced therapeutic efficacy and improved patient outcomes is a perpetual driving force. One of the most successful strategies to emerge in this endeavor is PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule. This modification can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. While linear PEG linkers have long been the industry standard, multi-arm PEG linkers are gaining significant traction, promising superior performance. This guide provides a comprehensive cost-benefit analysis of multi-arm versus linear PEG linkers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary: The Trade-Offs at a Glance
The choice between linear and multi-arm PEG linkers is not merely a matter of preference but a strategic decision that balances cost, complexity, and desired therapeutic outcomes. Linear PEGs are generally more cost-effective and have a simpler, more predictable synthesis process.[1] In contrast, multi-arm PEGs, while typically more expensive, offer a range of advantages that can translate to a more effective and potentially safer therapeutic product. These benefits include a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), improved pharmacokinetic profiles, enhanced drug solubility, and superior "shielding" effects that can reduce immunogenicity.[1][2]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance differences between linear and multi-arm PEG linkers based on available experimental data.
Table 1: Pharmacokinetic and Drug Loading Comparison
| Parameter | Linear PEG Linkers | Multi-Arm PEG Linkers | Key Advantages of Multi-Arm PEGs |
| In Vivo Half-Life Extension | Significant extension over native protein (e.g., 28h for PEG20K-TIMP-1 vs. 1.1h for rhTIMP-1) | Generally longer half-life compared to linear PEGs of similar molecular weight.[3][4] A study on PEGylated anakinra showed a 4-fold increase in terminal half-life for a 40 kDa linear PG-modified version, similar to its PEG analogue.[5][6] | Superior shielding effect reduces renal clearance and proteolytic degradation.[7] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Typically limited to 2-4 drug molecules per antibody to avoid aggregation and loss of affinity.[2] | Enables higher DARs (e.g., a study achieved a DAR of ~22.4 with a 4-arm PEG).[8] Branched linkers allow for higher payload attachment without compromising solubility.[2][9] | Increased therapeutic payload per antibody, potentially leading to higher efficacy at lower doses. |
| Hydrodynamic Volume | Increases with molecular weight. | Larger hydrodynamic volume for the same molecular weight compared to linear PEGs, contributing to reduced renal clearance.[3][4] | Enhanced "stealth" properties, shielding the drug from the immune system and enzymatic degradation. |
| Solubility Enhancement | Improves solubility of hydrophobic drugs. | Superior ability to solubilize hydrophobic molecules due to the three-dimensional structure. | Better formulation characteristics and reduced potential for aggregation. |
Table 2: Cost and Complexity Comparison
| Parameter | Linear PEG Linkers | Multi-Arm PEG Linkers | Considerations |
| Reagent Cost | Generally lower cost. | Higher cost, with prices varying based on the number of arms, molecular weight, and functional groups. For example, a 1g vial of 4-ArmPEG-NH2 (2kDa) is priced at $70.00, while an 8-Arm PEG-MAL (10kDa) is $350.00 for 1g.[10][11] | The higher initial cost of multi-arm PEGs may be offset by improved efficacy and potentially lower dosage requirements. |
| Synthesis and Purification | Simpler and more predictable synthesis.[1] | More complex synthesis and purification processes. | The complexity of multi-arm PEG synthesis contributes to their higher cost. |
| Reaction Efficiency | Well-established and generally efficient. | Can offer higher cross-linking efficiency in applications like hydrogel formation.[12] | The choice of linker should also consider the specific conjugation chemistry and the nature of the molecule being modified. |
| Regulatory Landscape | Well-established with a long history of use in approved drugs. | Gaining acceptance, with an increasing number of multi-arm PEGylated drugs in development and on the market.[13] | The established regulatory pathway for linear PEGs may be a consideration for some development programs. |
Experimental Protocols: A Practical Guide to PEGylation
The following are detailed methodologies for common PEGylation reactions.
Protocol 1: Amine-Reactive PEGylation using NHS Esters (for both Linear and Multi-Arm PEGs)
This protocol is suitable for conjugating PEG-NHS esters to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.
Materials:
-
Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Linear or Multi-Arm PEG-NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with a suitable buffer using dialysis or a desalting column.
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[10][11]
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[10][11]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight, and HPLC (SEC or RP-HPLC) to assess the degree of PEGylation and purity.[15][16]
Protocol 2: Thiol-Reactive PEGylation using Maleimide (for both Linear and Multi-Arm PEGs)
This protocol is for the site-specific conjugation of PEG-Maleimide to free sulfhydryl groups (e.g., cysteine residues) on proteins.
Materials:
-
Protein solution containing free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Linear or Multi-Arm PEG-Maleimide
-
Reducing agent (if disulfide bonds need to be reduced), e.g., TCEP (Tris(2-carboxyethyl)phosphine)
-
Desalting columns for buffer exchange and purification
Procedure:
-
Preparation of Protein Solution: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column equilibrated with a thiol-free buffer.
-
Preparation of PEG-Maleimide Solution: Dissolve the PEG-Maleimide in the reaction buffer to a desired concentration (e.g., 10 mg/mL) immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[3][5]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3][5]
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography.
-
Characterization: Confirm successful PEGylation and assess purity using SDS-PAGE and HPLC.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of linear and multi-arm PEG linkers.
Caption: General experimental workflow for protein PEGylation.
References
- 1. 3arm, 4arm PEG, 6arm PEG, 8arm PEG raw materials - JenKem [jenkemusa.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules [pubmed.ncbi.nlm.nih.gov]
- 5. Polyglycerol for Half-Life Extension of Proteins-Alternative to PEGylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyglycerol for Half-Life Extension of Proteins-Alternative to PEGylation? | Semantic Scholar [semanticscholar.org]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel self-assembled pH-sensitive targeted nanoparticle platform based on antibody–4arm-polyethylene glycol–pterostilbene conjugates for co-delivery of anticancer drugs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Multi-Arm PEGs | 4 Arm PEGs | 8 Arm PEGs - Biochempeg [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. dataintelo.com [dataintelo.com]
- 14. Experimental Data and PBPK Modeling Quantify Antibody Interference in PEGylated Drug Carrier Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refubium - Polyglycerol for Half-Life Extension and Increased Stability of Biopharmaceuticals [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
The Architectural Backbone of Targeted Cancer Therapy: A Comparative Guide to ADC Linker Efficacy
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the sophisticated design of their linker component. This guide provides a comprehensive comparison of different linker architectures, supported by experimental data, to inform the rational design of next-generation ADCs for researchers, scientists, and drug development professionals.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a key determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.[1] The choice of linker dictates where and when the cytotoxic drug is released, a crucial factor in maximizing on-target tumor cell killing while minimizing damage to healthy tissues.[2] This guide delves into the nuances of linker technology, comparing the performance of various linker types through quantitative data and detailed experimental methodologies.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental division in linker technology lies between cleavable and non-cleavable linkers, each with distinct mechanisms of action and therapeutic implications.[]
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release can be triggered by specific conditions prevalent in tumors, such as:
-
Enzyme-sensitive linkers: These linkers, often containing dipeptides like valine-citrulline (VC), are cleaved by proteases such as cathepsins, which are upregulated in many tumors.[1]
-
pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[1][4]
-
Redox-sensitive linkers: Disulfide linkers can be cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1]
Non-cleavable linkers , in contrast, remain intact. The release of the payload relies on the complete lysosomal degradation of the antibody component following internalization of the ADC by the target cancer cell.[5] This process releases the drug with the linker and a single amino acid attached.
The Bystander Effect: An Advantage of Cleavable Linkers
A key feature of many ADCs with cleavable linkers is their ability to induce a "bystander effect."[6] This phenomenon occurs when the released, cell-permeable payload diffuses out of the targeted antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[7][] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[9] ADCs with non-cleavable linkers, which release a charged, less permeable payload, generally do not exhibit a significant bystander effect.[7]
Quantitative Comparison of Linker Performance
The choice of linker architecture has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize key experimental data comparing different linker types.
In Vitro Cytotoxicity
| ADC Target | Cell Line | Linker Type | Payload | IC50 (pmol/L) | Reference |
| HER2 | KPL-4 | β-galactosidase-cleavable | MMAE | 8.8 | [10] |
| HER2 | KPL-4 | Val-Cit (vc) | MMAE | 14.3 | [10] |
| HER2 | KPL-4 | Non-cleavable (Kadcyla) | DM1 | 33 | [10] |
In Vivo Efficacy in Xenograft Models
| ADC Target | Xenograft Model | Linker Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| CD22 | BJAB.Luc | Different cleavable linkers | 20 mg/kg | Varied payload release efficiency | [4] |
| HER2 | Breast Cancer Model | 7-AHC-based dipeptide | 1.5 mg/kg | Induced tumor regression | [10] |
| EGFR & EpCAM | Xenograft Models | CX-DM1 | 3 mg/kg | More active than SMCC-DM1 at 15 mg/kg | [10] |
| CD79b | Jeko-1 | Glucuronide-Val-Cit | 3 mg/kg | Superior to variant tandem-cleavage linker | [11] |
Impact on Systemic Toxicity
A meta-analysis of clinical trial data has shown that ADCs with cleavable linkers are associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers.[12][13] This is thought to be due to the premature release of the payload in circulation.[12]
| Linker Type | Patients (N) | Grade ≥3 Adverse Events (%) | Reference |
| Cleavable | 2,985 | 47 | [12] |
| Non-cleavable | 4,894 | 34 | [12] |
The Role of Linker Hydrophilicity
The hydrophobicity of the linker-payload combination can significantly impact an ADC's pharmacokinetic properties and overall efficacy.[14] Highly hydrophobic ADCs tend to be cleared more rapidly from circulation, leading to reduced tumor exposure.[15] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve an ADC's pharmacokinetic profile and reduce non-specific uptake, thereby decreasing off-target toxicity.[4][]
Studies have shown that increasing the length of PEG chains in the linker can lead to slower plasma clearance and reduced non-specific liver uptake.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a cancer cell line.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS, resazurin) or cell membrane integrity.
-
Data Analysis: Calculate the IC50 value for each ADC by fitting the dose-response data to a sigmoidal curve.[17]
In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
ADC Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to an appropriate animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at various time points post-injection.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Quantification: Use analytical methods such as ELISA or LC-MS/MS to measure the concentration of the total antibody, the conjugated antibody (ADC), and the free payload over time.[1][18]
Conclusion
The architecture of the linker is a critical design feature that profoundly influences the therapeutic efficacy of an ADC. The choice between a cleavable and a non-cleavable linker involves a trade-off between the potential for a bystander effect and enhanced plasma stability.[17] Furthermore, modulating linker hydrophilicity offers a promising strategy to optimize the pharmacokinetic profile and reduce off-target toxicities. A thorough understanding of these principles, supported by robust experimental evaluation, is paramount for the development of safer and more effective ADC therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming Triazole Formation
The synthesis of triazoles, particularly 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a fundamental transformation in drug development, bioconjugation, and materials science.[1] Rigorous analytical confirmation of the formation of the triazole ring is paramount. This guide provides an objective comparison of the most common spectroscopic methods employed for this purpose, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Primary Spectroscopic Techniques: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal techniques for confirming triazole formation. Each method offers unique insights into the molecular structure of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive method for the structural elucidation of triazole products, providing detailed information about the molecular framework through ¹H and ¹³C NMR.[1]
¹H NMR Spectroscopy: The most conclusive evidence for triazole formation is the appearance of a new singlet corresponding to the C5-proton of the triazole ring, typically observed in the range of 7.5 to 8.8 ppm.[1][2] The disappearance of the acetylenic proton signal from the starting alkyne (around 2-3 ppm) further confirms the reaction's completion.[2]
¹³C NMR Spectroscopy: In ¹³C NMR spectra, the formation of the triazole is confirmed by the appearance of two distinct signals for the C4 and C5 carbons of the triazole ring. The C5 carbon signal typically appears between 122 and 127 ppm, while the C4 carbon signal is found further downfield.[1][3]
¹⁵N NMR Spectroscopy: For unambiguous characterization of disubstituted 1,2,3-triazoles and to distinguish between isomers (1,4- or 1,5-disubstituted), ¹⁵N NMR spectroscopy, often in conjunction with theoretical calculations, can be employed.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for monitoring the reaction progress by observing the disappearance of characteristic vibrational bands of the starting materials.
The key spectral changes indicating triazole formation are:
-
Disappearance of the azide (B81097) (N₃) stretch: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide functional group will be absent in the product spectrum.[1]
-
Disappearance of the terminal alkyne (C≡C-H) stretch: A sharp, weak band around 3300 cm⁻¹ corresponding to the acetylenic C-H bond will also disappear.[1]
While the presence of new bands for the triazole ring can be observed, they are often weaker and can be obscured by other signals in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized triazole. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation patterns observed in MS/MS experiments can also offer structural information.[5] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[5] Under EI, 1,2,4-triazoles may exhibit a characteristic loss of HCN, resulting in a significant fragment ion.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the spectroscopic confirmation of triazole formation.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Functional Group | Starting Material (Typical Range) | Product (Typical Range) | Key Observation |
| ¹H | Acetylenic Proton (Alkyne) | 2-3 | - | Disappearance of signal |
| ¹H | Triazole C5-H | - | 7.5 - 8.8[2] | Appearance of a new singlet |
| ¹³C | Alkyne C≡C | 60-90 | - | Disappearance of signals |
| ¹³C | Triazole C4 | - | 139 - 149[3] | Appearance of new signal |
| ¹³C | Triazole C5 | - | 122 - 128[3][6] | Appearance of new signal |
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Starting Material (Typical Frequency) | Product (Typical Frequency) | Key Observation |
| Azide (R-N₃) | Asymmetric Stretch | ~2100[1] | - | Disappearance of strong, sharp band |
| Terminal Alkyne (R-C≡C-H) | C-H Stretch | ~3300[1] | - | Disappearance of sharp, weak band |
| Terminal Alkyne (R-C≡C-H) | C≡C Stretch | ~2100-2260 | - | Disappearance of weak band |
| 1,2,3-Triazole Ring | N=N Stretch | - | 1417 - 1424[7] | Appearance of new band |
Table 3: Common Mass Spectrometry Fragmentation
| Ionization Method | Parent Compound | Key Fragment | Fragmentation Pathway |
| EI | 1H-1,2,4-Triazole | m/z 42 | Loss of HCN[5] |
| ESI | Substituted Triazoles | Varies | Loss of substituents, ring cleavage |
Alternative Spectroscopic Methods
While less common for routine confirmation, other spectroscopic techniques can provide valuable information.
-
UV-Vis Spectroscopy: The formation of the triazole ring can lead to changes in the UV-Vis absorption spectrum. The 1,2,3-triazole ring typically exhibits a π → π* transition around 205-210 nm.[8][9] This technique can be useful for kinetic studies.
-
Fluorescence Spectroscopy: Certain triazole derivatives exhibit fluorescence, and the formation of the triazole can lead to a significant change in fluorescence intensity (either quenching or enhancement).[10][11] This property is particularly useful in the development of chemosensors.[10]
Experimental Protocols
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[1]
Materials:
-
Benzyl (B1604629) azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and tert-butanol, or DMSO)
Procedure:
-
In a reaction vessel, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the product using column chromatography or recrystallization.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Mass Spectrometry (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by electrospray ionization.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming triazole formation using the primary spectroscopic methods.
Caption: Workflow for triazole synthesis and spectroscopic validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetra-(amido-PEG10-azide)
I. Understanding the Hazards
Tetra-(amido-PEG10-azide) is a high molecular weight compound (2458.9 g/mol ) that presents two primary considerations for disposal: its PEG backbone and its four terminal azide (B81097) groups.[1]
-
Polyethylene (B3416737) Glycol (PEG): The PEG component is generally considered to be of low toxicity and biocompatible.
-
Azide Groups: The azide functional groups are the primary concern. While organic azides are generally less hazardous than inorganic azides like sodium azide, they are still considered energetic materials and can be reactive, particularly with certain metals. Contact with acids can also potentially lead to the formation of hydrazoic acid, which is toxic and explosive. A key safety concern is the potential for the formation of explosive heavy metal azides if the compound comes into contact with metals such as lead, copper, brass, or bronze, often found in plumbing systems.
II. Personal Protective Equipment (PPE)
Before handling Tetra-(amido-PEG10-azide) for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of Tetra-(amido-PEG10-azide) in both solid and liquid forms.
A. Solid Waste Disposal
-
Segregation:
-
Collect all solid Tetra-(amido-PEG10-azide) waste, including contaminated items such as weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste," with the full chemical name: "Tetra-(amido-PEG10-azide)."
-
-
Container Management:
-
Ensure the waste container is made of a non-metallic material to prevent the formation of explosive metal azides.
-
Keep the container tightly closed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as acids and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed disposal company.
-
Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[2]
-
B. Liquid Waste Disposal
-
Segregation:
-
If Tetra-(amido-PEG10-azide) is dissolved in a solvent, collect the liquid waste in a dedicated, properly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name, the solvent used, and the approximate concentration.
-
Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your institution's safety officer.
-
-
Avoid Drain Disposal:
-
Under no circumstances should liquid waste containing Tetra-(amido-PEG10-azide) be poured down the drain. This is to prevent the potential formation of explosive metal azides in the plumbing. While dilute solutions of sodium azide may sometimes be drain-disposed with copious amounts of water, the concentration and reactivity of the four azide groups on this large molecule warrant a more cautious approach.[3]
-
-
Final Disposal:
-
As with solid waste, arrange for the collection and disposal of the liquid hazardous waste through a licensed disposal company, in accordance with all applicable regulations.
-
IV. Spill Management
In the event of a spill of Tetra-(amido-PEG10-azide):
-
Area Evacuation and Ventilation:
-
If the spill is significant, evacuate the immediate area.
-
Ensure the area is well-ventilated. Use of a chemical fume hood is recommended for handling this compound.[2]
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material and place it into the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent such as sand or vermiculite.[2] Scoop the absorbed material into the hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water. All cleaning materials should be collected as hazardous waste.
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Tetra-(amido-PEG10-azide).
Caption: Decision workflow for the disposal of Tetra-(amido-PEG10-azide).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
